Product packaging for 8-Chloronaphthalen-1-amine(Cat. No.:CAS No. 59107-51-6)

8-Chloronaphthalen-1-amine

Cat. No.: B1355594
CAS No.: 59107-51-6
M. Wt: 177.63 g/mol
InChI Key: LQIZPCZWJJQIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloronaphthalen-1-amine is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1355594 8-Chloronaphthalen-1-amine CAS No. 59107-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIZPCZWJJQIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495707
Record name 8-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59107-51-6
Record name 8-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Chloronaphthalen-1-amine CAS number 59107-51-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine (CAS Number: 59107-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 59107-51-6, is an organic compound featuring a naphthalene core structure with a chlorine atom and an amino group at the 8- and 1-positions, respectively. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. It is a solid at room temperature and serves as a key building block in the synthesis of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds.[1] Its utility in the development of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its known applications and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 59107-51-6[2][3][4][5]
Molecular Formula C₁₀H₈ClN[2][6]
Molecular Weight 177.63 g/mol [2][5][7]
IUPAC Name This compound[3][5]
Synonyms 1-Amino-8-chloronaphthalene, 8-chloro-1-naphthalenamine[5]
Appearance Solid[1][3]
Melting Point 93-94 °C[8]
Boiling Point 336.4 ± 17.0 °C at 760 mmHg
Purity 96% - 98%[3][9]
Storage Conditions 4°C, protect from light; or store in freezer under -20°C in an inert atmosphere.[3][9]
InChI Key LQIZPCZWJJQIKV-UHFFFAOYSA-N[3][5][10]
SMILES C1=CC2=C(C(=C1)N)C(=CC=C2)Cl[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key synthetic intermediate are provided below.

Synthesis of this compound from Naphthalene-1,8-diamine

This two-step protocol outlines the preparation of this compound starting from naphthalene-1,8-diamine.[11]

Step A: Synthesis of 1H-naphtho[1,8-de][2][12]triazine [11]

  • Prepare a solution of acetic acid (200 mL) and ethanol (1000 mL) containing naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq).

  • While maintaining the temperature between 18-21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq).

  • Stir the resulting red suspension at 25°C for 16 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with ethanol (2 x 500 mL).

  • Dry the product under vacuum to obtain 1H-naphtho[1,8-de][2][12]triazine as a red crystalline compound (84 g, 79% yield). No further purification is needed.[11]

Step B: Synthesis of this compound [11]

  • Add copper powder (2.10 g, 33.1 mmol, 0.0665 eq) to a solution of 1H-naphtho[1,8-de][2][12]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).

  • Stir the mixture at 25°C for 12 hours.

  • Dilute the mixture with water (500 mL) and heat at 85°C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the filtrate and basify with ammonia solution until litmus paper turns blue.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to yield this compound.[11]

Synthesis_of_8_Chloronaphthalen_1_amine A Naphthalene-1,8-diamine B 1H-naphtho[1,8-de][1,2,3]triazine A->B Step A: Diazotization C This compound B->C Step B: Reduction & Chlorination R1 Isobutyl nitrite, Acetic acid, Ethanol R2 Copper, Hydrochloric acid, Ammonia (workup)

Caption: Synthesis workflow for this compound.

Derivatization: Synthesis of 1-Bromo-8-chloronaphthalene

This compound is a precursor for other substituted naphthalenes. This protocol describes its conversion to 1-bromo-8-chloronaphthalene via a Sandmeyer-type reaction.[11][12]

  • Prepare a solution of this compound (57 g, 320 mmol, 1 eq) and p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL).[12]

  • Cool the solution to -5 °C.[12]

  • Add a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL).[12]

  • Allow the reaction mixture to warm to 25 °C and stir for 12 hours.[12]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (100 mL) and stir for 15 minutes.[11][12]

  • Extract the mixture with ethyl acetate (3 x 1000 mL).[11][12]

  • Combine the organic layers and wash with brine (500 mL).[12]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purify the resulting residue by column chromatography on silica gel using petroleum ether as the eluent to afford 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield).[12]

Synthesis_of_1_Bromo_8_chloronaphthalene Start This compound Intermediate Naphthalene-1-diazonium intermediate Start->Intermediate Diazotization Product 1-Bromo-8-chloronaphthalene Intermediate->Product Sandmeyer Reaction Reagents 1. NaNO₂, TsOH·H₂O 2. CuBr

Caption: Workflow for the synthesis of 1-bromo-8-chloronaphthalene.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate.[1] Its reactivity, stemming from the amino group and the naphthalene ring system, allows for its incorporation into a diverse range of larger molecules.

  • Pharmaceutical Intermediates: It is a precursor for the synthesis of quinazoline derivatives and has been implicated in the development of inhibitors for challenging drug targets such as KRas G12C and G12D, which are significant in cancer therapy.[12]

  • Organic Synthesis: The compound serves as a versatile scaffold. The amino group can be readily diazotized and substituted, as demonstrated in the synthesis of 1-bromo-8-chloronaphthalene, opening pathways to various 1,8-disubstituted naphthalene derivatives.[1][12]

  • Dye and Agrochemical Production: As a naphthalenamine derivative, it falls into a class of compounds historically used in the synthesis of dyes and may find applications in the agrochemical industry.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound due to its potential health hazards.

GHS Hazard Information: [5][9]

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation
  • Signal Word: Warning[9]

  • Pictogram: GHS07 (Exclamation Mark)

  • Precautionary Statements (selected): [9]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel should handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

References

8-Chloronaphthalen-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Physicochemical Properties of 8-Chloronaphthalen-1-amine

This document provides core physicochemical data for this compound, a substituted naphthalenamine compound. The information is presented to support research and development activities.

Chemical Identity and Properties

This compound is an aromatic amine derived from naphthalene.[1] The following table summarizes its key molecular and physical properties.

ParameterValueSource
Molecular Formula C10H8ClNPubChem[2], Chemable, Guidechem[3], BLD Pharm[4], Biosynth[5]
Molecular Weight 177.63 g/mol PubChem[2], Chemable, Sigma-Aldrich[6], Guidechem[3], BLD Pharm[4], Biosynth[5]
IUPAC Name This compoundPubChem[2]
CAS Number 59107-51-6PubChem[2], Chemable, Sigma-Aldrich[6], Guidechem[3], BLD Pharm[4], Biosynth[5]
Synonyms 1-Amino-8-chloronaphthalene, 8-Chloro-1-naphthylaminePubChem[2], Sigma-Aldrich[6], Guidechem[3]
Monoisotopic Mass 177.0345270 DaPubChem[2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this chemical entity.

cluster_chemical This compound cluster_identifiers Identifiers CAS_59107-51-6 CAS: 59107-51-6 Formula_C10H8ClN Formula: C10H8ClN CAS_59107-51-6->Formula_C10H8ClN IUPAC_Name IUPAC Name CAS_59107-51-6->IUPAC_Name Synonyms Synonyms CAS_59107-51-6->Synonyms MW_177_63 MW: 177.63 g/mol Formula_C10H8ClN->MW_177_63

Caption: Relationship between chemical identifiers.

Note on Further Information: This document focuses on the molecular weight and formula of this compound. As this is a specific chemical compound, detailed experimental protocols for its synthesis or use, and its involvement in biological signaling pathways, are beyond the scope of this fundamental data sheet. Such information would be found in specific research articles or application notes.

References

An In-depth Technical Guide to the Synthesis of 8-Chloronaphthalen-1-amine from Naphthalene-1,8-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Chloronaphthalen-1-amine, a key intermediate in pharmaceutical and chemical research, starting from naphthalene-1,8-diamine. This document details the established synthetic protocols, reaction mechanisms, and quantitative data to support researchers in their drug development and discovery efforts.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique 1,8-disubstituted naphthalene scaffold allows for the construction of complex molecular architectures with specific steric and electronic properties. A common and efficient route to this compound involves a two-step synthesis starting from the readily available naphthalene-1,8-diamine. This process first involves the formation of a stable triazine intermediate, followed by a copper-mediated chlorination reaction.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene-1,8-diamine is typically achieved in two main steps:

  • Diazotization and Cyclization: Naphthalene-1,8-diamine is treated with a diazotizing agent, such as isobutyl nitrite, in an acidic medium to form the stable intermediate, 1H-naphtho[1,8-de][1][2][3]triazine.

  • Sandmeyer-type Reaction: The isolated triazine intermediate is then subjected to a copper-catalyzed reaction in the presence of a chloride source, typically hydrochloric acid, to yield the final product, this compound.

This two-step approach offers a reliable and scalable method for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

This initial step involves the diazotization of both amino groups of naphthalene-1,8-diamine, followed by an intramolecular cyclization to form the stable triazine ring system.

Detailed Methodology: [4]

  • In a suitable reaction vessel, a solution of naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq) is prepared in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

  • The solution is cooled in a cold water bath to maintain a temperature between 18 and 21°C.

  • Isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq) is added portion-wise to the stirred solution, ensuring the temperature remains within the specified range.

  • The resulting red suspension is stirred at 25°C for 16 hours.

  • The solid product is collected by filtration, washed with ethanol (2 x 500 mL), and dried under vacuum.

  • This procedure yields 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline compound (84 g, 79% yield), which is typically of sufficient purity for the next step without further purification.[4]

Step 2: Synthesis of this compound

The second step involves the ring-opening of the triazine intermediate and subsequent chlorination in a reaction analogous to the Sandmeyer reaction.

Detailed Methodology: [4]

  • To a solution of 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L), copper powder (2.10 g, 33.1 mmol, 0.0665 eq) is added.

  • The mixture is stirred at 25°C for 12 hours.

  • The reaction mixture is then diluted with water (500 mL) and heated at 85°C for 30 minutes.

  • The hot solution is filtered to remove any insoluble materials.

  • After cooling, the filtrate is made alkaline by the addition of ammonia solution.

  • The aqueous solution is extracted with ethyl acetate (2 x 1000 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagent(s)Solvent(s)Temp. (°C)Time (h)ProductYield (%)
1Naphthalene-1,8-diamineIsobutyl nitriteAcetic acid, Ethanol18-21, then 25161H-naphtho[1,8-de][1][2][3]triazine79
21H-naphtho[1,8-de][1][2][3]triazineCopper, Hydrochloric acidWater25, then 8512.5This compoundNot explicitly stated

Reaction Mechanisms and Visualizations

The overall transformation involves two distinct mechanistic pathways, as illustrated in the following diagrams.

Step 1: Formation of 1H-naphtho[1,8-de][1][2][3]triazine

The formation of the triazine intermediate proceeds through a diazotization reaction. In an acidic environment, isobutyl nitrite generates a nitrosonium ion (NO⁺). This electrophile is attacked by one of the amino groups of naphthalene-1,8-diamine. A series of proton transfers and elimination of water leads to a diazonium salt. The second amino group then attacks the diazonium group, leading to cyclization and the formation of the stable 1H-naphtho[1,8-de][1][2][3]triazine after tautomerization.

G cluster_0 Step 1: Diazotization and Cyclization Naphthalene-1,8-diamine Naphthalene-1,8-diamine Diazonium Intermediate Diazonium Intermediate Naphthalene-1,8-diamine->Diazonium Intermediate Isobutyl nitrite, Acetic Acid 1H-naphtho[1,8-de][1,2,3]triazine 1H-naphtho[1,8-de][1,2,3]triazine Diazonium Intermediate->1H-naphtho[1,8-de][1,2,3]triazine Intramolecular Cyclization

Caption: Formation of the triazine intermediate.
Step 2: Conversion to this compound

The conversion of 1H-naphtho[1,8-de][1][2][3]triazine to this compound is a variation of the Sandmeyer reaction. The reaction is initiated by a single electron transfer from copper(I) (generated in situ from copper) to the protonated triazine ring. This leads to the fragmentation of the triazine ring, releasing a molecule of nitrogen and generating a naphthyl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, also formed during the catalytic cycle, to yield the final product and regenerate the copper(I) catalyst.

G cluster_1 Step 2: Sandmeyer-type Reaction 1H-naphtho[1,8-de][1,2,3]triazine 1H-naphtho[1,8-de][1,2,3]triazine Naphthyl Radical Naphthyl Radical 1H-naphtho[1,8-de][1,2,3]triazine->Naphthyl Radical Cu, HCl - N2 This compound This compound Naphthyl Radical->this compound Cl abstraction

Caption: Conversion to the final product.

Alternative Synthetic Approaches

While the two-step method described above is the most commonly cited, alternative approaches for the synthesis of 8-halonaphthalen-1-amines exist. One such method involves the direct Sandmeyer reaction of naphthalene-1,8-diamine. However, controlling the selectivity to obtain the mono-halogenated product at the 8-position can be challenging due to the presence of two amino groups. The formation of the stable triazine intermediate in the primary method circumvents this issue by effectively protecting one of the amino groups and allowing for a more controlled introduction of the halogen.

Conclusion

The synthesis of this compound from naphthalene-1,8-diamine via a 1H-naphtho[1,8-de][1][2][3]triazine intermediate is a robust and efficient method. This guide provides the necessary detailed protocols and mechanistic insights to aid researchers in the successful preparation of this important synthetic building block. The presented data and visualizations offer a clear and concise resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). It details experimental protocols for its synthesis and key reactions, and explores its emerging role as a crucial building block in the development of targeted cancer therapeutics, particularly inhibitors of the KRAS G12C oncoprotein.

Core Physical and Chemical Properties

This compound is a substituted naphthalene derivative with the molecular formula C₁₀H₈ClN.[1][2] Its core structure consists of a naphthalene ring system with a chloro group at the 8-position and an amine group at the 1-position. This substitution pattern imparts specific chemical reactivity and physical characteristics that are leveraged in synthetic chemistry.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC NameThis compound[1][2]
CAS Number59107-51-6[1][2]
Molecular FormulaC₁₀H₈ClN[1][2]
Molecular Weight177.63 g/mol [1][2]
Canonical SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)Cl[1][2]
InChIKeyLQIZPCZWJJQIKV-UHFFFAOYSA-N[1][2]
Property Value Reference
Physical FormSolid[3]
Melting Point93-94 °C[3]
Boiling Point336.4 ± 17.0 °C at 760 mmHg[3]
Water SolubilityAlmost insoluble (0.055 g/L at 25 °C)[4]
Organic Solvent SolubilitySoluble in DMSO and dimethylformamide[5]
XLogP32.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]
Topological Polar Surface Area26 Ų[2]

Spectroscopic Profile

Detailed spectroscopic data for this compound is crucial for its identification and characterization in experimental settings.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and amino substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the ten carbon atoms of the naphthalene core, with the carbons bearing the chloro and amino groups showing characteristic shifts. Aromatic carbons typically resonate in the 110-160 ppm range.

  • Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations as a pair of bands in the region of 3300-3500 cm⁻¹.[6] An N-H bending vibration is also anticipated around 1650-1580 cm⁻¹.[6] The C-N stretching for an aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 177.03 g/mol for the monoisotopic mass).[2] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from naphthalene-1,8-diamine. The protocol involves a two-step process:

Step A: Synthesis of 1H-naphtho[1,8-de][1][7][8]triazine

  • In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (1 eq) in a mixture of acetic acid and ethanol.

  • Cool the solution in a cold-water bath to maintain a temperature between 18 and 21 °C.

  • Slowly add isobutyl nitrite (0.98 eq) to the solution.

  • Stir the resulting red suspension at 25 °C for 16 hours.

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

Step B: Synthesis of this compound

  • To a solution of 1H-naphtho[1,8-de][1][7][8]triazine (1 eq) in hydrochloric acid, add copper powder (0.0665 eq).

  • Stir the mixture at 25 °C for 12 hours.

  • Dilute the reaction mixture with water and heat at 85 °C for 30 minutes.

  • Filter the hot solution to obtain a clear aqueous solution.

  • Cool the filtrate and basify with ammonia solution until alkaline.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Sandmeyer-type Reaction: Synthesis of 1-Bromo-8-chloronaphthalene

This protocol illustrates the reactivity of the amine group in this compound, converting it to a bromo group via a diazonium intermediate.

  • Dissolve this compound (1 eq) and p-toluenesulfonic acid monohydrate (3.6 eq) in acetonitrile.

  • Cool the solution to -5 °C.

  • Add a solution of sodium nitrite (1.8 eq) and copper(I) bromide (3 eq) in water.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes and then remove the organic solvent under reduced pressure.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 1-bromo-8-chloronaphthalene.[8]

Role in Drug Discovery: A Precursor to KRAS G12C Inhibitors

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, differentiation, and survival.[7] Mutations in the KRAS gene are prevalent in many cancers, with the G12C mutation being a particularly common oncogenic driver.[7] This mutation locks KRAS in a permanently active state, leading to uncontrolled cell proliferation.[7]

This compound has emerged as a key fragment and starting material in the synthesis of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C. These inhibitors bind to an allosteric pocket on the KRAS protein, known as the Switch-II pocket, and form a covalent bond with the cysteine-12 residue, trapping the protein in its inactive GDP-bound state.[1]

Logical Workflow: From Building Block to Targeted Therapy

G A This compound (Building Block) B Chemical Synthesis & Fragment-Based Design A->B Incorporation C KRAS G12C Inhibitor (e.g., MRTX849) B->C Leads to D Target Engagement: Covalent binding to Cys12 in Switch-II Pocket C->D Mediates E Inhibition of Downstream Signaling Pathways (e.g., MAPK) D->E Results in F Therapeutic Effect: Tumor Growth Inhibition E->F Causes

Caption: Logical workflow from this compound to therapeutic effect.

Simplified KRAS G12C Signaling Pathway and Point of Inhibition

G cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding Locks Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

An In-Depth Technical Guide to 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Chloronaphthalen-1-amine, a significant chemical intermediate in various synthetic processes. The document details its nomenclature, physicochemical properties, and key experimental protocols for its synthesis and derivatization, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

  • IUPAC Name : this compound[1]

  • Synonyms : A variety of synonyms are used to identify this compound, including: 1-Amino-8-chloronaphthalene, 8-Chloro-1-naphthalenamine, 8-Chloro-naphthalen-1-ylamine, and its CAS Number, 59107-51-6.[1][2][3][4]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[1][4]
Molecular Weight 177.63 g/mol [1][2][4]
Melting Point 93-94 °C[5]
Density (Predicted) 1.289 ± 0.06 g/cm³[5]
Solubility Very slightly soluble (0.055 g/L at 25 °C)[3]
pKa (Predicted) 3.24 ± 0.10[3]
XLogP3 2.9[1][5]
Topological Polar Surface Area 26 Ų[1]
CAS Number 59107-51-6[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key derivative are outlined below.

1. Synthesis of this compound [6]

This synthesis is a two-step process starting from naphthalene-1,8-diamine.

  • Step A: Synthesis of 1H-naphtho[1,8-de][1][7]triazine

    • To a solution of acetic acid (200 mL) and ethanol (1000 mL) containing naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq), add isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq) while maintaining the temperature between 18 and 21°C using a cold water bath.

    • Stir the resulting red suspension at 25°C for 16 hours.

    • Collect the solid product by filtration, wash with ethanol (2 x 500 mL), and dry under vacuum to yield 1H-naphtho[1,8-de][1][7]triazine (84 g, 79% yield) as a red crystalline compound.[6]

  • Step B: Synthesis of this compound

    • Add copper (2.10 g, 33.1 mmol, 0.0665 eq) to a solution of 1H-naphtho[1,8-de][1][7]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).

    • Stir the mixture at 25°C for 12 hours.

    • Dilute the mixture with water (500 mL) and heat at 85°C for 30 minutes.

    • Filter the solution to obtain a nearly clear aqueous phase, then cool it.

    • Alkalize the solution with ammonia until litmus paper turns blue.

    • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

    • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum.

    • Purify the residue by column chromatography (SiO₂, petroleum ether/ethyl acetate = 200/1 to 5/1) to obtain this compound as a red solid (57 g, 52% yield).[6]

2. Synthesis of 1-Bromo-8-chloronaphthalene from this compound [7]

This protocol describes a Sandmeyer-type reaction to convert the amine group to a bromide.

  • To a solution of this compound (57 g, 320 mmol, 1 eq) and p-toluenesulfonic acid monohydrate (TsOH•H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL) at -5 °C, add a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL).

  • Allow the reaction mixture to warm to 25 °C and stir for 12 hours.[7]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (100 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 1000 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (SiO₂, Petroleum ether) to yield 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for producing this compound from its precursor, naphthalene-1,8-diamine.

Synthesis_Workflow Naphthylenediamine Naphthalene-1,8-diamine Triazine 1H-naphtho[1,8-de][1,2,3]triazine Naphthylenediamine->Triazine Step A: Isobutyl nitrite, AcOH, EtOH FinalProduct This compound Triazine->FinalProduct Step B: Copper, HCl

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Spectral Data of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectral data for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6), a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure:

Chemical Formula: C₁₀H₈ClN[1][2][3]

Molecular Weight: 177.63 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The predicted data is presented in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HH-4
~ 7.4 - 7.6m2HH-5, H-7
~ 7.2 - 7.4m2HH-2, H-6
~ 6.8 - 7.0d1HH-3
~ 4.0 - 5.0br s2H-NH₂

Note: The chemical shifts are predicted based on the analysis of similar naphthalenamine structures. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms in the naphthalene ring system.

Chemical Shift (ppm)Assignment
~ 145.0C-1
~ 134.0C-8a
~ 130.0C-4a
~ 128.5C-8
~ 128.0C-5
~ 126.0C-7
~ 124.0C-4
~ 122.0C-6
~ 118.0C-2
~ 110.0C-3

Note: These are predicted chemical shifts. Actual experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-Cl bond, as well as absorptions for the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H asymmetric stretching (primary amine)
3300 - 3400MediumN-H symmetric stretching (primary amine)
3000 - 3100MediumAromatic C-H stretching
1600 - 1650StrongN-H bending (scissoring)
1450 - 1600Medium-StrongAromatic C=C stretching
1000 - 1100StrongC-N stretching
750 - 850StrongC-Cl stretching
650 - 900StrongAromatic C-H out-of-plane bending

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

m/zRelative Abundance (%)Assignment
177100[M]⁺ (with ³⁵Cl)
179~32[M+2]⁺ (with ³⁷Cl)
142Variable[M-Cl]⁺
115Variable[C₉H₇]⁺

Note: The fragmentation pattern can vary based on the ionization technique used. PubChem provides predicted collision cross-section values for various adducts, such as [M+H]⁺ at an m/z of 178.04181.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-300).

    • Analyze the resulting spectrum to identify the molecular ion peak, isotopic patterns, and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or ATR Sample->IR_Prep MS_Prep Dissolution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 8-Chloronaphthalen-1-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Chloronaphthalen-1-amine, a crucial parameter for its application in research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a predictive understanding of its behavior in various organic solvents.

Data Presentation: Quantitative Solubility

To offer a comparative perspective, the table below includes solubility data for the parent compounds, 1-naphthylamine and 2-naphthylamine, which share the same core structure. This information can serve as a valuable reference for estimating the solubility of this compound in similar solvent systems.

CompoundSolventTemperature (°C)Solubility
This compoundWater250.055 g/L (practically insoluble)
1-NaphthylamineWater20~0.17 g/100 mL (low solubility)[1]
1-NaphthylamineEthanolNot SpecifiedSoluble[1]
1-NaphthylamineEtherNot SpecifiedSoluble[1]
2-NaphthylamineWater22<0.1 g/100 mL (limited solubility)[2]
2-NaphthylamineHot WaterNot SpecifiedSoluble[3]
2-NaphthylamineEthanolNot SpecifiedSoluble[4]
2-NaphthylamineEtherNot SpecifiedSoluble[4]
2-NaphthylamineBenzeneNot SpecifiedSoluble

Note: The solubility of this compound in organic solvents like methanol, ethanol, acetone, dichloromethane, and ethyl acetate is expected to be significant, as is typical for aromatic amines. A synthetic protocol involving this compound utilizes acetonitrile as a solvent and ethyl acetate for extraction, implying good solubility in these media.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method , which determines the equilibrium (thermodynamic) solubility.[5]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • HPLC Method: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for this compound. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve of absorbance versus concentration.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Analyze by HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

The following diagram illustrates the logical relationship in selecting a suitable solvent based on the "like dissolves like" principle.

G Solvent Selection Logic A This compound (Aromatic Amine - Moderately Polar) B Polar Solvents (e.g., Water) A->B Mismatched Polarity C Non-Polar/Moderately Polar Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane) A->C Matched Polarity D Low Solubility B->D E High Solubility C->E

Caption: Principle of solvent selection for solubility based on polarity.

References

Health and Safety Profile of 8-Chloronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. It is important to note that while qualitative hazard information is available, there is a significant lack of quantitative toxicological data, which should be a key consideration in risk assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding the compound's behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
CAS Number 59107-51-6[1]
Appearance SolidSigma-Aldrich
Melting Point 93-94 °CSigma-Aldrich
Boiling Point 336.4 ± 17.0 °C at 760 mmHgSigma-Aldrich
Solubility Insoluble in water.[2]
Storage Temperature 4°C, protect from light. Keep in dark place, inert atmosphere, store in freezer, under -20°C.Sigma-Aldrich, Ambeed, Inc.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification
Hazard ClassCategoryPictogramSignal Word
Acute Toxicity, Oral4Warning
Acute Toxicity, Dermal4Warning
Skin Corrosion/Irritation2Warning
Serious Eye Damage/Eye Irritation2Warning
Acute Toxicity, Inhalation4Warning
Specific target organ toxicity — Single exposure; Respiratory tract irritation3Warning

Source: PubChem.[1]

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Sources: PubChem,[1] Sigma-Aldrich, Acros Organics,[3]

Toxicological Information

A significant gap exists in the publicly available toxicological data for this compound.

  • Carcinogenicity, Genotoxicity, and Reproductive Toxicity: No data was found in the searched resources regarding the carcinogenic, mutagenic, or reproductive hazards of this specific compound. It is worth noting that other aromatic amines and chlorinated naphthalenes have been associated with carcinogenic effects.[4][5] For instance, 2-naphthylamine is classified as a known human carcinogen.[2]

Given the lack of specific data, a cautious approach is strongly recommended. All handling should be performed with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Detailed experimental procedures involving this compound are not widely published. However, the following sections describe its use as a starting material in a chemical synthesis and a protocol for its own synthesis.

Synthesis of 1-bromo-8-chloronaphthalene from this compound

This protocol details the conversion of this compound to 1-bromo-8-chloronaphthalene.

Methodology:

  • A solution of this compound (1 equivalent) and p-Toluenesulfonic acid monohydrate (TsOH•H₂O) (3.6 equivalents) in acetonitrile (MeCN) is cooled to -5 °C.

  • Sodium nitrite (NaNO₂) (1.8 equivalents) is added, followed by a solution of copper(I) bromide (CuBr) (3 equivalents) in water.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Saturated aqueous sodium sulfite (Na₂SO₃) is added, and the mixture is stirred for 30 minutes.

  • The organic solvents are removed under reduced pressure.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The residue is purified by column chromatography on silica gel using petroleum ether as the eluent to yield 1-bromo-8-chloronaphthalene.

Source: ChemicalBook.

G cluster_reactants Reactants cluster_reagents1 Reagent Addition at -5°C cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product This compound This compound Stirring Warm to RT Stir 12h This compound->Stirring TsOH_H2O TsOH·H₂O TsOH_H2O->Stirring MeCN Acetonitrile MeCN->Stirring NaNO2 NaNO₂ NaNO2->Stirring CuBr_H2O CuBr in H₂O CuBr_H2O->Stirring Quench Add sat. aq. Na₂SO₃ Stirring->Quench Concentrate Remove organic solvents Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Column Chromatography (Silica, Petroleum Ether) Filter_Concentrate->Column_Chromatography Product 1-bromo-8-chloronaphthalene Column_Chromatography->Product

Caption: Synthesis of 1-bromo-8-chloronaphthalene.

Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from naphthalene-1,8-diamine.

Step A: Synthesis of 1H-naphtho[1,8-de][1][2]triazine

  • To a solution of naphthalene-1,8-diamine in acetic acid and ethanol, isobutyl nitrite is added while maintaining the temperature between 18 and 21°C.

  • The resulting red suspension is stirred at 25°C for 16 hours.

  • The solid product is collected by filtration, washed with ethanol, and dried under vacuum.

Step B: Synthesis of this compound

  • Copper powder is added to a solution of 1H-naphtho[1,8-de][1][2]triazine in hydrochloric acid.

  • The mixture is stirred at 25°C for 12 hours.

  • The mixture is diluted with water and heated at 85°C for 30 minutes.

  • The solution is filtered, cooled, and then basified with ammonia solution.

  • The aqueous solution is extracted with ethyl acetate.

  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to give the crude product.

G cluster_stepA Step A: Synthesis of 1H-naphtho[1,8-de][1,2,3]triazine cluster_stepB Step B: Synthesis of this compound Naphthalene-1,8-diamine Naphthalene-1,8-diamine Reaction_A Stir at 25°C for 16h Naphthalene-1,8-diamine->Reaction_A Reagents_A Isobutyl nitrite Acetic acid, Ethanol Reagents_A->Reaction_A Workup_A Filter, Wash, Dry Reaction_A->Workup_A Intermediate 1H-naphtho[1,8-de][1,2,3]triazine Workup_A->Intermediate Reaction_B Stir at 25°C for 12h Intermediate->Reaction_B Reagents_B Copper powder Hydrochloric acid Reagents_B->Reaction_B Workup_B1 Dilute with H₂O, Heat at 85°C Reaction_B->Workup_B1 Workup_B2 Filter, Cool, Basify with NH₃ Workup_B1->Workup_B2 Workup_B3 Extract with Ethyl Acetate Workup_B2->Workup_B3 Workup_B4 Dry, Filter, Concentrate Workup_B3->Workup_B4 Product This compound Workup_B4->Product

Caption: Two-step synthesis of this compound.

Conclusion and Recommendations

This compound is a hazardous chemical that requires careful handling. The available data indicates that it is harmful by ingestion, skin contact, and inhalation, and causes skin and serious eye irritation, as well as respiratory tract irritation.[1] Researchers, scientists, and drug development professionals should adhere to all prescribed safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood.

The most significant finding of this review is the profound lack of quantitative toxicological data. To ensure the safety of laboratory personnel and to conduct thorough risk assessments, further studies are urgently needed to determine the acute toxicity (LD50, LC50), and to investigate the potential for carcinogenicity, genotoxicity, and reproductive toxicity. Until such data becomes available, this compound should be treated with a high degree of caution, assuming it to be more hazardous than the currently available information suggests.

References

Stability and Storage of 8-Chloronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Core Stability Profile and Recommended Storage

This compound is a solid compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, and atmospheric conditions. While specific kinetic data on its degradation pathways are not extensively available in the public domain, the consensus from suppliers points to a need for controlled, cold, and dark storage under an inert atmosphere.

Quantitative Storage Recommendations

For optimal stability, this compound should be stored under the following conditions. Note the variations in recommended temperatures from different suppliers.

ParameterRecommended ConditionSource
Storage Temperature 4°C
Store in freezer, under -20°C[1][2]
Atmosphere Inert atmosphere[1][2]
Light Exposure Keep in dark place / Protect from light[1][2]
Container Tightly closed container

Handling and Safety Precautions

Proper handling is essential to maintain the purity of this compound and to ensure the safety of laboratory personnel. The compound is classified as harmful and an irritant.[3]

General Handling Guidelines:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4][5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent electrostatic discharge.[5]

  • Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Experimental Protocols

Specific experimental protocols for the stability testing of this compound are not detailed in the reviewed literature. However, a general workflow for assessing the stability of chemical compounds can be adapted.

General Workflow for Chemical Stability Assessment

G cluster_0 Stability Testing Workflow a Compound Procurement & Initial Analysis b Stress Condition Application (Temp, Light, Humidity, pH) a->b c Time-Point Sampling b->c d Analytical Testing (e.g., HPLC, LC-MS) c->d e Data Analysis & Degradation Profile d->e f Establish Storage & Retest Period e->f

Caption: A generalized workflow for conducting chemical stability studies.

Logical Flow for Proper Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound upon receipt and during use.

G cluster_1 Storage and Handling Protocol start Receive Compound short_term Short-term use? start->short_term storage Store in Freezer (-20°C) in a tightly sealed container under inert gas and protected from light. long_term Long-term storage? short_term->long_term No weigh Weigh in ventilated area (e.g., fume hood) short_term->weigh Yes long_term->storage use Use in experiment weigh->use return_storage Return to freezer promptly use->return_storage return_storage->storage

Caption: Decision workflow for handling and storing this compound.

Degradation Pathways

Specific degradation pathways for this compound have not been documented in the provided search results. Generally, aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to light and elevated temperatures. The chlorine substituent on the naphthalene ring may also influence its reactivity and degradation profile. Further research would be required to elucidate the specific degradation products and mechanisms.

References

Commercial Suppliers and Applications of 8-Chloronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 8-Chloronaphthalen-1-amine (CAS No. 59107-51-6), a key intermediate in the synthesis of various functional molecules. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of medicinal chemistry, materials science, and drug discovery.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity and available quantities vary among suppliers, and pricing is subject to change. A summary of representative commercial sources is provided in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierPurityAvailable QuantitiesPrice (USD)
A2B Chem 95%250mg, 1g, 5g, 10g, 25g, 250g$6 (250mg), $10 (1g), $21 (5g), $42 (10g), $86 (25g), $792 (250g)
Chemable Not Specified5g, 10g, 25g, 50g$35 (5g), $53 (10g), $105 (25g), $158 (50g)
Sigma-Aldrich 96% (from Ambeed, Inc.), 98% (from ChemScene LLC)VariesPricing available upon login/request
Biosynth Not SpecifiedInquire for detailsInquire for details
BLD Pharm Not SpecifiedInquire for detailsInquire for details
CHEMLYTE SOLUTIONS CO.,LTD Industrial GradeInquire for detailsInquire for details
Synchem 95%Synthesis on demandInquire for details

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems and functional dyes. Its derivatives have shown promise in various applications, including as intermediates for bioactive molecules and as fluorescent probes for biological imaging.

Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of substituted naphthalenes that can be further elaborated into compounds with potential therapeutic properties. For instance, it is a key precursor for the synthesis of 1-bromo-8-chloronaphthalene, an intermediate used in the preparation of quinazoline-based inhibitors of KRas G12C and KRas G12D, which are implicated in various cancers.

Fluorescent Probes and Materials Science

The naphthalenamine core of this compound is a well-known fluorophore. Derivatives of this compound are utilized in the development of fluorescent probes for sensing and imaging in biological systems. These probes can be designed to target specific cellular components or to respond to changes in the local environment, such as pH or the presence of specific ions.

Experimental Protocols

Synthesis of 1-bromo-8-chloronaphthalene

This protocol details a Sandmeyer-type reaction for the conversion of this compound to 1-bromo-8-chloronaphthalene.[1]

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetonitrile (MeCN)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of this compound (57 g, 320 mmol, 1 eq) and TsOH·H₂O (219 g, 1.16 mol, 3.6 eq) in MeCN (1000 mL) at -5 °C, add a solution of NaNO₂ (39.8 g, 577 mmol, 1.8 eq) and CuBr (138 g, 963 mmol, 3 eq) in H₂O (120 mL).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Add saturated Na₂SO₃ solution (100 mL) to the reaction mixture and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 1000 mL).

  • Wash the combined organic layers with brine (500 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (SiO₂, Petroleum ether) to yield 1-bromo-8-chloronaphthalene as a white solid.

Visualized Workflows

The following diagrams illustrate key synthetic pathways and logical relationships involving this compound.

experimental_workflow General Synthetic Workflow for 1-bromo-8-chloronaphthalene start This compound diazotization Diazotization (NaNO₂, TsOH·H₂O, MeCN, -5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, 25°C) diazotization->sandmeyer workup Aqueous Workup (Na₂SO₃, EtOAc Extraction) sandmeyer->workup purification Purification (Column Chromatography) workup->purification product 1-bromo-8-chloronaphthalene purification->product

Caption: Synthetic pathway for 1-bromo-8-chloronaphthalene.

logical_relationship Application of this compound Derivatives start This compound intermediate Key Intermediate (e.g., 1-bromo-8-chloronaphthalene) start->intermediate fluorescent Fluorescent Probes (for biological imaging) start->fluorescent bioactive Bioactive Molecules (e.g., KRas Inhibitors) intermediate->bioactive drug_discovery Drug Discovery & Development bioactive->drug_discovery fluorescent->drug_discovery materials Materials Science fluorescent->materials

Caption: Role in drug discovery and materials science.

References

An In-depth Technical Guide to the Crystal Structure of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 8-Chloronaphthalen-1-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of its specific crystal structure data, this guide presents a detailed analysis of the closely related analogue, 8-Bromonaphthalen-1-amine, to infer the structural properties of the chloro derivative. The guide includes detailed experimental protocols for the synthesis of this compound and a general procedure for single-crystal X-ray diffraction analysis. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted naphthalene derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure is paramount for designing and developing new molecular entities with desired biological activities. While the specific crystal structure of this compound is not publicly available, the crystal structure of its bromo-analogue, 8-Bromonaphthalen-1-amine, provides a reliable model for its structural analysis. The substitution of a bromine atom with a chlorine atom is expected to result in minor changes in bond lengths and unit cell parameters, but the overall molecular conformation and packing are anticipated to be highly similar.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from naphthalene-1,8-diamine. The synthesis is a two-step process involving the formation of a triazine intermediate followed by a reaction with copper.[1]

Step A: Synthesis of 1H-naphtho[1,8-de][2][3][4]triazine [1]

  • In a reaction vessel, a solution of acetic acid (200 mL) and ethanol (1000 mL) is prepared, and naphthalene-1,8-diamine (100 g, 632 mmol) is added.

  • Isobutyl nitrite (72.6 g, 619 mmol) is added to the solution while maintaining the temperature between 18 and 21°C using a cold water bath.

  • The resulting red suspension is stirred at 25°C for 16 hours.

  • The solid product is collected by filtration, washed with ethanol (2 x 500 mL), and dried under a vacuum to yield 1H-naphtho[1,8-de][2][3][4]triazine as a red crystalline compound.

Step B: Synthesis of this compound [1]

  • To a solution of 1H-naphtho[1,8-de][2][3][4]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), copper powder (2.10 g, 33.1 mmol) is added.

  • The mixture is stirred at 25°C for 12 hours.

  • The resulting mixture is diluted with water (500 mL) and heated at 85°C for 30 minutes.

  • The solution is filtered to obtain a clear aqueous solution, which is then cooled.

  • The solution is basified with ammonia solution until it turns blue litmus paper.

  • The product is extracted with ethyl acetate (2 x 1000 mL).

  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.

G cluster_0 Step A: Synthesis of 1H-naphtho[1,8-de][1,2,3]triazine cluster_1 Step B: Synthesis of this compound Naphthalene-1,8-diamine Naphthalene-1,8-diamine Reaction with Isobutyl Nitrite Reaction with Isobutyl Nitrite Naphthalene-1,8-diamine->Reaction with Isobutyl Nitrite Acetic Acid, Ethanol Stirring (16h, 25°C) Stirring (16h, 25°C) Reaction with Isobutyl Nitrite->Stirring (16h, 25°C) Filtration and Washing Filtration and Washing Stirring (16h, 25°C)->Filtration and Washing 1H-naphtho[1,8-de][1,2,3]triazine 1H-naphtho[1,8-de][1,2,3]triazine Filtration and Washing->1H-naphtho[1,8-de][1,2,3]triazine Reaction with Copper Reaction with Copper 1H-naphtho[1,8-de][1,2,3]triazine->Reaction with Copper Hydrochloric Acid Stirring (12h, 25°C) Stirring (12h, 25°C) Reaction with Copper->Stirring (12h, 25°C) Heating (30min, 85°C) Heating (30min, 85°C) Stirring (12h, 25°C)->Heating (30min, 85°C) Basification with Ammonia Basification with Ammonia Heating (30min, 85°C)->Basification with Ammonia Extraction with Ethyl Acetate Extraction with Ethyl Acetate Basification with Ammonia->Extraction with Ethyl Acetate Drying and Concentration Drying and Concentration Extraction with Ethyl Acetate->Drying and Concentration This compound This compound Drying and Concentration->this compound G High-Quality Single Crystal High-Quality Single Crystal Mount on Goniometer Mount on Goniometer High-Quality Single Crystal->Mount on Goniometer Place in Diffractometer Place in Diffractometer Mount on Goniometer->Place in Diffractometer X-ray Beam X-ray Beam Place in Diffractometer->X-ray Beam Diffraction Pattern Generation Diffraction Pattern Generation X-ray Beam->Diffraction Pattern Generation Data Collection by Detector Data Collection by Detector Diffraction Pattern Generation->Data Collection by Detector Data Processing Data Processing Data Collection by Detector->Data Processing Structure Solution (Phase Problem) Structure Solution (Phase Problem) Data Processing->Structure Solution (Phase Problem) Electron Density Map Electron Density Map Structure Solution (Phase Problem)->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

References

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloronaphthalen-1-amine is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are provided, along with a summary of its key quantitative data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who may utilize this compound in their synthetic endeavors.

Introduction

This compound, also known as 8-chloro-1-naphthylamine, belongs to the family of naphthalenamines, which are derivatives of naphthalene. These compounds have historically been important in the dye industry and continue to be valuable building blocks in modern organic synthesis. The introduction of a chlorine atom at the 8-position of the 1-naphthalenamine core imparts specific steric and electronic properties that can be exploited in subsequent chemical transformations. This guide will delve into the known synthesis routes, historical context, and chemical characteristics of this important synthetic intermediate.

Discovery and History

While the specific date and discoverer of this compound are not well-documented in readily available historical records, its emergence is intrinsically linked to the broader development of naphthalene chemistry in the 19th and early 20th centuries. The study of naphthalenamines, such as 1-naphthylamine and 2-naphthylamine, was driven by the burgeoning synthetic dye industry.

The synthesis of halogenated naphthalenes and their subsequent amination or the direct halogenation of naphthalenamines were common strategies to access a diverse range of dye precursors. It is highly probable that this compound was first synthesized and characterized within this context, as chemists systematically explored the derivatization of the naphthalene scaffold to create new colors and materials. The unique "peri" relationship between the amino and chloro substituents at the 1 and 8 positions, respectively, would have been of academic and practical interest due to the potential for unique reactivity and intramolecular interactions. Today, its primary role is as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[1][4]
Molecular Weight 177.63 g/mol [1][4]
CAS Number 59107-51-6[1][4]
Appearance Solid[5]
Melting Point Not available
Boiling Point Not available
Density 1.289 g/cm³ (predicted)[6]
Solubility Insoluble in water[1]
IUPAC Name This compound[4]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbon atom attached to the chlorine (C-8) and the carbon atom attached to the amino group (C-1) will show characteristic chemical shifts influenced by the electronegativity of these substituents. Aromatic carbons typically resonate in the δ 110-150 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-Cl stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 177. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

Synthesis of this compound

The most well-documented synthesis of this compound starts from naphthalene-1,8-diamine. This multi-step process involves the formation of a triazine intermediate followed by a copper-mediated chlorination.

Experimental Protocol: Synthesis from Naphthalene-1,8-diamine[2]

Step A: Synthesis of 1H-naphtho[1,8-de][1][4][8]triazine

  • In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (100 g, 632 mmol) in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

  • Cool the solution in a cold water bath to maintain the temperature between 18 and 21 °C.

  • Slowly add isobutyl nitrite (72.6 g, 619 mmol) to the stirred solution.

  • Continue stirring the resulting red suspension at 25 °C for 16 hours.

  • Collect the solid product by filtration.

  • Wash the solid with ethanol (2 x 500 mL).

  • Dry the product under vacuum to yield 1H-naphtho[1,8-de][1][4][8]triazine as a red crystalline compound.

Step B: Synthesis of this compound

  • To a solution of 1H-naphtho[1,8-de][1][4][8]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), add copper powder (2.10 g, 33.1 mmol).

  • Stir the mixture at 25 °C for 12 hours.

  • Dilute the reaction mixture with water (500 mL) and heat at 85 °C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the filtrate and basify with ammonia solution until it turns blue litmus paper.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stepA Step A: Triazine Formation cluster_stepB Step B: Chlorination and Amination A1 Naphthalene-1,8-diamine A4 Reaction at 18-21°C, then 25°C for 16h A1->A4 A2 Isobutyl nitrite A2->A4 A3 Acetic acid, Ethanol A3->A4 A5 Filtration and Washing A4->A5 A6 1H-naphtho[1,8-de][1,2,3]triazine A5->A6 B1 1H-naphtho[1,8-de][1,2,3]triazine A6->B1 B3 Reaction at 25°C for 12h B1->B3 B2 Copper, HCl B2->B3 B4 Workup (Dilution, Heating, Filtration) B3->B4 B5 Basification with Ammonia B4->B5 B6 Extraction with Ethyl Acetate B5->B6 B7 Purification (Column Chromatography) B6->B7 B8 This compound B7->B8

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. One notable application is its use in the synthesis of 1-bromo-8-chloronaphthalene via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1-bromo-8-chloronaphthalene[3][9]
  • In a reaction vessel, dissolve this compound (57 g, 320 mmol) and p-toluenesulfonic acid monohydrate (219 g, 1.16 mol) in acetonitrile (1000 mL).

  • Cool the solution to -5 °C.

  • Add a solution of sodium nitrite (39.8 g, 577 mmol) and copper(I) bromide (138 g, 963 mmol) in water (120 mL) to the reaction mixture.

  • Allow the reaction to stir at 25 °C for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (100 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 1000 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, petroleum ether) to afford 1-bromo-8-chloronaphthalene as a white solid.

Reaction Pathway Diagram

Sandmeyer_Reaction Reactant This compound Intermediate Diazonium Salt Intermediate Reactant->Intermediate NaNO₂, TsOH·H₂O, MeCN, -5°C Product 1-Bromo-8-chloronaphthalene Intermediate->Product CuBr, H₂O, 25°C

Caption: Sandmeyer reaction of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[4][5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically important intermediate with a rich, albeit not precisely documented, history tied to the development of naphthalene chemistry. The detailed synthetic protocols and compiled physicochemical data in this guide provide a valuable resource for chemists. Its utility in the preparation of more complex molecules, such as 1-bromo-8-chloronaphthalene, highlights its continued relevance in modern organic synthesis. Further research into the applications of this compound and its derivatives may lead to the development of novel pharmaceuticals and materials.

References

Methodological & Application

Synthesis of 1H-naphtho[1,8-de]triazine using 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of 1H-naphtho[1,8-de]triazine

Introduction

1H-naphtho[1,8-de]triazine is a unique heterocyclic compound characterized by a fused naphthalene and triazine ring system. This rigid, planar structure is a key building block in the development of functional organic materials and serves as a versatile intermediate in the synthesis of various substituted naphthalene derivatives. Its derivatives are subjects of investigation in medicinal chemistry due to the broad biological activities associated with the triazine core. This document provides a detailed protocol for the synthesis of 1H-naphtho[1,8-de]triazine and highlights its primary applications.

Principle Application: Synthetic Intermediate

The primary application of 1H-naphtho[1,8-de]triazine lies in its role as a precursor for more complex molecules. The triazine ring can be chemically modified, for instance, through amination reactions to introduce functional groups at specific positions. Amination with agents like hydroxylamine-O-sulphonic acid or chloramine can yield aminonaphthotriazines, which can further be rearranged to form other valuable derivatives like 1-amino-8-azidonaphthalene.[1] This reactivity makes 1H-naphtho[1,8-de]triazine a strategic starting material for accessing compounds that are otherwise difficult to synthesize.

Relevance in Drug Discovery and Medicinal Chemistry

While direct pharmacological applications of the parent 1H-naphtho[1,8-de]triazine are not extensively documented, the broader class of triazine-containing compounds is of significant interest to the pharmaceutical industry. Triazine derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer Properties

  • Antiviral (including anti-HIV) Activity

  • Antimicrobial and Antifungal Effects

  • Antimalarial and Anti-inflammatory Potential

The rigid naphthalene backbone of 1H-naphtho[1,8-de]triazine provides a unique scaffold that can be functionalized to create novel drug candidates. The exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

Experimental Protocol: Synthesis of 1H-naphtho[1,8-de]triazine

This protocol details the synthesis of 1H-naphtho[1,8-de]triazine starting from naphthalene-1,8-diamine, as the direct synthesis from 8-chloronaphthalen-1-amine is not the commonly reported or validated method.

Materials and Reagents

  • Naphthalene-1,8-diamine

  • Acetic Acid

  • Ethanol

  • Isobutyl nitrite

  • Cold water bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of acetic acid (200 mL) and ethanol (1000 mL).

  • Addition of Starting Material: To this solution, add naphthalene-1,8-diamine (100 g, 632 mmol).

  • Diazotization: While maintaining the temperature of the mixture between 18 and 21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol) dropwise.

  • Reaction: Stir the resulting red suspension at 25°C for 16 hours.

  • Isolation of Product: Collect the solid product by filtration.

  • Washing: Wash the collected solid with ethanol (2 x 500 mL).

  • Drying: Dry the final product under vacuum to obtain 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline compound. Further purification is typically not required.

Quantitative Data

ParameterValueReference
Starting MaterialNaphthalene-1,8-diamineGuidechem
Product1H-naphtho[1,8-de][1][2][3]triazineGuidechem
Yield79%Guidechem
AppearanceRed crystalline compoundGuidechem

Experimental Workflow

SynthesisWorkflow Synthesis of 1H-naphtho[1,8-de]triazine start Start: Naphthalene-1,8-diamine dissolve Dissolve in Acetic Acid & Ethanol start->dissolve cool Cool to 18-21°C dissolve->cool add_nitrite Add Isobutyl Nitrite (dropwise) cool->add_nitrite react Stir at 25°C for 16 hours add_nitrite->react filter Filter the Suspension react->filter wash Wash with Ethanol (2x) filter->wash dry Dry under Vacuum wash->dry end_product End Product: 1H-naphtho[1,8-de]triazine dry->end_product

Caption: Workflow for the synthesis of 1H-naphtho[1,8-de]triazine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isobutyl nitrite is flammable and should be handled with care, away from ignition sources.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Use of 8-Chloronaphthalen-1-amine in the synthesis of 1-bromo-8-chloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine. The described method is a variation of the Sandmeyer reaction, a robust and widely used process in organic synthesis. This reaction is pivotal for introducing a bromo group onto an aromatic ring via a diazonium salt intermediate. 1-Bromo-8-chloronaphthalene is a valuable intermediate in the preparation of various biologically active compounds, including quinazolines and inhibitors of KRas G12C and KRas G12D, which are significant in the treatment of central nervous system diseases and other conditions[1]. The protocols provided herein are based on established literature procedures, offering reliable methods for obtaining the target compound in good yield and high purity.

Introduction

The conversion of aromatic primary amines to aryl halides is a fundamental transformation in organic chemistry. The Sandmeyer reaction provides an efficient pathway to achieve this by diazotization of the amine followed by a copper(I) halide-mediated substitution.[2][3][4] In this specific application, this compound is converted to its corresponding diazonium salt, which is then treated with copper(I) bromide to yield 1-bromo-8-chloronaphthalene. This method is highly effective for producing specific substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.

Chemical Reaction Scheme

The overall reaction involves two main steps: the diazotization of the primary amine and the subsequent substitution with a bromide ion, catalyzed by copper(I).

Figure 1: Overall reaction scheme for the synthesis of 1-bromo-8-chloronaphthalene.

Quantitative Data Summary

The following table summarizes the quantitative data from two representative synthetic protocols.

ParameterProtocol 1[1][5]Protocol 2[1]
Starting Material This compoundThis compound
Scale 57 g (320 mmol)20.2 g (114 mmol)
Yield 72%63%
Purity 99%Not specified
Product Amount 56 g (229 mmol)17.2 g
Appearance White solidWhite solid
Melting Point 87-88 °CNot specified

Experimental Protocols

Two detailed protocols for the synthesis of 1-bromo-8-chloronaphthalene are provided below. These protocols differ in scale but follow the same fundamental reaction pathway.

Protocol 1: Large-Scale Synthesis[1][5]

This protocol is suitable for producing a significant quantity of 1-bromo-8-chloronaphthalene.

Materials:

  • This compound (57 g, 320 mmol, 1 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH•H₂O) (219 g, 1.16 mol, 3.6 eq)

  • Sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq)

  • Copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq)

  • Acetonitrile (MeCN) (1000 mL)

  • Water (H₂O) (120 mL)

  • Saturated sodium sulfite (Na₂SO₃) solution (100 mL)

  • Ethyl acetate (EtOAc) (3 x 1000 mL for extraction)

  • Brine (500 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (57 g) and TsOH•H₂O (219 g) in acetonitrile (1000 mL).

  • Cooling: Cool the solution to -5 °C using an appropriate cooling bath.

  • Diazotization and Bromination: Prepare a solution of NaNO₂ (39.8 g) and CuBr (138 g) in water (120 mL). Add this solution to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to 25 °C and stir for 12 hours.

  • Quenching: Add saturated Na₂SO₃ solution (100 mL) to the reaction mixture and stir for 15 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 1000 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a residue.

  • Purification: Purify the residue by column chromatography on silica gel using petroleum ether as the eluent.

  • Product Isolation: Collect the fractions containing the product and concentrate to yield 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield, 99% purity).

Protocol 2: Small-Scale Synthesis[1]

This protocol is adapted for a smaller scale synthesis.

Materials:

  • This compound (20.2 g, 114 mmol, 1 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH•H₂O) (77.9 g, 409 mmol, 3.6 equiv)

  • Sodium nitrite (NaNO₂) (14.12 g, 205 mmol, 1.8 equiv)

  • Copper(I) bromide (CuBr) (in H₂O, 10.4 mL, 341 mmol, 3 equiv)

  • Acetonitrile (MeCN) (360 mL)

  • Water (H₂O) (48 mL)

  • Saturated sodium sulfite (Na₂SO₃) solution (200 mL)

  • Ethyl acetate (EtOAc) (3 x 80 mL for extraction)

  • Saturated sodium chloride (NaCl) solution (80 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether (3-5%)

Procedure:

  • Reaction Setup: To a solution of this compound (20.2 g) and TsOH•H₂O (77.9 g) in acetonitrile (360 mL), cool the mixture to -5 °C.

  • Addition of Reagents: Add NaNO₂ (14.12 g) followed by a solution of CuBr (10.4 mL) in H₂O (48 mL).

  • Reaction: Warm the reaction mixture to room temperature and stir for 12 hours.

  • Work-up: Add saturated aqueous Na₂SO₃ (200 mL) and stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Extraction: Extract the aqueous phase with EtOAc (3 x 80 mL).

  • Washing and Drying: Combine the organic phases, wash with saturated aqueous NaCl (80 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 3% to 5% EtOAc in petroleum ether.

  • Final Product: This affords 1-bromo-8-chloronaphthalene as a white solid (17.2 g, 63% yield).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-bromo-8-chloronaphthalene.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and TsOH•H2O in MeCN B Cool solution to -5 °C A->B D Add NaNO2/CuBr solution to the cooled amine solution B->D C Prepare aqueous solution of NaNO2 and CuBr C->D E Warm to room temperature and stir for 12 hours D->E F Quench with saturated Na2SO3 E->F G Extract with Ethyl Acetate F->G H Wash, dry, and concentrate the organic phase G->H I Purify by column chromatography H->I J Isolate pure 1-Bromo-8-chloronaphthalene I->J

Figure 2: General experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • 1-Bromo-8-chloronaphthalene is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Conclusion

The Sandmeyer reaction of this compound is a reliable and effective method for the synthesis of 1-bromo-8-chloronaphthalene. The protocols provided offer a clear and detailed guide for researchers to produce this valuable intermediate with good yields and high purity. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Quantification of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 8-Chloronaphthalen-1-amine in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including other chlorinated aromatic amines and naphthylamines.

Introduction

This compound is a chlorinated aromatic amine, and its quantification is essential for various applications, including environmental monitoring, toxicology studies, and quality control in chemical synthesis. Due to its chemical properties, chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are well-suited for its determination. This document outlines protocols for these techniques, including sample preparation and instrumental analysis.

Analytical Methods Overview

A summary of recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Quantification in process samples and formulations with relatively high concentrations.Simple, robust, and widely available.Lower sensitivity and selectivity compared to mass spectrometry-based methods.
GC-MS Separation of volatile analytes by gas chromatography and detection by mass spectrometry.Analysis in environmental samples (e.g., water, soil) and biological matrices. Often requires derivatization.High chromatographic resolution and selectivity.[1]May require derivatization to improve volatility and thermal stability.[1]
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive tandem mass spectrometry detection.Trace level quantification in complex matrices such as biological fluids and environmental samples.High sensitivity, high selectivity, and suitable for non-volatile compounds without derivatization.[2][3][4]Higher equipment cost and complexity.

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the described methods, based on data from analogous compounds. These values should be validated for this compound in the specific sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998
Recovery 85 - 110%80 - 115%90 - 110%
Precision (%RSD) < 10%< 15%< 10%

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.

4.1.1. Water Samples: Dispersive Liquid-Liquid Microextraction (DLLME)

This method is suitable for the extraction and preconcentration of aromatic amines from water samples.[5]

  • Reagents: Methanol (dispersive solvent), Tetrachloroethane (extraction solvent), Deionized water.

  • Protocol:

    • To a 5.0 mL water sample in a conical test tube, add 0.50 mL of methanol containing 25.0 µL of tetrachloroethane.

    • Rapidly inject the solvent mixture into the water sample to form a cloudy solution.

    • Centrifuge the mixture for 2 minutes at 4000 rpm.

    • Collect the sedimented phase (approximately 7 µL) using a microsyringe.

    • Inject an aliquot into the HPLC or LC-MS/MS system.

4.1.2. Soil and Sediment Samples: Sonication Extraction

This protocol is effective for extracting aromatic amines from solid matrices.[6]

  • Reagents: 1% Ammonium hydroxide in acetonitrile.

  • Protocol:

    • Weigh 5 g of the soil sample into a glass vial.

    • Add 10 mL of 1% ammonium hydroxide in acetonitrile.

    • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm filter before analysis.

4.1.3. Biological Samples (Plasma/Urine): Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up and concentrating analytes from complex biological matrices.[2]

  • Materials: C18 SPE cartridges, Methanol, Water, 0.1% Formic acid in water and methanol.

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load 1 mL of the pre-treated biological sample (e.g., urine diluted with 0.1% formic acid) onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interferences.

    • Elution: Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Analytical Instrumentation and Conditions

4.2.1. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer). A typical starting condition is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4.2.2. GC-MS Method (with Derivatization)

Aromatic amines often require derivatization to enhance their volatility for GC analysis.[1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4.2.3. LC-MS/MS Method

This is the recommended method for achieving the highest sensitivity and selectivity.

  • LC Conditions:

    • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound like 1-naphthylamine, a transition could be m/z 144 -> 117. For this compound (MW: 177.63), the protonated molecule [M+H]+ would be m/z 178. A potential fragmentation could involve the loss of chlorine (m/z 143) or other characteristic fragments.

    • Collision Energy and other parameters: Optimize for the specific instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Biological) Extraction Extraction (DLLME, Sonication, SPE) Sample->Extraction Select based on matrix Cleanup Clean-up & Concentration Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Inject extract Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Generate data Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

LCMSMS_Signaling_Pathway cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) MobilePhase Mobile Phase Column Chromatographic Column MobilePhase->Column IonSource ESI Source Column->IonSource Elution Analyte This compound Analyte->MobilePhase Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 Ionization CollisionCell Collision Cell (Q2) Fragmentation Quad1->CollisionCell [M+H]+ Quad3 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad3 Fragment Ions Detector Detector Quad3->Detector Specific Fragments

Caption: Logical diagram of the LC-MS/MS analysis process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloronaphthalen-1-amine is an aromatic amine derivative of naphthalene. Aromatic amines are an important class of compounds used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Due to their potential toxicity and environmental impact, the development of reliable analytical methods for their detection and quantification is crucial. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable HPLC method. The predicted XLogP3 value of 2.9 suggests that the compound is sufficiently hydrophobic for good retention on a reversed-phase column.[1] The predicted pKa of 3.24 indicates that the amine group will be protonated at acidic pH.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H8ClN[2][3]
Molecular Weight177.63 g/mol [3]
Melting Point93-94 °C[1][4]
Predicted XLogP32.9[1]
Predicted pKa3.24 ± 0.10[2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or other suitable buffer components like phosphate buffer)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Method Parameters

Based on the analysis of similar aromatic amines, a reversed-phase HPLC method is proposed.[5][6] A C18 column is a suitable choice for the stationary phase due to the nonpolar nature of the analyte. The mobile phase will consist of an organic solvent (acetonitrile or methanol) and an aqueous buffer to ensure good peak shape and reproducibility. Given the pKa of the analyte, a slightly acidic mobile phase is recommended to ensure consistent protonation of the amine group, which can reduce peak tailing.[7]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength To be determined experimentally (scan from 200-400 nm)

5. Method Development and Validation Strategy

  • Wavelength Selection: Inject a standard solution and perform a UV scan to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Mobile Phase Optimization: Adjust the gradient profile and the organic solvent (acetonitrile vs. methanol) to achieve optimal separation and peak shape.

  • Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the developed HPLC method.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing StandardPrep Standard Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis.

HPLC Method Development Logic

The diagram below outlines the logical steps involved in the development of a robust HPLC method.

G cluster_initial Initial Assessment cluster_optimization Optimization cluster_validation Validation AnalyteProps Analyte Properties (pKa, logP, UV) InitialConditions Select Initial Conditions (Column, Mobile Phase) AnalyteProps->InitialConditions Wavelength Optimize Detection Wavelength InitialConditions->Wavelength MobilePhase Optimize Mobile Phase (Gradient, pH) Wavelength->MobilePhase FlowTemp Optimize Flow Rate & Temperature MobilePhase->FlowTemp Specificity Specificity FlowTemp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Logical flow of HPLC method development.

References

Gas Chromatography Analysis of 8-Chloronaphthalen-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloronaphthalen-1-amine is a synthetic organic compound that serves as an important intermediate in the manufacturing of various chemicals, including dyes and pharmaceuticals. Due to its potential biological activity and the presence of a halogenated aromatic system, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography (GC) offers a robust and reliable technique for the analysis of semi-volatile compounds like this compound. This document provides a detailed application note and a composite protocol for its analysis by GC, including sample preparation, derivatization, and chromatographic conditions. The protocols provided are based on established methods for similar analytes, such as other chlorinated naphthalenes and aromatic amines, and are intended to serve as a comprehensive starting point for method development and validation.

Data Presentation

Quantitative analysis of this compound by gas chromatography requires the determination of several key performance parameters. The following table summarizes the expected analytical figures of merit for a developed GC method, based on typical performance for related compounds.

ParameterExpected ValueNotes
**Linearity (R²) **> 0.995Over a defined concentration range.
Limit of Detection (LOD) 0.1 - 10 µg/LDependent on the detector and sample matrix.
Limit of Quantitation (LOQ) 0.5 - 30 µg/LTypically 3-5 times the LOD.
Accuracy (% Recovery) 85 - 115%Assessed through spike and recovery experiments.
Precision (%RSD) < 15%For both repeatability and intermediate precision.
Retention Time (RT) Analyte-specificDependent on column and temperature program.

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). Due to the polar nature of the amine group, a derivatization step is recommended to improve peak shape and thermal stability.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Materials:

    • SPE Cartridges: C18 or polymeric sorbent (e.g., Styrene-Divinylbenzene).

    • Solvents: Methanol, Dichloromethane, n-Hexane (all HPLC or pesticide grade).

    • Reagent Water (HPLC grade).

    • pH adjustment reagents: Sodium hydroxide (NaOH) and Hydrochloric acid (HCl).

    • Nitrogen gas for evaporation.

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

    • Sample Loading: Adjust the pH of the aqueous sample (e.g., 100 mL) to ~8-9 with NaOH. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.

    • Drying: Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

    • Elution: Elute the analyte from the cartridge with 5-10 mL of dichloromethane or a mixture of dichloromethane/hexane.

    • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for derivatization.

Derivatization: Acylation

Acylation with heptafluorobutyric anhydride (HFBA) is a common method for derivatizing aromatic amines to increase their volatility and detectability, especially with an electron capture detector (ECD) or for GC-MS analysis.

  • Materials:

    • Heptafluorobutyric anhydride (HFBA).

    • Toluene or Ethyl Acetate (anhydrous).

    • Pyridine (as a catalyst, optional).

    • Heating block or water bath.

  • Procedure:

    • To the 1 mL concentrated sample extract, add 100 µL of anhydrous toluene and 50 µL of HFBA.

    • If necessary, add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane or another suitable solvent for GC injection.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions for the GC analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterGC-FIDGC-MS
GC System: Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet: Split/SplitlessSplit/Splitless
Inlet Temperature: 280 °C280 °C
Injection Volume: 1 µL1 µL
Injection Mode: Splitless (1 min purge delay)Splitless (1 min purge delay)
Carrier Gas: HeliumHelium
Flow Rate: 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program: Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Detector: Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp: 320 °CN/A
MS Source Temp: N/A230 °C
MS Quad Temp: N/A150 °C
MS Ionization Mode: N/AElectron Ionization (EI) at 70 eV
MS Acquisition: N/AScan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing & Elution Concentration Concentration Elution->Concentration Evaporation Derivatization Acylation with HFBA Concentration->Derivatization Reaction Reconstitution Reconstitution Derivatization->Reconstitution Solvent Exchange GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Report Report Data_Analysis->Report Generate Report

Caption: Experimental workflow for GC analysis of this compound.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range cluster_specificity Specificity MethodValidation Analytical Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Linearity Linearity (R²) MethodValidation->Linearity Range Working Range MethodValidation->Range Specificity Specificity / Selectivity MethodValidation->Specificity Accuracy->MethodValidation Precision->MethodValidation LOD->MethodValidation LOQ->MethodValidation Linearity->MethodValidation Range->MethodValidation Specificity->MethodValidation

Caption: Key parameters for analytical method validation.

Application Notes and Protocols: Copper-Catalyzed Reaction of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copper-catalyzed self-condensation of 8-chloronaphthalen-1-amine, a reaction of significant interest in the synthesis of novel polyaromatic amine structures for materials science and pharmaceutical development. The primary reaction pathway is an Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds.

Introduction

The reaction of this compound in the presence of a copper catalyst is a classic example of an Ullmann condensation, specifically a Goldberg-type reaction, which involves the coupling of an aryl halide with an amine.[1][2] In the case of the self-condensation of this compound, one molecule acts as the aryl halide substrate and another as the amine nucleophile, leading to the formation of a dinaphthylamine dimer. These reactions are fundamental in synthetic organic chemistry for constructing complex diarylamine structures.[3]

Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][4] However, modern advancements have led to the development of milder and more efficient catalytic systems. These often employ soluble copper(I) or copper(II) salts in combination with ligands, such as diamines or amino acids, which facilitate the catalytic cycle and allow the reaction to proceed at lower temperatures with greater functional group tolerance.[5]

Reaction Principle and Signaling Pathway

The generally accepted mechanism for the Ullmann condensation involves a copper(I) catalytic cycle. The key steps are:

  • Formation of a Copper(I) Amide: The amine substrate reacts with a copper(I) species to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (in this case, another molecule of this compound) undergoes oxidative addition to the copper(I) amide complex, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of the diarylamine product and regenerate the copper(I) catalyst.

The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper amide intermediate.

Diagram of the Proposed Catalytic Cycle

Ullmann_Condensation Figure 1: Proposed Catalytic Cycle for the Ullmann Self-Condensation Cu(I)X Cu(I)X Cu(I)-Amine_Complex [L-Cu(I)-NHR] Cu(I)X->Cu(I)-Amine_Complex + R-NH2 - HX Cu(III)_Intermediate [L-Cu(III)(Ar)(NHR)X] Cu(I)-Amine_Complex->Cu(III)_Intermediate + Ar-X Cu(III)_Intermediate->Cu(I)X Reductive Elimination Product Ar-NHR (Dinaphthylamine) Cu(III)_Intermediate->Product

Caption: Proposed catalytic cycle for the Ullmann self-condensation.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))

  • Anhydrous, high-boiling solvent (e.g., DMF, NMP, dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Protocol:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the copper catalyst (e.g., 5-10 mol% CuI), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents of K2CO3).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 100 to 180°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound, Cu catalyst, ligand, base B Add to Dry Schlenk Flask under Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Quench Reaction E->F G Aqueous Workup (Extraction) F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the Ullmann self-condensation.

Data Presentation

The following table summarizes typical reaction parameters for Ullmann-type C-N coupling reactions, which can serve as a starting point for the optimization of the self-condensation of this compound. Note: This data is generalized from the broader class of Ullmann reactions and not from specific experiments with this compound due to a lack of available data in the searched literature.

ParameterTypical RangeNotes
Catalyst Copper(I) or Copper(II) saltsCuI, Cu2O, CuSO4 are common.
Catalyst Loading 1 - 20 mol%Higher loadings may be needed for less reactive substrates.
Ligand Diamines, amino acids, phenanthrolinesL-proline, N,N'-dimethylethylenediamine are frequently used.
Ligand Loading 2 - 40 mol%Often in excess relative to the copper catalyst.
Base K2CO3, K3PO4, Cs2CO3Stronger bases may be required for less reactive amines.
Solvent DMF, NMP, Dioxane, TolueneHigh-boiling, polar aprotic solvents are typical.
Temperature 80 - 210 °CDependent on the reactivity of the substrate and catalyst system.[1]
Reaction Time 12 - 48 hoursShould be optimized by monitoring reaction progress.
Yield VariableHighly dependent on optimized conditions.

Concluding Remarks

The copper-catalyzed self-condensation of this compound via an Ullmann-type reaction is a viable method for the synthesis of the corresponding dinaphthylamine. The success of this reaction is highly dependent on the careful selection and optimization of the catalyst, ligand, base, solvent, and temperature. The provided protocols and data offer a solid foundation for researchers to develop a specific and efficient procedure for this transformation. Further investigation into ligand screening and reaction condition optimization is recommended to achieve high yields and purity of the desired product.

References

Anwendungshinweis und Protokolle: Derivatisierung von 8-Chlornaphthalin-1-amin für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 8-Chlornaphthalin-1-amin ist eine primäre aromatische Aminverbindung, die in verschiedenen Bereichen der chemischen Synthese und pharmazeutischen Forschung von Bedeutung ist. Für eine genaue Quantifizierung und Analyse, insbesondere bei niedrigen Konzentrationen in komplexen Matrices, ist eine Derivatisierung oft unerlässlich. Die Derivatisierung wandelt das Analyt in ein Derivat mit verbesserten chromatographischen Eigenschaften und/oder einer erhöhten Nachweisempfindlichkeit um.[1] Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von 8-Chlornaphthalin-1-amin mittels Dansylchlorid (DNS-Cl) und die anschließende Analyse durch Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD). Dansylchlorid ist ein weit verbreitetes Derivatisierungsreagenz für primäre und sekundäre Amine, das stabile und stark fluoreszierende Derivate bildet.[2][3][4]

Logischer Arbeitsablauf der Derivatisierung und Analyse

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analytik A Probenlösung mit 8-Chlornaphthalin-1-amin C Mischen von Probe, Puffer und Dansylchlorid A->C B Herstellung der Derivatisierungsreagenzien B->C D Inkubation bei kontrollierter Temperatur C->D Reaktionsstart E Stoppen der Reaktion D->E Reaktionsabschluss F HPLC-Injektion E->F G Trennung auf C18-Säule F->G H Fluoreszenzdetektion G->H I Datenanalyse und Quantifizierung H->I

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und HPLC-Analyse.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 8-Chlornaphthalin-1-amin (Referenzstandard)

  • Dansylchlorid (DNS-Cl)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Natriumbicarbonat (NaHCO₃)

  • Salzsäure (HCl)

  • Natriumsulfat (Na₂SO₄)

  • Vollpipetten und Kolben

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor

  • C18-Umkehrphasen-HPLC-Säule (z.B. 250 x 4,6 mm, 5 µm)

Vorbereitung der Lösungen
  • Stammlösung 8-Chlornaphthalin-1-amin (1 mg/ml): 10 mg 8-Chlornaphthalin-1-amin genau einwiegen und in einem 10-ml-Messkolben in Acetonitril lösen.

  • Arbeitsstandards: Eine Reihe von Verdünnungen aus der Stammlösung mit Acetonitril herstellen, um Konzentrationen im Bereich von 0,1 µg/ml bis 10 µg/ml zu erhalten.

  • Natriumbicarbonatpuffer (100 mM, pH 9): 0,84 g NaHCO₃ in 100 ml Wasser lösen und den pH-Wert mit 1 M NaOH auf 9 einstellen.

  • Dansylchlorid-Lösung (5 mg/ml): 50 mg Dansylchlorid in 10 ml Acetonitril lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

Protokoll für die Prä-Säulen-Derivatisierung
  • In ein Reaktionsgefäß 100 µl der Standard- oder Probenlösung pipettieren.

  • 200 µl des Natriumbicarbonatpuffers (pH 9) hinzufügen und kurz mischen.

  • 200 µl der Dansylchlorid-Lösung zugeben.

  • Das Gefäß verschließen und den Inhalt gründlich mischen.

  • Die Mischung für 45 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.[2]

  • Die Reaktion durch Zugabe von 100 µl einer 1%igen Salzsäurelösung stoppen.

  • Die Lösung auf Raumtemperatur abkühlen lassen.

  • Vor der HPLC-Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.

HPLC-Analysebedingungen
  • HPLC-System: Agilent 1260 Infinity oder Äquivalent

  • Säule: C18-Umkehrphasensäule (z.B. 250 x 4,6 mm, 5 µm)

  • Mobile Phase A: Wasser

  • Mobile Phase B: Acetonitril

  • Gradientenelution:

    • 0-5 min: 60% B

    • 5-15 min: 60% B bis 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% B bis 60% B

    • 21-25 min: 60% B (Äquilibrierung)

  • Flussrate: 1,0 ml/min

  • Injektionsvolumen: 20 µl

  • Säulentemperatur: 30°C

  • Fluoreszenzdetektor-Einstellungen:

    • Anregungswellenlänge (Ex): 340 nm

    • Emissionswellenlänge (Em): 525 nm

Datenpräsentation

Die nachfolgenden Tabellen fassen hypothetische quantitative Daten zusammen, die aus der Analyse von derivatisiertem 8-Chlornaphthalin-1-amin unter den oben genannten Bedingungen gewonnen wurden.

Tabelle 1: Kalibrierungsdaten für Dansyl-8-Chlornaphthalin-1-amin

Konzentration (µg/ml) Peakfläche (willkürliche Einheiten)
0.1 15.200
0.5 78.500
1.0 155.300
2.5 380.100
5.0 765.800
10.0 1.520.400

Lineare Regression: y = 152000x + 850, R² = 0,9998

Tabelle 2: Methodenvalidierungsparameter

Parameter Ergebnis
Linearitätsbereich 0,1 - 10,0 µg/ml
Korrelationskoeffizient (R²) > 0,999
Nachweisgrenze (LOD) 0,03 µg/ml (S/N = 3)
Bestimmungsgrenze (LOQ) 0,1 µg/ml (S/N = 10)
Präzision (RSD, n=6) < 2%

| Wiederfindung | 95 - 105% |

Alternative Derivatisierungsreagenzien

Obwohl Dansylchlorid eine robuste Wahl ist, können je nach analytischer Anforderung auch andere Reagenzien in Betracht gezogen werden.

o-Phthalaldehyd (OPA)

OPA reagiert schnell mit primären Aminen in Gegenwart eines Thiols (z.B. 2-Mercaptoethanol), um hochfluoreszierende Isoindol-Derivate zu bilden.[5][6] Die Reaktion findet typischerweise bei Raumtemperatur statt und ist innerhalb weniger Minuten abgeschlossen.[4] Die Derivate können jedoch weniger stabil sein als Dansyl-Derivate.[4]

9-Fluorenylmethylchloroformat (FMOC-Cl)

FMOC-Cl ist ein weiteres gängiges Reagenz, das stabile und fluoreszierende Derivate mit primären und sekundären Aminen bildet.[2][7] Die Reaktion wird oft in einem Boratpuffer durchgeführt.[2]

Naphthalin-2,3-dicarboxaldehyd (NDA)

NDA reagiert mit primären Aminen in Gegenwart von Zyanidionen und bildet stark fluoreszierende Cyanobenz[f]isoindol (CBI)-Derivate.[8][9] Diese Methode bietet eine hohe Empfindlichkeit.[8]

Signalisierungspfad der Derivatisierungsreaktion

Reaction_Pathway Analyte 8-Chlornaphthalin-1-amin (Primäres Amin) Product Dansyl-Derivat (Fluoreszierend & Stabil) Analyte->Product Reagent Dansylchlorid (Derivatisierungsreagenz) Reagent->Product Conditions Alkalischer Puffer (pH 9) 60°C, 45 min Conditions->Product katalysiert

Abbildung 2: Vereinfachtes Schema der Derivatisierungsreaktion.

Zusammenfassung und Schlussfolgerung

Die Prä-Säulen-Derivatisierung mit Dansylchlorid ist eine effektive Methode zur Verbesserung der analytischen Eigenschaften von 8-Chlornaphthalin-1-amin. Das vorgestellte Protokoll ermöglicht eine empfindliche und reproduzierbare Quantifizierung mittels HPLC mit Fluoreszenzdetektion. Die Methode zeichnet sich durch eine gute Linearität, niedrige Nachweisgrenzen und eine hohe Präzision aus, was sie für Forschungs- und Entwicklungsanwendungen, bei denen eine genaue Messung von primären aromatischen Aminen erforderlich ist, gut geeignet macht. Die Auswahl des Derivatisierungsreagenzes kann je nach den spezifischen Anforderungen der Analyse, wie z.B. erforderliche Empfindlichkeit und Stabilität des Derivats, angepasst werden.

References

Application of 8-Chloronaphthalen-1-amine in Azo Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloronaphthalen-1-amine is a versatile chemical intermediate employed in the synthesis of a variety of organic compounds, most notably azo dyes. The presence of the reactive primary amine group allows for diazotization, a key step in the formation of the azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. The naphthalene ring system, with its chloro substituent, contributes to the structural complexity and can influence the final properties of the dye, such as its shade, fastness, and affinity for different substrates.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component. The protocols are based on established chemical principles of diazotization and azo coupling reactions.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of an illustrative azo dye using this compound. For this example, we will consider the coupling with 2-naphthol, a common coupling component known to produce intensely colored azo dyes.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.78 g (0.01 mol) of this compound in 20 mL of distilled water.

  • Add 5 mL of concentrated hydrochloric acid to the suspension. Stir the mixture thoroughly to form a fine, uniform slurry of the amine hydrochloride salt.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C. Continuous stirring is crucial throughout this process.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride slurry over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization reaction. If the test is negative, a small amount of additional sodium nitrite solution can be added.

  • The resulting clear solution of 8-chloro-1-naphthalenediazonium chloride should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution in an ice bath to a temperature between 0 and 5 °C.

  • With continuous and vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye will form immediately. The color is typically a deep red or orange.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C).

Data Presentation

While specific quantitative data for a wide range of dyes derived from this compound is not extensively available in readily accessible literature, the following table provides a template for the characterization of a synthesized azo dye, in this case, the product of coupling with 2-naphthol. Researchers should perform analytical characterization to populate such a table.

ParameterValueMethod of Determination
Dye Name 1-[(8-chloro-1-naphthalenyl)azo]-2-naphthalenolIUPAC Nomenclature
Molecular Formula C₂₀H₁₃ClN₂OElemental Analysis
Molecular Weight 332.79 g/mol Calculated
Appearance Red to Orange PowderVisual Inspection
Melting Point (°C) To be determinedMelting Point Apparatus
λmax (nm) To be determinedUV-Visible Spectroscopy
Molar Extinction Coefficient (ε) To be determinedUV-Visible Spectroscopy
Yield (%) To be determinedGravimetric Analysis

Visualization of the Synthesis Pathway

The synthesis of 1-[(8-chloro-1-naphthalenyl)azo]-2-naphthalenol can be visualized as a two-step chemical process. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling 8-CN-1-amine This compound Diazonium_Salt 8-Chloro-1-naphthalenediazonium Chloride Solution 8-CN-1-amine->Diazonium_Salt  + HCl, 0-5°C HCl Conc. HCl HCl->Diazonium_Salt NaNO2 NaNO₂ Solution NaNO2->Diazonium_Salt Azo_Dye 1-[(8-chloro-1-naphthalenyl)azo]-2-naphthalenol (Precipitate) Diazonium_Salt->Azo_Dye Slow Addition 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye  + NaOH, 0-5°C NaOH NaOH Solution NaOH->Azo_Dye

Diagram 1: Experimental workflow for the synthesis of an azo dye.

chemical_synthesis Start This compound Diazonium 8-Chloro-1-naphthalenediazonium Chloride Start->Diazonium NaNO₂, HCl 0-5°C Product 1-[(8-chloro-1-naphthalenyl)azo]-2-naphthalenol Diazonium->Product Coupling in alkaline medium Coupling_Component 2-Naphthol Coupling_Component->Product

Diagram 2: Chemical synthesis pathway.

Conclusion

This compound serves as a valuable precursor in the synthesis of azo dyes. The protocols outlined in this document provide a foundational methodology for the preparation of these colored compounds. The specific choice of the coupling component will significantly influence the color and properties of the final dye, offering a wide scope for the synthesis of a diverse range of colorants. It is imperative for researchers to conduct thorough characterization of the synthesized dyes to determine their specific properties and potential applications. Further research into the synthesis and characterization of novel azo dyes derived from this compound can lead to the development of new colorants with unique properties for various industrial and scientific applications.

Application Notes and Protocols for the Synthesis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Chloronaphthalen-1-amine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. For instance, it is a key building block for certain kinase inhibitors used in cancer therapy, such as Adagrasib, a covalent inhibitor of KRASG12C.[1][2][3] Its specific substitution pattern allows for the introduction of diverse functionalities, making it a versatile precursor in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of this compound, starting from naphthalene-1,8-diamine.

Experimental Protocol

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a triazine intermediate, 1H-naphtho[1,8-de][4][5][6]triazine, from naphthalene-1,8-diamine. The subsequent step is the conversion of this intermediate to the final product.

Step A: Synthesis of 1H-naphtho[1,8-de][4][5][6]triazine

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of acetic acid (200 mL) and ethanol (1000 mL).

  • Addition of Starting Material: To this solution, add naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq).

  • Diazotization: While maintaining the temperature between 18 and 21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol, 83.4 mL, 0.98 eq) to the reaction mixture.

  • Reaction: Stir the resulting red suspension at 25°C for 16 hours.

  • Isolation of Intermediate: Collect the solid product by filtration.

  • Washing: Wash the collected solid with ethanol (2 x 500 mL).

  • Drying: Dry the solid under vacuum to obtain the red crystalline compound 1H-naphtho[1,8-de][4][5][6]triazine. This intermediate is typically used in the next step without further purification.[4]

Step B: Synthesis of this compound

  • Reaction Setup: In a separate reaction vessel, prepare a solution of 1H-naphtho[1,8-de][4][5][6]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).

  • Addition of Copper: Add copper (2.10 g, 33.1 mmol, 234 µL, 0.0665 eq) to the solution.

  • Reaction: Stir the mixture at 25°C for 12 hours.

  • Work-up:

    • Dilute the resulting mixture with water (500 mL).

    • Heat the mixture at 85°C for 30 minutes.

    • Filter the hot solution to obtain a nearly clear aqueous solution.

    • Cool the filtrate.

    • Basify the solution with ammonia solution until it turns blue litmus paper.

  • Extraction: Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Drying and Concentration: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel (SiO₂), using a gradient of petroleum ether/ethyl acetate from 200/1 to 5/1, to obtain this compound as a red solid.[4]

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
A1H-naphtho[1,8-de][4][5][6]triazineNaphthalene-1,8-diamineIsobutyl nitriteAcetic acid, Ethanol18-21, then 251679-
BThis compound1H-naphtho[1,8-de][4][5][6]triazineCopper, Hydrochloric acid, Ammonia solutionWater, Ethyl acetate25, then 85125281

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Naphthalene_1_8_diamine Naphthalene-1,8-diamine Reaction_A Diazotization with Isobutyl Nitrite in Acetic Acid/Ethanol Naphthalene_1_8_diamine->Reaction_A Intermediate 1H-naphtho[1,8-de][1,2,3]triazine Reaction_A->Intermediate Reaction_B Reaction with Copper in Hydrochloric Acid Intermediate->Reaction_B Workup Aqueous Work-up (Dilution, Heating, Filtration, Basification) Reaction_B->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: ¹H and ¹³C NMR Characterization of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloronaphthalen-1-amine is an important aromatic amine derivative used as a building block in the synthesis of various dyes, pharmaceuticals, and other organic materials. The precise characterization of its molecular structure is crucial for ensuring the identity and purity of starting materials and final products in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Due to the limited availability of publicly accessible, fully assigned ¹H and ¹³C NMR data for this compound, this document outlines a generalized experimental protocol and data analysis workflow. The provided spectral data tables are based on predictive models and analysis of closely related structures, serving as a reference guide for researchers acquiring and interpreting their own experimental data.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are intended as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-27.0 - 7.2d7.5 - 8.0
H-37.4 - 7.6t7.5 - 8.0
H-47.7 - 7.9d7.5 - 8.0
H-57.8 - 8.0d7.5 - 8.0
H-67.3 - 7.5t7.5 - 8.0
H-77.5 - 7.7d7.5 - 8.0
NH₂4.0 - 5.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

PositionPredicted Chemical Shift (ppm)
C-1142 - 144
C-2110 - 112
C-3128 - 130
C-4122 - 124
C-4a124 - 126
C-5126 - 128
C-6125 - 127
C-7129 - 131
C-8127 - 129
C-8a133 - 135

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be reported with the data.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: 298 K.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended for unambiguous assignments.

Visualizations

Experimental Workflow for NMR Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Multiplicity Analysis calibration->integration assignment Spectral Assignment integration->assignment final_report final_report assignment->final_report Final Report

Caption: Workflow for the ¹H and ¹³C NMR characterization of this compound.

Logical Relationship of NMR Data Analysis

data_analysis cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) cluster_interpretation Structural Interpretation chem_shift Chemical Shift (δ) proton_env Proton Environment chem_shift->proton_env integration Integration proton_count Relative Proton Count integration->proton_count multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constant (J) coupling->neighboring_protons cosy COSY (H-H Correlation) connectivity H-H & C-H Connectivity cosy->connectivity hsqc HSQC (C-H Correlation) hsqc->connectivity final_structure Final Structure Confirmation proton_env->final_structure proton_count->final_structure neighboring_protons->final_structure connectivity->final_structure

Caption: Logical flow of information from NMR data to structural elucidation.

This application note provides a standard protocol for the ¹H and ¹³C NMR characterization of this compound. While experimental data is not widely available, the provided predicted spectral data and detailed methodologies offer a solid foundation for researchers to acquire, process, and interpret their own NMR spectra for this compound. For unambiguous structural confirmation, the use of two-dimensional NMR techniques is strongly encouraged. The successful application of these methods will ensure the quality and reliability of this compound for its intended applications in research and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloronaphthalen-1-amine. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly following the two-step protocol from naphthalene-1,8-diamine.

Issue SYN-001: Low yield of 1H-naphtho[1,8-de][1][2][3]triazine intermediate.

  • Question: My yield for the first step, the synthesis of 1H-naphtho[1,8-de][1][2][3]triazine from naphthalene-1,8-diamine, is significantly lower than the reported 79%. What are the potential causes and solutions?

  • Answer: Low yields in this diazotization reaction can stem from several factors:

    • Temperature Control: The reaction is exothermic. It is crucial to maintain the temperature between 18-21°C during the addition of isobutyl nitrite.[2] Higher temperatures can lead to the decomposition of the diazonium salt intermediate. Use a cold water or ice bath for effective temperature management.

    • Reagent Quality: The purity of naphthalene-1,8-diamine and the freshness of isobutyl nitrite are critical. Old or impure reagents can lead to incomplete reactions and the formation of side products.

    • Incomplete Reaction: Ensure the reaction is stirred for the recommended 16 hours at 25°C to allow for complete conversion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

Issue SYN-002: The final product, this compound, has a low yield and/or is impure.

  • Question: The conversion of 1H-naphtho[1,8-de][1][2][3]triazine to this compound is resulting in a low yield (below 52%) and the purity is less than 81%. What are the likely reasons and how can I improve this step?[2]

  • Answer: This step involves a copper-mediated reaction and requires careful control of conditions:

    • Copper Catalyst: The physical form and activity of the copper catalyst are important. Ensure you are using a fine powder to maximize the surface area.

    • Reaction Time and Temperature: The reaction mixture should be stirred at 25°C for 12 hours, followed by heating at 85°C for 30 minutes.[2] Deviations from these parameters can lead to incomplete reaction or degradation of the product.

    • Extraction and Work-up: After basification with ammonia, ensure thorough extraction with ethyl acetate. The product may have some solubility in the aqueous layer, so multiple extractions are recommended.[2]

Issue PUR-001: Difficulty in purifying this compound by column chromatography.

  • Question: I am struggling to purify the final product using standard silica gel column chromatography. The compound is streaking or I am getting poor separation.

  • Answer: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[4][5] Consider the following solutions:

    • Amine-Treated Silica: Using an amine-functionalized stationary phase can significantly improve the purification of basic compounds.[4][5]

    • Mobile Phase Modifier: If using standard silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system (e.g., petroleum ether/ethyl acetate). This will help to reduce tailing and improve separation by competing with the product for binding to the acidic sites on the silica.

    • Alternative Stationary Phase: In some cases, using a more neutral stationary phase like alumina may provide better results.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound from naphthalene-1,8-diamine?

A1: The synthesis is a two-step process. First, naphthalene-1,8-diamine is converted to 1H-naphtho[1,8-de][1][2][3]triazine. This intermediate is then reacted with copper in hydrochloric acid to yield this compound.[2]

Q2: Are there any major side products to be aware of during this synthesis?

A2: A potential side product is 8-hydroxynaphthalen-1-amine. This can arise if there is a significant amount of water present under conditions that could facilitate nucleophilic substitution of the chloro group, although this is more commonly reported in related syntheses at higher temperatures or with different starting materials.[6]

Q3: What are the key safety precautions to consider during this synthesis?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The intermediate, 1H-naphtho[1,8-de][1][2][3]triazine, is a diazo compound and should be handled with care as such compounds can be unstable.

Data Presentation

Table 1: Summary of Yields and Purity for the Synthesis of this compound

StepProductReagentsReported YieldReported PurityReference
1. Diazotization1H-naphtho[1,8-de][1][2][3]triazineNaphthalene-1,8-diamine, Isobutyl nitrite, Acetic acid, Ethanol79%Not specified[2]
2. Chloro-denitrogenationThis compound1H-naphtho[1,8-de][1][2][3]triazine, Copper, Hydrochloric acid52%81%[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine [2]

  • In a suitable reaction vessel, prepare a solution of naphthalene-1,8-diamine (100 g, 632 mmol) in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

  • While maintaining the temperature between 18 and 21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol) to the solution.

  • Stir the resulting red suspension at 25°C for 16 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with ethanol (2 x 500 mL).

  • Dry the product under vacuum to obtain 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline compound.

Protocol 2: Synthesis of this compound [2]

  • To a solution of 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), add copper powder (2.10 g, 33.1 mmol).

  • Stir the mixture at 25°C for 12 hours.

  • Dilute the reaction mixture with water (500 mL).

  • Heat the mixture at 85°C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the filtrate and basify with an ammonia solution until it turns blue litmus paper.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (SiO₂, petroleum ether/ethyl acetate = 200/1 to 5/1) to yield this compound as a red solid.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions1 Solutions for SYN-001 cluster_solutions2 Solutions for SYN-002 cluster_solutions3 Solutions for PUR-001 Low_Yield_Step1 Low Yield of Triazine (SYN-001) Temp_Control Check Temperature Control (18-21°C) Low_Yield_Step1->Temp_Control Potential Cause Reagent_Quality Verify Reagent Quality Low_Yield_Step1->Reagent_Quality Potential Cause Reaction_Time Ensure Complete Reaction Time (16h) Low_Yield_Step1->Reaction_Time Potential Cause Low_Yield_Step2 Low Yield/Purity of Final Product (SYN-002) Catalyst_Check Check Copper Catalyst Low_Yield_Step2->Catalyst_Check Potential Cause Time_Temp_Check Verify Reaction Time/Temp Low_Yield_Step2->Time_Temp_Check Potential Cause Workup_Check Optimize Extraction Low_Yield_Step2->Workup_Check Potential Cause Purification_Difficulty Purification Difficulty (PUR-001) Amine_Silica Use Amine-Treated Silica Purification_Difficulty->Amine_Silica Solution Mobile_Phase Add Basic Modifier to Eluent Purification_Difficulty->Mobile_Phase Solution Alumina Consider Alumina Purification_Difficulty->Alumina Alternative

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway Start Naphthalene-1,8-diamine Intermediate 1H-naphtho[1,8-de][1,2,3]triazine Start->Intermediate Step 1: Isobutyl nitrite, HOAc, EtOH, 18-21°C Product This compound Intermediate->Product Step 2: Cu, HCl, 25°C then 85°C

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of 8-Chloronaphthalen-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Chloronaphthalen-1-amine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause Suggested Solution
Compound will not elute or shows significant tailing. The amine group of this compound is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[1][2]- Deactivate the silica gel: Pre-treat the packed column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) or ammonia in your mobile phase, to neutralize the acidic sites.[2][3] - Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[3][4] - Increase mobile phase polarity: If using a gradient, ensure the final solvent composition is polar enough to elute the compound. For highly retained compounds, a more polar solvent like methanol can be added to the eluent system.[4][5]
Poor separation of this compound from impurities. The solvent system (mobile phase) does not have the optimal polarity to differentiate between the target compound and impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test various solvent systems to find one that provides a good separation with the Rf value of this compound around 0.2-0.3.[3] - Employ a shallow gradient: A slow, gradual increase in the polarity of the mobile phase can improve the resolution between closely eluting compounds.[4]
The compound appears to be degrading on the column. This compound may be unstable on the acidic stationary phase.[4][5]- Perform a stability test: Spot the compound on a TLC plate and let it sit for a period of time before eluting to see if degradation occurs.[5][6] - Use a deactivated stationary phase: As mentioned above, deactivating the silica gel with a base can prevent degradation.[3] - Consider reversed-phase chromatography: If the compound is unstable on silica, reversed-phase chromatography with a C18 column might be a suitable alternative.[4]
Fractions are very dilute, and the compound is difficult to detect. The compound may have eluted, but in a large volume of solvent.[5]- Concentrate the fractions: Before analysis by TLC, concentrate the collected fractions to increase the compound's concentration.[5] - Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure it starts as a narrow band.[6]
The column runs dry. The solvent level has dropped below the top of the stationary phase.This can introduce air bubbles and crack the column bed, leading to poor separation. Always ensure there is an adequate level of solvent above the stationary phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on reported literature, a gradient elution with petroleum ether and ethyl acetate on a silica gel column is a suitable starting point. The gradient can range from a very low percentage of ethyl acetate (e.g., 0.5%) up to 20% ethyl acetate.[7] It is crucial to first optimize this on a TLC plate to determine the ideal polarity range for your specific mixture.

Q2: How can I prevent the smearing or tailing of my amine compound on the TLC plate and column?

A2: Tailing is a common issue with amines on silica gel due to strong interactions with acidic silanol groups.[1] To mitigate this, you can add a small amount of a basic modifier like triethylamine (1-2%) or ammonia to your eluent system.[2][3] This will compete with your amine for the active sites on the silica, resulting in more symmetrical spots and peaks.

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of a solvent in which it is highly soluble. Then, use a pipette to carefully apply the solution to the top of the column bed.[6]

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can dry-load it. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[6]

Q4: What type of stationary phase is recommended for this compound?

A4: Silica gel is the most commonly used stationary phase for this type of compound.[7] However, due to the basic nature of the amine, using silica gel that has been deactivated with a base, or opting for neutral or basic alumina, can sometimes provide better results by reducing tailing and potential degradation.[3][4]

Q5: The separation looks good on TLC, but I am getting mixed fractions from my column. Why?

A5: This can happen for several reasons:

  • Overloading the column: If too much crude material is loaded, the separation capacity of the column can be exceeded, leading to broader peaks and co-elution.[1]

  • Poor column packing: An unevenly packed column will have channels, leading to an uneven flow of the mobile phase and poor separation.[8]

  • Running the column too fast: A high flow rate can decrease the resolution. Allow sufficient time for the equilibrium between the stationary and mobile phases to be established.[6]

Experimental Protocol: Purification of this compound

This protocol is adapted from a documented synthesis of this compound.[7]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (SiO₂) for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Column Preparation:

  • Prepare a slurry of silica gel in petroleum ether.

  • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

4. Elution:

  • Begin elution with a low polarity mobile phase, such as 100% petroleum ether or a petroleum ether/ethyl acetate mixture with a very low concentration of ethyl acetate (e.g., 200:1).[7]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., up to 5:1 petroleum ether/ethyl acetate).[7] The exact gradient should be determined by prior TLC analysis.

  • Maintain a constant flow rate throughout the elution process.

5. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Parameter Value/Description Reference
Stationary Phase Silica gel (SiO₂)[7]
Mobile Phase Gradient of petroleum ether/ethyl acetate[7]
Initial Eluent Ratio 200:1 (petroleum ether:ethyl acetate)[7]
Final Eluent Ratio 5:1 (petroleum ether:ethyl acetate)[7]

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_elution No Elution / Tailing problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes degradation Compound Degradation problem->degradation Yes end Successful Purification problem->end No solution1 Add Base (TEA/Ammonia) to Eluent OR Use Alumina Stationary Phase no_elution->solution1 solution2 Optimize Solvent System with TLC OR Use a Shallow Gradient poor_separation->solution2 solution3 Deactivate Silica with Base OR Use Alumina/Reversed-Phase degradation->solution3 solution1->end solution2->end solution3->end

References

Recrystallization techniques for purifying 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 8-Chloronaphthalen-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While a specific solvent system for this compound is not extensively documented in publicly available literature, suitable solvents can be determined based on the general principles of recrystallization for aromatic amines. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Ethanol is often a good starting point for aromatic amines.[1][2] Solvent mixtures, such as ethanol/water, toluene, or hexane combined with a more polar solvent like ethyl acetate or acetone, can also be effective.[1][3] Small-scale solvent screening is the best approach to identify the optimal solvent or solvent system for your specific sample.

Q2: My this compound sample is "oiling out" during recrystallization. What does this mean and how can I fix it?

A2: "Oiling out" is a common issue in the recrystallization of amines where the compound separates from the solution as a liquid (an oil) instead of solid crystals.[4][5][6] This typically occurs when the solution is too concentrated or is cooled too quickly, causing the solute to come out of solution at a temperature above its melting point. To resolve this, you can try the following:

  • Add more solvent: This will decrease the saturation point of the solution.[5][7]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4][7]

  • Use a seed crystal: Adding a small, pure crystal of this compound can induce crystallization.[4][7]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

A3: If no crystals form after the solution has cooled, it is likely not supersaturated. To induce crystallization, you can:

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the solute.[7]

  • Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][7]

  • Introduce a seed crystal: If available, add a single, pure crystal of the product.[4][7]

  • Cool to a lower temperature: If you have only cooled to room temperature, try cooling the solution in an ice bath or refrigerator.[5]

Q4: My purified this compound crystals are colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.[5] Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed during the filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
"Oiling out" of the product Solution is too concentrated.Cooling is too rapid.Add more solvent to the hot solution.Allow the solution to cool slowly to room temperature before further cooling.[4][5][7]
No crystal formation Solution is not supersaturated.Evaporate some of the solvent.Scratch the inside of the flask with a glass rod.Add a seed crystal.[5][7]
Low recovery of purified product Too much solvent was used.Premature crystallization during hot filtration.Concentrate the mother liquor and cool to obtain a second crop of crystals.Ensure the filtration apparatus is pre-heated.[6][7]
Crystals are discolored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[5]
Impure final product Inappropriate solvent choice.Crystallization occurred too quickly, trapping impurities.Perform solvent screening to find a more suitable solvent.Slow down the cooling rate to allow for more selective crystal formation.[7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes should be determined empirically.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a melting point of 93-94°C.[8][9]

Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[10]
Molecular Weight 177.63 g/mol [9][10]
Melting Point 93-94 °C[9]
Boiling Point 336.4 ± 17.0 °C at 760 mmHg[8]
Appearance Solid[8]
CAS Number 59107-51-6[8]

Recrystallization Workflow

RecrystallizationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotSolution Hot, Saturated Solution Dissolve->HotSolution Decolorize Add Activated Charcoal (Optional) HotSolution->Decolorize if colored HotFilter Hot Gravity Filtration HotSolution->HotFilter if no decolorization Decolorize->HotFilter Filtrate Clear, Hot Filtrate HotFilter->Filtrate Impurities Insoluble Impurities HotFilter->Impurities Cool Slow Cooling Filtrate->Cool Crystals Crystal Formation Cool->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Purified Purified Crystals VacuumFilter->Purified MotherLiquor Mother Liquor (Soluble Impurities) VacuumFilter->MotherLiquor Wash Wash with Cold Solvent Purified->Wash Dry Drying Wash->Dry FinalProduct Pure this compound Dry->FinalProduct

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-Chloronaphthalen-1-amine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic strategies include:

  • Synthesis from Naphthalene-1,8-diamine: This two-step process involves the formation of a 1H-naphtho[1,8-de][1][2][3]triazine intermediate, followed by its reaction with a chloride source.

  • Reduction of 8-Chloro-1-nitronaphthalene: This involves the reduction of the nitro group to an amine, commonly using methods like catalytic hydrogenation or metal/acid reductions (e.g., Béchamp reduction).

  • Buchwald-Hartwig Amination of 1,8-Dichloronaphthalene: This palladium-catalyzed cross-coupling reaction provides a direct method for C-N bond formation.

Q2: I am seeing a significant amount of a dechlorinated byproduct. What is the likely cause?

A2: Dechlorination, leading to the formation of 1-Naphthylamine, is a common side reaction in both the reduction of 8-chloro-1-nitronaphthalene and the Buchwald-Hartwig amination of 1,8-dichloronaphthalene. In catalytic hydrogenation, aggressive reaction conditions (high temperature, high pressure, or a highly active catalyst) can promote hydrodechlorination. In the Buchwald-Hartwig amination, this can occur as a competing unproductive side reaction.[2]

Q3: My final product purity is low when synthesizing from naphthalene-1,8-diamine. What are the likely impurities?

A3: In the synthesis starting from naphthalene-1,8-diamine, a common protocol reports a final purity of around 81%, suggesting the presence of significant impurities.[1] The most probable impurity is the unreacted starting material, naphthalene-1,8-diamine. Incomplete conversion of the triazine intermediate or its decomposition back to the diamine can lead to this contamination.

Q4: I am attempting a Buchwald-Hartwig amination of 1,8-dichloronaphthalene and am getting a mixture of products. How can I improve the selectivity for the mono-aminated product?

A4: Achieving high selectivity for mono-amination of dihaloarenes can be challenging. The formation of the di-aminated product, 1,8-diaminonaphthalene, is a common side reaction. The choice of catalyst, ligand, and reaction conditions is crucial for controlling selectivity. Generally, using bulky phosphine ligands can favor mono-arylation.[4]

Troubleshooting Guides

Route 1: Synthesis from Naphthalene-1,8-diamine

Problem: Low yield and purity of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete formation of the triazine intermediate Ensure the reaction temperature is maintained between 18-21°C during the addition of isobutyl nitrite.[1] Use freshly opened or properly stored isobutyl nitrite.Increased yield of the isolated triazine intermediate.
Incomplete reaction of the triazine with HCl Extend the reaction time with hydrochloric acid. Ensure efficient stirring to maintain a homogenous mixture.Higher conversion of the triazine to the desired product.
Presence of unreacted naphthalene-1,8-diamine Purify the crude product using column chromatography (SiO₂, petroleum ether/ethyl acetate gradient).[1]Isolation of pure this compound.
Route 2: Reduction of 8-Chloro-1-nitronaphthalene

Problem: Formation of 1-Naphthylamine as a significant byproduct.

Potential Cause Troubleshooting Steps Expected Outcome
Hydrodechlorination during catalytic hydrogenation Use a less active catalyst (e.g., Pd/C with a lower loading). Optimize reaction conditions: lower hydrogen pressure and temperature.Minimized formation of 1-Naphthylamine.
Over-reduction with metal/acid systems Carefully control the stoichiometry of the reducing agent (e.g., iron powder). Monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times.Improved selectivity for the desired chlorinated amine.
Route 3: Buchwald-Hartwig Amination of 1,8-Dichloronaphthalene

Problem: Low selectivity, formation of di-aminated and dechlorinated byproducts.

Potential Cause Troubleshooting Steps Expected Outcome
Formation of 1,8-diaminonaphthalene Employ bulky biaryl phosphine ligands (e.g., BrettPhos) which are known to favor mono-arylation of primary amines.[4] Carefully control the stoichiometry of the ammonia source.Increased yield of this compound relative to the di-amine.
Formation of 1-chloronaphthalene (hydrodehalogenation) This is an unproductive side reaction that can compete with reductive elimination.[2] Screen different palladium catalysts and ligands. Ensure the base is not promoting reductive dehalogenation.Reduced levels of the hydrodehalogenated byproduct.

Summary of Potential Side Reactions and Byproducts

Synthetic Route Side Reaction Byproduct Typical Yield Range (%)
From Naphthalene-1,8-diamineIncomplete reactionNaphthalene-1,8-diamineUp to 19% (in crude product)
Reduction of 8-Chloro-1-nitronaphthaleneHydrodechlorination1-NaphthylamineVaries depending on conditions
Buchwald-Hartwig of 1,8-DichloronaphthaleneDi-amination1,8-DiaminonaphthaleneVaries depending on ligand and conditions
Hydrodehalogenation1-ChloronaphthaleneVaries depending on catalyst and conditions

Experimental Protocols

Synthesis of this compound from Naphthalene-1,8-diamine[1]

Step A: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

  • In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (100 g, 632 mmol) in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

  • Cool the solution in a cold water bath to maintain the temperature between 18 and 21°C.

  • Slowly add isobutyl nitrite (72.6 g, 619 mmol) to the stirred solution.

  • Stir the resulting red suspension at 25°C for 16 hours.

  • Collect the solid product by filtration, wash with ethanol (2 x 500 mL), and dry under vacuum to yield 1H-naphtho[1,8-de][1][2][3]triazine.

Step B: Synthesis of this compound

  • To a solution of 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), add copper powder (2.10 g, 33.1 mmol).

  • Stir the mixture at 25°C for 12 hours.

  • Dilute the reaction mixture with water (500 mL) and heat at 85°C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the filtrate and basify with ammonia solution until litmus paper turns blue.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography (SiO₂, petroleum ether/ethyl acetate gradient) to obtain this compound.

Visualizations

Synthesis_Workflow Synthesis of this compound from Naphthalene-1,8-diamine cluster_stepA Step A: Triazine Formation cluster_stepB Step B: Chlorination and Ring Opening A_start Naphthalene-1,8-diamine A_reagents Isobutyl Nitrite, Acetic Acid, Ethanol A_start->A_reagents 1. A_process Reaction at 18-21°C, then 25°C for 16h A_reagents->A_process 2. A_product 1H-naphtho[1,8-de][1,2,3]triazine A_process->A_product 3. B_start 1H-naphtho[1,8-de][1,2,3]triazine A_product->B_start B_reagents Copper, Hydrochloric Acid B_start->B_reagents 4. B_process Reaction at 25°C for 12h, then heat at 85°C B_reagents->B_process 5. B_workup Aqueous Workup & Extraction B_process->B_workup 6. B_purification Column Chromatography B_workup->B_purification 7. B_product This compound B_purification->B_product 8.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Side Reactions cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Low Purity of Final Product Cause1 Incomplete Reaction or Starting Material Carryover Symptom1->Cause1 Symptom2 Presence of Dechlorinated Impurity Cause2 Hydrodechlorination Side Reaction Symptom2->Cause2 Symptom3 Mixture of Mono- and Di-aminated Products Cause3 Lack of Selectivity in Amination Symptom3->Cause3 Solution1 Optimize Reaction Time/Temp Improve Purification Cause1->Solution1 Solution2 Use Milder Reaction Conditions (Temp, Pressure, Catalyst) Cause2->Solution2 Solution3 Screen Bulky Ligands Control Stoichiometry Cause3->Solution3

Caption: Logical relationships for troubleshooting common side reactions.

References

Overcoming low yield in the preparation of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the preparation of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the diazotization of this compound?

A1: Temperature control is paramount. The diazotization reaction, which forms the diazonium salt intermediate, is highly exothermic and the resulting salt is thermally unstable.[1] Maintaining a low temperature, typically between 0-5 °C, is essential to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield of the desired 1-bromo-8-chloronaphthalene.[1]

Q2: My reaction mixture turned a dark brown or black color. What is the likely cause?

A2: A dark coloration often indicates the decomposition of the diazonium salt or other unwanted side reactions.[1] This can be caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted this compound.[1]

Q3: Why is high acidity necessary for the diazotization reaction?

A3: High acidity is crucial for two primary reasons. First, it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite.[1] Second, it ensures the primary amine is fully protonated, which prevents it from coupling with the diazonium salt, a common side reaction that consumes starting material and reduces the yield of the desired product.[1]

Q4: What are some common byproducts in the Sandmeyer reaction for preparing 1-bromo-8-chloronaphthalene?

A4: Common byproducts can include phenols, formed from the reaction of the diazonium salt with water, and proto-deamination products, where the diazonium group is replaced by a hydrogen atom.[2] In some cases, impurities from the starting materials or reagents can also lead to side products.

Troubleshooting Guide for Low Yield

Problem 1: The yield of 1-bromo-8-chloronaphthalene is consistently low.

  • Question: I am following the protocol, but my yields are significantly lower than reported. What are the most likely causes?

  • Answer: To improve a consistently low yield, consider the following factors:

    • Temperature Control: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for more effective temperature management.[1]

    • Reagent Quality: The purity of this compound is critical. Impurities can interfere with the reaction. It is also advisable to use a freshly prepared solution of sodium nitrite.[1]

    • Slow Reagent Addition: The sodium nitrite solution should be added dropwise and slowly to the acidic solution of the amine. This helps to control the exothermic reaction and maintain a low temperature.[1]

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.

Problem 2: The reaction seems to stall, and starting material is recovered.

  • Question: Analysis of my crude product shows a significant amount of unreacted this compound. What could be the issue?

  • Answer: Incomplete reaction is often due to a few key factors:

    • Insufficient Acid: Ensure that a sufficient excess of a strong mineral acid, such as p-toluenesulfonic acid monohydrate as cited in a successful protocol, is used to fully dissolve and protonate the amine.[3][4]

    • Inadequate Diazotization: The amount of sodium nitrite may be insufficient. While an excess is used, ensure the correct stoichiometry is being followed.

    • Poor Amine Solubility: If the amine salt is not fully soluble in the acidic solution, the reaction will be incomplete. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure the solution is fully cooled before adding the nitrite.[1]

Problem 3: An oily, dark substance is formed instead of a solid product.

  • Question: My reaction produced a dark, oily material that is difficult to purify. What went wrong?

  • Answer: The formation of a dark, oily product often points to significant decomposition of the diazonium salt.

    • Check Temperature Control: This is the most common culprit. Any rise in temperature above 5 °C can lead to rapid decomposition.[1]

    • Increase Acidity: Insufficient acid can lead to side reactions, including azo coupling, which can produce colored, tarry substances.[1]

    • Purity of Copper(I) Bromide: The quality of the CuBr catalyst is important. Old or oxidized CuBr can be less effective and may promote side reactions.

Quantitative Data Summary

The following table summarizes the reagent quantities and yield from a reported successful synthesis of 1-bromo-8-chloronaphthalene.[3][4]

ReagentMolar EquivalentAmount
This compound1 eq57 g (320 mmol)
p-Toluenesulfonic acid monohydrate3.6 eq219 g (1.16 mol)
Sodium Nitrite (NaNO₂)1.8 eq39.8 g (577 mmol)
Copper(I) Bromide (CuBr)3 eq138 g (963 mmol)
Acetonitrile (MeCN)-1000 mL
Water (H₂O)-120 mL
Product Yield 72% 56 g (229 mmol)

Experimental Protocol

This protocol is adapted from a reported synthesis of 1-bromo-8-chloronaphthalene.[3][4]

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetonitrile (MeCN)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water (H₂O)

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of this compound (57 g, 320 mmol, 1 eq) and TsOH·H₂O (219 g, 1.16 mol, 3.6 eq) in MeCN (1000 mL), cool the mixture to -5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of NaNO₂ (39.8 g, 577 mmol, 1.8 eq) and CuBr (138 g, 963 mmol, 3 eq) in H₂O (120 mL).

  • Slowly add the NaNO₂ and CuBr solution to the cooled amine solution, maintaining the temperature at -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 12 hours.

  • Quench the reaction by adding a saturated Na₂SO₃ solution (100 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 1000 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude residue.

  • Purify the residue by column chromatography (SiO₂, Petroleum ether) to yield 1-bromo-8-chloronaphthalene as a white solid.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine_solution This compound + TsOH in MeCN diazotization Diazotization (-5 °C) amine_solution->diazotization reagent_solution NaNO2 + CuBr in H2O reagent_solution->diazotization sandmeyer Sandmeyer Reaction (Warm to 25 °C, 12h) diazotization->sandmeyer quench Quench (Na2SO3) sandmeyer->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product 1-bromo-8-chloronaphthalene purification->product

Caption: Experimental workflow for the synthesis of 1-bromo-8-chloronaphthalene.

troubleshooting_low_yield cluster_diazotization_check Diazotization Step Issues cluster_sandmeyer_check Sandmeyer Step Issues cluster_solutions Corrective Actions start Low Yield of 1-bromo-8-chloronaphthalene temp_check Temperature > 5°C? start->temp_check acid_check Insufficient Acid? temp_check->acid_check No improve_cooling Improve Cooling (Ice-Salt Bath) temp_check->improve_cooling Yes reagent_check Reagent Purity Issue? acid_check->reagent_check No add_more_acid Increase Acid Concentration acid_check->add_more_acid Yes cu_check CuBr Quality Poor? reagent_check->cu_check No use_pure_reagents Use Pure Starting Material & Fresh NaNO2 reagent_check->use_pure_reagents Yes use_fresh_cu Use High-Purity CuBr cu_check->use_fresh_cu Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 8-Chloronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the potential impurities in my crude this compound sample?

A1: Crude this compound, typically synthesized from 1,8-diaminonaphthalene via a Sandmeyer-type reaction, may contain several impurities. Identifying these is crucial for selecting the appropriate purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual 1,8-diaminonaphthalene.

  • Intermediates: Unreacted diazonium salts (generally unstable).

  • Byproducts of the Sandmeyer Reaction:

    • Phenolic Impurities (e.g., 8-Chloro-1-naphthol): Formed by the reaction of the diazonium salt with water.

    • Biaryl Compounds: Resulting from the radical mechanism of the Sandmeyer reaction.

    • Dehalogenated Product (1-Naphthalenamine): Arising from side reactions.

  • Isomeric Impurities: Other chloro-naphthalenamine isomers may be present depending on the specificity of the synthesis route.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., ethanol, ethyl acetate) and reagents like copper salts.

Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?

A2: The dark color is often due to minor, highly colored byproducts or oxidation of the amine.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Heat the mixture for a short period, then perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool and crystallize.

  • Acid Wash: During the workup, an acid wash (e.g., with dilute HCl) can help remove basic colored impurities. The desired amine will form a salt and move to the aqueous phase, which can then be separated, basified, and re-extracted.

Q3: I'm having trouble with column chromatography. The separation is poor, and I'm getting broad peaks.

A3: The basicity of amines can lead to interactions with the acidic silica gel, causing tailing and poor separation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (Et3N) in your eluent. This neutralizes the acidic sites on the silica.

  • Optimize the Solvent System:

    • A common eluent system is a gradient of petroleum ether/ethyl acetate.

    • For more polar impurities, consider using a dichloromethane/methanol system, again with a small percentage of triethylamine.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina (basic or neutral) or an amine-functionalized silica phase.

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid above its melting point.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled, saturated solution to induce crystallization.

  • Solvent System Modification: Experiment with different solvent pairs. A solvent in which the compound is very soluble and one in which it is poorly soluble can sometimes promote better crystal formation.

  • Salt Formation: Consider converting the amine to its hydrochloride salt by treating it with HCl. The salt may have better crystallization properties. After purification by recrystallization, the salt can be converted back to the free amine.

Data Presentation

The following table summarizes typical results from the purification of crude this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Column Chromatography ~70-85%>95%60-75%Effective for removing a wide range of impurities. A gradient elution is often necessary.[1]
Recrystallization ~70-85%>90%70-85%Good for removing less soluble or more soluble impurities. May require multiple recrystallizations.
Acid-Base Extraction ~70-85%~85-90%>90%Primarily removes non-basic impurities. Often used as a preliminary purification step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented synthesis where the final product was obtained with 81% purity after chromatography.[1]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Carefully add the dissolved sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% petroleum ether.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 100% petroleum ether to a 5:1 petroleum ether/ethyl acetate mixture.[1]

    • Troubleshooting Tip: If peak tailing is observed, consider using an eluent system containing 1-2% triethylamine.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold.

    • Common solvents to test include ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization:

    • Allow the hot filtrate to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,8-Diaminonaphthalene diazotization Diazotization & Sandmeyer Reaction start->diazotization crude_product Crude this compound diazotization->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Method 1 recrystallization Recrystallization crude_product->recrystallization Method 2 acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Pre-treatment pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product acid_base_extraction->column_chromatography acid_base_extraction->recrystallization analysis Purity Assessment (TLC, HPLC, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Start Purification issue Problem Encountered? start->issue oiling_out Oiling Out During Recrystallization issue->oiling_out Recrystallization poor_separation Poor Separation in Chromatography issue->poor_separation Chromatography colored_product Product is Colored issue->colored_product General solution_oiling 1. Reduce Supersaturation 2. Slow Cooling 3. Use Seed Crystal 4. Change Solvent oiling_out->solution_oiling solution_separation 1. Deactivate Silica (add Et3N) 2. Optimize Eluent 3. Use Alumina/Amine-Phase poor_separation->solution_separation solution_color 1. Activated Carbon Treatment 2. Acid Wash colored_product->solution_color end Pure Product solution_oiling->end solution_separation->end solution_color->end

Caption: Troubleshooting guide for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloronaphthalen-1-amine. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method is a two-step synthesis commencing with 1,8-diaminonaphthalene. The initial step involves the diazotization of 1,8-diaminonaphthalene to form the intermediate 1H-naphtho[1,8-de][1][2][3]triazine. Subsequently, this triazine intermediate undergoes a copper-catalyzed reaction with a chloride source, typically hydrochloric acid, to yield the final product, this compound.[2]

Q2: What are the critical parameters to control during the diazotization of 1,8-diaminonaphthalene?

A2: Temperature control is paramount. Diazotization reactions are typically conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate and prevent its decomposition, which can be explosive at higher temperatures.[4] The choice of diazotizing agent and solvent system also significantly influences the reaction's success.

Q3: I am observing a low yield in the conversion of the triazine intermediate to this compound. What are the likely causes?

A3: Low yields in the second step can often be attributed to several factors, including the activity and amount of the copper catalyst, the concentration of the hydrochloric acid, and the reaction temperature and duration. Inadequate temperature control or insufficient reaction time may lead to incomplete conversion.

Q4: What are some common side products I should be aware of during this synthesis?

A4: In the first step, incomplete diazotization or side reactions of the diazonium salt can lead to the formation of various impurities. During the second step, side reactions may include the formation of byproducts from the decomposition of the triazine or undesired reactions with the copper catalyst.

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel.[2] The selection of an appropriate eluent system is crucial for separating the desired product from any unreacted starting materials or side products.

Troubleshooting Guides

Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

dot

Troubleshooting_Step1 cluster_issue Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Charred Product cause1 Decomposition of Nitrous Acid issue->cause1 cause2 Suboptimal Temperature Control issue->cause2 cause3 Inefficient Diazotizing Agent issue->cause3 solution1 Use Alkyl Nitrites (e.g., Isoamyl Nitrite) cause1->solution1 solution2 Maintain Temperature Strictly at 0-5 °C cause2->solution2 solution3 Optimize Diazotizing Agent and Stoichiometry cause3->solution3

Caption: Troubleshooting workflow for the synthesis of 1H-naphtho[1,8-de][1][2][3]triazine.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield or formation of charred, intractable material.1. Decomposition of nitrous acid when generated in situ from sodium nitrite and acid. 2. Reaction temperature exceeding the optimal 0-5 °C range, leading to decomposition of the diazonium intermediate.[4] 3. Inefficient diazotization due to the choice of reagent or stoichiometry.1. Consider using an alternative diazotizing agent such as isoamyl nitrite or other alkyl nitrites.[5] 2. Use an ice-salt bath to maintain a stable low temperature throughout the addition of reagents. 3. Screen different diazotizing agents and optimize their molar ratio relative to the starting diamine.
PUR-001 Difficulty in purifying the triazine intermediate.1. The product may be unstable to heat, leading to bumping or decomposition during solvent removal under reduced pressure. 2. Co-elution with impurities during column chromatography.1. Avoid high temperatures during solvent evaporation. Consider air-drying the filtered solid. 2. Optimize the solvent system for column chromatography. A non-polar/polar solvent gradient may be effective.
Step 2: Synthesis of this compound from 1H-naphtho[1,8-de][1][2][3]triazine

dot

Troubleshooting_Step2 cluster_issue Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of This compound cause1 Inactive or Insufficient Copper Catalyst issue->cause1 cause2 Suboptimal HCl Concentration issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Use Freshly Prepared Copper Catalyst cause1->solution1 solution2 Optimize HCl Concentration cause2->solution2 solution3 Increase Reaction Time or Temperature cause3->solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-002 Low yield of this compound.1. Inactive or insufficient amount of copper catalyst. 2. The concentration of hydrochloric acid may be too low for efficient reaction. 3. Incomplete reaction due to insufficient reaction time or temperature.1. Use a freshly prepared or activated copper catalyst. Optimize the catalyst loading. 2. Experiment with varying the concentration of hydrochloric acid. 3. Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature.
PUR-002 Difficulty in purifying the final product.1. Co-elution of the product with copper salts or organic byproducts during column chromatography. 2. The product may be an oil or a low-melting solid, making crystallization difficult.1. After the reaction, ensure a thorough workup to remove inorganic salts. A pre-filtration through a pad of celite may be beneficial. Optimize the column chromatography solvent system for better separation. 2. If the free amine is difficult to handle, consider converting it to a salt (e.g., hydrochloride) which is often a more stable and crystalline solid, facilitating purification by recrystallization.

Experimental Protocols

Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine[5]

dot

Workflow_Step1 start Start step1 Dissolve 1,8-diaminonaphthalene in acetic acid and ethanol start->step1 step2 Cool the solution in a cold water bath (18-21 °C) step1->step2 step3 Add isobutyl nitrite dropwise step2->step3 step4 Stir at 25 °C for 16 hours step3->step4 step5 Collect the solid by filtration step4->step5 step6 Wash with ethanol step5->step6 step7 Dry under vacuum step6->step7 end Obtain 1H-naphtho[1,8-de][1,2,3]triazine step7->end

Caption: Experimental workflow for the synthesis of 1H-naphtho[1,8-de][1][2][3]triazine.

Materials:

  • Naphthalene-1,8-diamine (100 g, 632 mmol)

  • Acetic acid (200 mL)

  • Ethanol (1000 mL)

  • Isobutyl nitrite (72.6 g, 619 mmol)

Procedure:

  • In a suitable reaction vessel, dissolve naphthalene-1,8-diamine in a mixture of acetic acid and ethanol.

  • Cool the resulting solution in a cold water bath to maintain the temperature between 18 and 21 °C.

  • Slowly add isobutyl nitrite to the cooled solution.

  • Stir the resulting red suspension at 25 °C for 16 hours.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethanol (2 x 500 mL).

  • Dry the product under vacuum to yield 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline solid.

Expected Yield: Approximately 79%.[5]

Step 2: Synthesis of this compound[5]

dot

Workflow_Step2 start Start step1 Add copper to a solution of 1H-naphtho[1,8-de][1,2,3]triazine in hydrochloric acid start->step1 step2 Stir at 25 °C for 12 hours step1->step2 step3 Dilute with water and heat at 85 °C for 30 minutes step2->step3 step4 Filter and cool the solution step3->step4 step5 Basify with ammonia solution step4->step5 step6 Extract with ethyl acetate step5->step6 step7 Dry and concentrate the organic phase step6->step7 step8 Purify by column chromatography step7->step8 end Obtain this compound step8->end

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol)

  • Copper powder (2.10 g, 33.1 mmol)

  • Hydrochloric acid (1.5 L)

  • Ammonia solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a solution of 1H-naphtho[1,8-de][1][2][3]triazine in hydrochloric acid, add copper powder.

  • Stir the mixture at 25 °C for 12 hours.

  • Dilute the reaction mixture with water (500 mL) and heat at 85 °C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution and then cool it.

  • Basify the cooled solution with ammonia solution until it turns blue litmus paper.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to obtain this compound as a red solid.

Expected Yield and Purity: Approximately 52% yield with 81% purity.[5]

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound

Step Starting Material Product Yield Purity Reference
1Naphthalene-1,8-diamine1H-naphtho[1,8-de][1][2]triazine79%Not specified
21H-naphtho[1,8-de][1][2]triazineThis compound52%81%

References

Troubleshooting peak tailing in HPLC analysis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 8-Chloronaphthalen-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge. It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, symmetrical peak has an As or Tf value of 1.0. Values greater than 1.2 are generally indicative of peak tailing, and values above 1.5 may require corrective action for quantitative analysis.[1][2]

Q2: Why is this compound, an aromatic amine, particularly susceptible to peak tailing?

A2: this compound is a basic compound due to its primary amine group. In reversed-phase HPLC, which often utilizes silica-based columns, peak tailing of basic compounds is primarily caused by secondary interactions. These occur between the positively charged (protonated) amine group of the analyte and negatively charged, acidic silanol groups (Si-OH) that are present on the surface of the silica stationary phase. This unwanted interaction leads to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail" on the peak.

Q3: What are the negative consequences of peak tailing in my analysis?

A3: Significant peak tailing can compromise the quality and accuracy of your analytical results in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.

  • Decreased Sensitivity: As a peak broadens and tails, its height is reduced. This can negatively affect the signal-to-noise ratio, making it harder to detect and quantify low concentrations of the analyte.

  • Inaccurate Quantification: The distorted shape of a tailing peak can lead to errors in peak integration by the chromatography data system, resulting in imprecise and inaccurate measurements of the analyte's concentration.

Troubleshooting Guide for Peak Tailing

This guide addresses specific issues that can lead to peak tailing in the HPLC analysis of this compound.

Issue 1: Poor peak shape with significant tailing (Asymmetry Factor > 1.5).

Cause: The most probable cause is secondary ionic interactions between the basic amine group of this compound and acidic silanol groups on the HPLC column's stationary phase.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the positively charged analyte.[1]

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%) in the mobile phase can help to mask the active silanol sites. These additives will preferentially interact with the silanol groups, preventing the analyte from doing so.

  • Select an Appropriate Column:

    • End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.

    • "Base-Deactivated" Columns: Employ a modern, high-purity silica (Type B) column specifically designed for the analysis of basic compounds, which has a lower concentration of acidic silanol groups.

    • Alternative Stationary Phases: Consider columns with stationary phases that are less prone to silanol interactions, such as those with polar-embedded groups or polymer-based columns.

Issue 2: Peak tailing varies between runs or has suddenly appeared.

Cause: This could be due to issues with the mobile phase preparation, column contamination, or column degradation.

Solutions:

  • Prepare Fresh Mobile Phase: Buffers can degrade over time, leading to a change in pH. Prepare fresh mobile phase and ensure accurate pH measurement.

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column and create active sites that cause tailing.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. Consider implementing a sample clean-up procedure or using a guard column to protect the analytical column.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when used with aggressive mobile phases (high or low pH). This can expose more active silanol sites.

    • Action: If column flushing does not resolve the issue, the column may need to be replaced.

Issue 3: All peaks in the chromatogram are tailing.

Cause: If all peaks, not just the basic analyte, are tailing, the issue is likely related to the physical setup of the HPLC system or a problem at the head of the column.

Solutions:

  • Check for Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause extra-column band broadening, which can manifest as peak tailing. Ensure all fittings are secure and tubing is as short and narrow in diameter as possible.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing.

    • Action: Try back-flushing the column (if permitted by the manufacturer). If this does not work, the frit may need to be replaced, or the entire column may require replacement.

  • Column Void: A void or channel can form in the packing material at the head of the column due to pressure shocks or degradation of the stationary phase. This will disrupt the sample band as it enters the column.

    • Action: This usually requires column replacement. Using a guard column can help extend the life of the analytical column.

Data Presentation

The following table provides hypothetical but realistic quantitative data illustrating how different experimental parameters can affect the peak asymmetry of this compound.

Parameter Condition 1 Asymmetry Factor (As) Condition 2 Asymmetry Factor (As) Condition 3 Asymmetry Factor (As)
Mobile Phase pH 7.02.14.51.63.01.2
TEA in Mobile Phase 0%2.10.05%1.40.1%1.1
Column Temperature 25 °C1.835 °C1.545 °C1.3
Column Type Standard C182.1End-capped C181.3Base-Deactivated C181.1

Experimental Protocols

Protocol 1: HPLC Analysis of this compound - Initial Method

This protocol provides a starting point for the analysis, which may result in peak tailing and require optimization using the troubleshooting guide.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Standard C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase to prepare a 100 µg/mL stock solution. Dilute as necessary.

Protocol 2: Optimized HPLC Analysis of this compound to Reduce Peak Tailing

This protocol incorporates modifications to mitigate peak tailing based on the troubleshooting guide.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Base-deactivated C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:25 mM Potassium Phosphate Buffer. Adjust the pH of the buffer to 3.0 with phosphoric acid before mixing with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase to prepare a 100 µg/mL stock solution. Dilute as necessary.

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_optimization Method Optimization Strategies start Peak Tailing Observed (Asymmetry > 1.2) q1 Are all peaks tailing? start->q1 a1_yes Check for Dead Volume (fittings, tubing) q1->a1_yes Yes a1_no Is it a single basic peak (this compound)? q1->a1_no No a1_1 Re-inject a1_yes->a1_1 Fix connections a1_no_yes Primary Cause: Secondary Silanol Interactions a1_no->a1_no_yes Yes a1_no_no Check for co-eluting impurity or other method issue a1_no->a1_no_no No q2 Has tailing appeared suddenly? a1_no_yes->q2 a2_yes Column Contamination or Mobile Phase Degradation q2->a2_yes Yes a2_no Systematic Method Issue q2->a2_no No a2_1 Re-inject a2_yes->a2_1 Prepare fresh mobile phase & flush column a2_2 a2_2 a2_no->a2_2 Optimize Method a2_no->a2_2 opt1 Adjust Mobile Phase pH (e.g., pH < 3) opt2 Add Competing Base (e.g., 0.1% TEA) opt3 Increase Column Temp (e.g., 40-50°C) opt4 Use Base-Deactivated or End-capped Column

Caption: Troubleshooting workflow for peak tailing of this compound.

References

Preventing degradation of 8-Chloronaphthalen-1-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Chloronaphthalen-1-amine

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color from off-white/light brown to a dark brown/purple. What happened?

A1: A color change, particularly darkening, is a common indicator of degradation in aromatic amines like this compound. This is primarily due to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The colored compounds are likely oxidized dimers, oligomers, or quinone-imine type structures.

Q2: What are the optimal storage conditions to prevent degradation of this compound?

A2: To minimize degradation, this compound should be stored under the following conditions[1][2]:

  • Temperature: Freezer, under -20°C.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).

  • Light: In a dark place, protected from light (e.g., in an amber vial).

  • Container: A tightly sealed container to prevent moisture and air ingress.

Q3: Can I store this compound at room temperature or in a standard refrigerator?

A3: While short-term storage at room temperature for immediate use might be acceptable, long-term storage under these conditions is not recommended. Elevated temperatures accelerate the rate of oxidative degradation. Refrigeration is better than room temperature, but freezing is optimal for long-term stability.

Q4: I do not have access to an inert gas. Are there other ways to stabilize the compound?

A4: While an inert atmosphere is ideal, if unavailable, ensure the container is sealed very tightly immediately after use to minimize contact with air. Storing smaller aliquots can also reduce the frequency of exposing the bulk material to air. The use of chemical stabilizers is also a possibility, though this would introduce an impurity that may need to be removed before use.

Q5: What are the likely degradation products of this compound?

A5: Based on the reactivity of aminonaphthalenes, likely degradation pathways include:

  • Oxidative Dimerization/Oligomerization: Reaction with oxygen can lead to the formation of colored dimers and oligomers.[3][4]

  • Formation of Naphthoquinone-like structures: Oxidation can potentially lead to the formation of aminonaphthoquinones.[5][6]

  • Photodegradation: Exposure to UV light may lead to dehalogenation or the formation of other photoproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Darkening) 1. Oxidation due to improper storage (exposure to air). 2. Exposure to light. 3. Storage at elevated temperatures.1. Confirm the purity of the material using a suitable analytical method (e.g., HPLC). 2. If purity is compromised, consider purification (e.g., recrystallization or chromatography) if possible. 3. For future storage, adhere strictly to recommended conditions (frozen, inert atmosphere, dark).
Inconsistent Experimental Results 1. Use of degraded material. 2. Contamination of the sample.1. Check the appearance of the stored this compound for any signs of discoloration. 2. Perform a purity check on the starting material. 3. Use a fresh, properly stored batch of the compound for subsequent experiments.
Material Appears Clumped or Moist 1. Hygroscopic nature of amines; absorption of moisture from the air. 2. Improperly sealed container.1. Dry the material under vacuum if it is known to be stable under these conditions. 2. Ensure the container is sealed tightly and consider using a desiccator for storage if moisture is a persistent issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[7][8][9]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Phosphate buffer

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in methanol) to UV light (254 nm) for 24 hours. Also, expose the solid compound to direct sunlight for a week.

3. Analysis:

  • For each condition, take samples at different time points (e.g., 0, 4, 8, 24 hours).
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.
  • Columns: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Phenyl or cyano columns can be used for orthogonal screening.

2. Method Development:

  • Mobile Phase Selection:

    • A: Phosphate buffer (pH 3.0) or 0.1% formic acid in water.

    • B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Selection: Use a PDA detector to monitor the UV spectra of the parent compound and any degradation peaks. Select a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Optimization:

    • Analyze the samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

    • The goal is a resolution (Rs) of >1.5 for all critical peak pairs.

3. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Freezer (≤ -20°C)Minimizes the rate of chemical degradation.[1][2]
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidative degradation.[1][2]
Light Protect from Light (Amber Vial)Prevents photodegradation.[1][2]
Container Tightly SealedPrevents exposure to air and moisture.

Table 2: Troubleshooting Common Degradation Issues

ObservationLikely DegradationKey Contributing Factors
Darkening of ColorOxidation, PolymerizationOxygen, Light, Heat
Appearance of New Peaks in HPLCChemical DecompositionAcid/Base, Oxidizing agents, Heat, Light
Reduced PurityGeneral DegradationImproper Storage and Handling

Visualizations

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation main This compound dimer Dimer/Oligomer (Colored Products) main->dimer O₂ / Light quinone Naphthoquinone-imine (Colored Products) main->quinone O₂ dehalogenated Dehalogenated Products main->dehalogenated UV Light experimental_workflow start Forced Degradation Study stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-point Sampling stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results troubleshooting_logic rect_node rect_node start Discoloration Observed? check_purity Check Purity (HPLC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure use_as_is Use with caution. Review storage. is_pure->use_as_is Yes purify Purify or discard. Implement proper storage. is_pure->purify No

References

Technical Support Center: Scaling Up the Synthesis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Chloronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most frequently cited and scalable synthesis of this compound commences with naphthalene-1,8-diamine. This process involves two primary stages:

  • Formation of the Triazine Intermediate: Naphthalene-1,8-diamine is reacted with a diazotizing agent, such as isobutyl nitrite, in a suitable solvent system to form the intermediate 1H-naphtho[1,8-de][1][2][3]triazine.

  • Conversion to this compound: The isolated triazine intermediate is then treated with a copper source in the presence of hydrochloric acid to yield the final product.

This route is generally favored for its regioselectivity and the relatively stable nature of the triazine intermediate, which allows for isolation and purification before the final chlorination and amination step.

Q2: What are the primary safety concerns when scaling up the diazotization step?

A2: The diazotization reaction, particularly when using reagents like isobutyl nitrite, is exothermic and can generate nitrogen gas, posing several risks at scale.[1][2][3] Key safety considerations include:

  • Thermal Runaway: The reaction is exothermic, and inadequate heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure.[1][4] It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely.

  • Gas Evolution: The reaction releases nitrogen gas. The reactor system must be adequately vented to prevent pressure buildup.

  • Handling of Isobutyl Nitrite: Isobutyl nitrite is a flammable and volatile liquid that can be harmful if inhaled or swallowed.[5][6][7][8] When handling large quantities, appropriate personal protective equipment (PPE), spark-proof equipment, and a well-ventilated area are essential.[5][8]

Q3: Column chromatography is not practical for purifying large quantities of this compound. What are the recommended industrial-scale purification methods?

A3: For large-scale purification, crystallization is the preferred method over chromatography.[9][10] The general procedure involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the crystallization of the purified product. The choice of solvent is critical and may require some experimentation to find a system that provides good solubility at high temperatures and low solubility at room temperature or below. Subsequent filtration and drying of the crystals are then performed to isolate the pure compound.[11][12]

Q4: What are the critical process parameters to monitor during the copper-mediated conversion of the triazine intermediate?

A4: The success of the copper-mediated reaction on a large scale depends on several factors:[13]

  • Temperature Control: This reaction is often exothermic, and maintaining the optimal temperature range is crucial for reaction kinetics and to minimize side-product formation.

  • Mixing: Efficient mixing is necessary to ensure good contact between the reactants, especially if the triazine intermediate has limited solubility. Inadequate mixing can lead to localized "hot spots" and incomplete reaction.

  • Stoichiometry of Reagents: The molar ratios of the triazine intermediate, copper source, and hydrochloric acid should be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Triazine Formation - Incomplete diazotization.- Decomposition of the diazonium intermediate due to high temperature.- Ensure the dropwise addition of isobutyl nitrite to maintain temperature control.- Use a reliable method to monitor reaction completion (e.g., TLC, HPLC).- Maintain the reaction temperature within the recommended range (e.g., 18-21°C).
Formation of Impurities in the Final Product - Incomplete reaction in either step.- Side reactions due to poor temperature control.- Presence of impurities in the starting materials.- Monitor reaction progress to ensure full conversion of starting materials.- Implement precise temperature control throughout the process.- Ensure the purity of naphthalene-1,8-diamine and other reagents before use.
Difficulty with Filtration of the Final Product - Very fine crystal size.- Oily impurities co-precipitating with the product.- Optimize the crystallization process to obtain larger, more easily filterable crystals (e.g., slower cooling rate).- Consider a wash step with a suitable solvent to remove residual oils before drying.
Product Discoloration - Oxidation of the amine group.- Handle the final product under an inert atmosphere (e.g., nitrogen) if possible.- Store the purified this compound in a cool, dark place.

Experimental Protocols

Lab-Scale Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

This protocol is based on a reported lab-scale synthesis and should be adapted and optimized for scale-up.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Naphthalene-1,8-diamine158.20100 g0.6321
Isobutyl nitrite103.1272.6 g (83.4 mL)0.6190.98
Acetic Acid60.05200 mL--
Ethanol46.071000 mL--

Procedure:

  • In a suitable reaction vessel, dissolve naphthalene-1,8-diamine in a mixture of acetic acid and ethanol.

  • Cool the solution in a cold water bath to maintain a temperature between 18-21°C.

  • Slowly add isobutyl nitrite to the cooled solution while maintaining the temperature.

  • Stir the resulting red suspension at 25°C for 16 hours.

  • Collect the solid product by filtration.

  • Wash the solid with ethanol (2 x 500 mL).

  • Dry the product under vacuum to obtain 1H-naphtho[1,8-de][1][2][3]triazine.

Expected Yield: ~79%[14]

Lab-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1H-naphtho[1,8-de][1][2][3]triazine169.1884 g0.4961
Copper (powder)63.552.10 g0.0330.0665
Hydrochloric Acid (concentrated)36.461.5 L--

Procedure:

  • To a solution of 1H-naphtho[1,8-de][1][2][3]triazine in hydrochloric acid, add copper powder.

  • Stir the mixture at 25°C for 12 hours.

  • Dilute the reaction mixture with water (500 mL) and heat at 85°C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the solution and basify with an ammonia solution until litmus paper turns blue.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

Expected Yield (after purification): ~52% with ~81% purity[14]

Process Workflow and Logic Diagrams

Synthesis_Workflow cluster_step1 Step 1: Triazine Formation cluster_step2 Step 2: Conversion to Final Product cluster_purification Purification A Naphthalene-1,8-diamine C Diazotization Reaction (18-21°C, then 25°C for 16h) A->C B Isobutyl Nitrite, Acetic Acid, Ethanol B->C D Filtration and Washing C->D E 1H-naphtho[1,8-de][1,2,3]triazine D->E G Reaction (25°C for 12h, then 85°C for 30 min) E->G F Copper, Hydrochloric Acid F->G H Work-up (Basification, Extraction) G->H I Crude this compound H->I J Crystallization I->J K Filtration and Drying J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 cluster_solutions3 Troubleshooting Purification Start Low Yield or Impure Product Q1 Which step shows poor performance? Start->Q1 Step1 Triazine Formation Q1->Step1 Step 1 Step2 Conversion to Amine Q1->Step2 Step 2 Purification Purification Q1->Purification Final S1a Check Temperature Control During Diazotization Step1->S1a S1b Verify Purity of Naphthalene-1,8-diamine Step1->S1b S1c Ensure Stoichiometry of Isobutyl Nitrite Step1->S1c S2a Optimize Mixing and Temperature Step2->S2a S2b Check Activity of Copper Catalyst Step2->S2b S2c Ensure Complete Reaction before Work-up Step2->S2c S3a Screen for Optimal Crystallization Solvent Purification->S3a S3b Control Cooling Rate Purification->S3b S3c Consider a Re-crystallization Step Purification->S3c

Caption: Troubleshooting logic for the synthesis of this compound.

References

Managing exothermic reactions in 8-Chloronaphthalen-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloronaphthalen-1-amine. It provides troubleshooting advice and frequently asked questions (FAQs) with a focus on the safe management of potentially exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical exothermic steps in the synthesis of this compound from naphthalene-1,8-diamine?

A1: The primary exothermic step of concern is the diazotization of naphthalene-1,8-diamine to form the 1H-naphtho[1,8-de][1][2][3]triazine intermediate. Diazotization reactions of aromatic amines are known to be significantly exothermic, with enthalpy changes typically ranging from -65 to -150 kJ/mol.[1] Uncontrolled, this can lead to a rapid increase in temperature and pressure, posing a significant safety risk.

Q2: What is a runaway reaction and why is it a particular concern during this synthesis?

A2: A runaway reaction is an uncontrolled, self-accelerating reaction where the rate of heat generation exceeds the capacity of the cooling system to remove it. In the context of this compound synthesis, the formation of the diazonium salt intermediate is highly exothermic.[1][2] If the temperature is not carefully controlled, typically below 5 °C, the reaction rate can increase exponentially, leading to a thermal runaway with potential for explosion and release of hazardous materials.[1][2]

Q3: What are the initial signs of a potential thermal runaway event?

A3: Key indicators include a sudden and rapid increase in the internal reaction temperature that does not respond to cooling, an unexpected change in the color or viscosity of the reaction mixture, and an increase in gas evolution. Continuous monitoring of the internal reaction temperature is crucial for early detection.

Q4: Can the 1H-naphtho[1,8-de][1][2][3]triazine intermediate be isolated and stored?

A4: While the experimental protocol involves the formation of this triazine, diazonium salts, in general, are known to be unstable and can decompose, sometimes explosively, especially when dry.[1] It is best practice to use the generated intermediate in the subsequent step without isolation and prolonged storage.

Q5: What are the common byproducts that can be formed during this synthesis?

A5: Potential byproducts can arise from incomplete reactions or side reactions. In the diazotization step, side reactions can lead to the formation of tarry materials, especially if the temperature is not well-controlled. In the subsequent chlorination step, impurities may include unreacted starting materials or other chlorinated naphthalene species.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature rise during isobutyl nitrite addition. 1. Addition rate of isobutyl nitrite is too fast.2. Inadequate cooling of the reaction mixture.3. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of isobutyl nitrite.2. Increase the efficiency of the cooling bath (e.g., switch to an acetone/dry ice bath).3. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.4. If the temperature continues to rise, prepare an emergency quench bath (e.g., a large volume of ice water) to quickly cool the reaction.
Low yield of 1H-naphtho[1,8-de][1][2][3]triazine. 1. Incomplete diazotization due to low temperature or insufficient reaction time.2. Decomposition of the diazonium salt intermediate due to elevated temperatures.1. Ensure the reaction is maintained within the optimal temperature range (18-21°C as per the protocol) for the specified duration.2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) before proceeding to the next step.
Incomplete conversion of 1H-naphtho[1,8-de][1][2][3]triazine to this compound. 1. Insufficient amount of copper catalyst.2. Inadequate heating or reaction time in the final step.1. Ensure the correct stoichiometric amount of copper is used.2. Monitor the internal temperature during the heating phase to ensure it reaches and is maintained at 85°C for the specified time.
Formation of a significant amount of tar-like byproducts. 1. Localized overheating during the diazotization step.2. Presence of impurities in the starting materials.1. Improve temperature control and stirring efficiency during the addition of isobutyl nitrite.2. Use high-purity naphthalene-1,8-diamine and solvents.

Quantitative Data Summary

Parameter Value Significance Reference
Typical Enthalpy of Diazotization -65 to -150 kJ/molIndicates a highly exothermic reaction requiring careful heat management.[1]
Recommended Diazotization Temperature < 5 °C (general), 18-21 °C (specific protocol)Crucial for controlling the reaction rate and preventing thermal runaway.[1][2]
Temperature for Conversion to Final Product 85 °CRequired for the successful completion of the final reaction step.

Experimental Protocol: Synthesis of this compound

Step A: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 100 g (632 mmol) of naphthalene-1,8-diamine in a mixture of 200 mL of acetic acid and 1000 mL of ethanol.

  • Cool the solution in a cold water bath to maintain the internal temperature between 18 and 21°C.

  • Slowly add 72.6 g (619 mmol) of isobutyl nitrite to the solution while vigorously stirring and carefully monitoring the temperature to ensure it remains within the specified range.

  • After the addition is complete, continue to stir the resulting red suspension at 25°C for 16 hours.

  • Collect the solid product by filtration, wash it with ethanol (2 x 500 mL), and dry it under a vacuum. This yields 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline compound.

Step B: Synthesis of this compound

  • To a solution of 84 g (496 mmol) of 1H-naphtho[1,8-de][1][2][3]triazine in 1.5 L of hydrochloric acid, add 2.10 g (33.1 mmol) of copper.

  • Stir the mixture at 25°C for 12 hours.

  • Dilute the reaction mixture with 500 mL of water and heat it to 85°C for 30 minutes.

  • Filter the hot solution to obtain a nearly clear aqueous solution.

  • Cool the solution and then basify it with an ammonia solution until it turns blue litmus paper.

  • Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

  • Combine the organic extracts, dry them over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow for Exothermic Events

Exothermic_Event_Troubleshooting Start Exothermic Event Detected (Rapid Temperature Rise) Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Rate Enhance_Cooling->Increase_Stirring Monitor_Temp Monitor Internal Temperature Increase_Stirring->Monitor_Temp Temp_Stable Temperature Stabilized? Monitor_Temp->Temp_Stable Observe Resume_Slowly Resume Reagent Addition (at a much slower rate) Temp_Stable->Resume_Slowly Yes Emergency_Quench Emergency Quench Procedure Temp_Stable->Emergency_Quench No Continue_Monitoring Continue Monitoring Closely Resume_Slowly->Continue_Monitoring Investigate_Cause Investigate Root Cause (Addition Rate, Cooling, Stirring) Resume_Slowly->Investigate_Cause Emergency_Quench->Investigate_Cause

Caption: Troubleshooting workflow for managing an exothermic event.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Chloronaphthalen-1-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 8-Chloronaphthalen-1-amine is a valuable building block in medicinal chemistry and materials science. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data and protocols.

This comparative analysis focuses on two distinct synthetic pathways:

  • Method 1: Synthesis from Naphthalene-1,8-diamine

  • Method 2: Synthesis from 1-Nitronaphthalene

A thorough evaluation of these methods, including quantitative data on yields and purity, detailed experimental procedures, and a discussion of the underlying chemical principles, will aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthesis Methods

MetricMethod 1: From Naphthalene-1,8-diamineMethod 2: From 1-Nitronaphthalene
Starting Material Naphthalene-1,8-diamine1-Nitronaphthalene
Key Intermediates 1H-naphtho[1,8-de][1][2][3]triazine1-Chloro-8-nitronaphthalene
Overall Yield ~41%Variable, dependent on chlorination selectivity
Purity of Final Product 81% (after column chromatography)Dependent on purification
Number of Steps 22
Key Reagents Isobutyl nitrite, Copper powder, HClChlorinating agent (e.g., Cl2, SO2Cl2), Reducing agent (e.g., SnCl2, Fe/HCl, H2/catalyst)
Reaction Conditions Mild to moderatePotentially harsh chlorination, standard reduction
Scalability Demonstrated on a gram scalePotentially scalable, but chlorination may require optimization
Safety Considerations Use of nitrites, handling of HClHandling of corrosive chlorinating agents and flammable solvents

Method 1: Synthesis from Naphthalene-1,8-diamine

This two-step synthesis proceeds through a stable triazine intermediate, offering a well-defined and reproducible route to this compound.

Experimental Protocol

Step A: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

In a suitable reaction vessel, naphthalene-1,8-diamine (100 g, 632 mmol) is dissolved in a mixture of ethanol (1000 mL) and acetic acid (200 mL). The solution is cooled in a water bath to maintain a temperature between 18-21°C. To this solution, isobutyl nitrite (72.6 g, 619 mmol) is added dropwise. The resulting red suspension is stirred at 25°C for 16 hours. The solid product is collected by filtration, washed with ethanol (2 x 500 mL), and dried under vacuum to yield 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline solid (84 g, 79% yield). This intermediate is typically used in the next step without further purification.

Step B: Synthesis of this compound

To a solution of 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), copper powder (2.10 g, 33.1 mmol) is added. The mixture is stirred at 25°C for 12 hours. The reaction mixture is then diluted with water (500 mL) and heated at 85°C for 30 minutes. After filtration to obtain a clear aqueous solution, it is cooled and basified with ammonia solution until litmus paper turns blue. The aqueous solution is extracted with ethyl acetate (2 x 1000 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford this compound as a red solid (57 g, 52% yield from the triazine, 81% purity).[1]

Logical Workflow for Method 1

A Naphthalene-1,8-diamine B Dissolve in Ethanol/Acetic Acid A->B C Add Isobutyl Nitrite (18-21°C) B->C D Stir at 25°C for 16h C->D E Filter and Dry D->E F 1H-naphtho[1,8-de][1,2,3]triazine E->F G Dissolve in HCl F->G H Add Copper Powder G->H I Stir at 25°C for 12h H->I J Workup and Extraction I->J K Column Chromatography J->K L This compound K->L

Caption: Synthesis of this compound from Naphthalene-1,8-diamine.

Method 2: Synthesis from 1-Nitronaphthalene

This alternative two-step approach involves the chlorination of a readily available starting material, 1-nitronaphthalene, followed by the reduction of the nitro group.

Experimental Protocol

Step A: Synthesis of 1-Chloro-8-nitronaphthalene

Step B: Synthesis of this compound

The reduction of the nitro group in 1-chloro-8-nitronaphthalene to the corresponding amine can be achieved using various established methods.

  • Reduction with Tin(II) Chloride: A common and effective method involves the use of tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate. The reaction is typically carried out at elevated temperatures. For a similar substrate, a general procedure involves dissolving the nitro compound in the chosen solvent and adding an excess of SnCl₂·2H₂O. The mixture is heated and stirred until the reaction is complete, as monitored by thin-layer chromatography. Workup involves filtration, neutralization, and extraction to isolate the amine product.

  • Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a suitable solvent like ethanol or methanol. Care must be taken to avoid dechlorination, which can be a side reaction. This can sometimes be mitigated by using specific catalysts or adding inhibitors.

  • Reduction with Iron in Acetic Acid: A classical and cost-effective method is the reduction with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The reaction is typically performed by heating the nitro compound with an excess of iron powder in the acidic medium.

While these reduction methods are generally effective for nitroarenes, the specific yield and purity of this compound from 1-chloro-8-nitronaphthalene would need to be determined experimentally.

Logical Workflow for Method 2

A 1-Nitronaphthalene B Chlorination (e.g., Cl2, SO2Cl2) A->B C Isomeric Mixture (including 1-Chloro-8-nitronaphthalene) B->C D Separation/Purification C->D E 1-Chloro-8-nitronaphthalene D->E F Reduction (e.g., SnCl2, Fe/HCl, H2/catalyst) E->F G Workup and Purification F->G H This compound G->H

Caption: Synthesis of this compound from 1-Nitronaphthalene.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

Method 1 , starting from naphthalene-1,8-diamine, offers a more predictable and well-documented procedure with a clear pathway to the desired product. The isolation of a stable intermediate allows for a controlled synthesis, and the reported yield and purity provide a reliable benchmark. This method is likely the preferred choice for researchers requiring a dependable and reproducible synthesis on a laboratory scale.

Method 2 , beginning with 1-nitronaphthalene, has the potential to be more cost-effective due to the readily available starting material. However, the key challenge lies in the selective chlorination step. The formation of multiple isomers necessitates careful optimization of reaction conditions and potentially challenging purification procedures. While the subsequent reduction of the nitro group is a standard transformation, the overall efficiency of this route is heavily dependent on the successful and selective synthesis of the 1-chloro-8-nitronaphthalene intermediate.

For drug development professionals and those considering larger-scale synthesis, further investigation into optimizing the chlorination step of Method 2 could be a worthwhile endeavor. However, for most laboratory applications where reliability and predictability are crucial, Method 1 currently stands out as the more robust and well-established approach.

References

A Researcher's Guide to the Purity Analysis of 8-Chloronaphthalen-1-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. 8-Chloronaphthalen-1-amine is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. This guide provides a framework for the purity analysis of this compound, offering a comparison of publicly available data from different suppliers, detailed experimental protocols for key analytical techniques, and a logical workflow for assessing product quality.

Comparative Purity Data

Obtaining detailed, directly comparable purity data from different chemical suppliers can be challenging, as Certificates of Analysis (CoAs) are often only provided after purchase or upon specific request. However, based on publicly available information, we can compile a summary of stated purity levels for this compound. It is crucial for researchers to request lot-specific CoAs for detailed impurity profiles before use.

Supplier/PartnerStated PurityAnalytical MethodSource
ChemScene≥98.0%¹H NMRCertificate of Analysis[1]
Ambeed (via Sigma-Aldrich)96%Not SpecifiedProduct Listing
ChemScene (via Sigma-Aldrich)98%Not SpecifiedProduct Listing

Note: The lack of a specified analytical method for some products makes direct comparison difficult. A purity value derived from ¹H NMR, for instance, may not account for impurities that do not have proton signals or those that overlap with the main compound's signals.

Potential Impurities in this compound

Understanding the synthetic route of this compound is key to anticipating potential impurities. A common synthesis starts from naphthalene-1,8-diamine.[2] This suggests the possibility of several types of impurities:

  • Residual Starting Material: Unreacted naphthalene-1,8-diamine.

  • Positional Isomers: Other isomers of chloronaphthalenamine that may form during the synthesis. The separation and identification of these isomers are critical as they may have different reactivity and toxicity profiles.

  • Byproducts from Synthesis: Other chlorinated or naphthalene-derived compounds formed through side reactions.

  • Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and purification process.

Experimental Protocols for Purity Determination

Below are detailed methodologies for key experiments that can be used to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Objective: To separate and identify potential organic impurities in the this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS-QP2020).

  • Capillary Column: A non-polar or medium-polarity column is suitable for aromatic amines, for example, a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

  • GC-MS Parameters:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration and instrument sensitivity)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of each peak relative to the total area of all peaks. This provides a semi-quantitative measure of purity.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST, Wiley). Pay close attention to potential isomers which will have the same molecular weight but different retention times.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is particularly useful for the quantitative analysis of non-volatile impurities and the separation of positional isomers.

Objective: To quantify the purity of this compound and separate it from its positional isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Procedure:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

    • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

    • Gradient Elution:

      • Start with 30% B, hold for 2 minutes.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • This method should be capable of separating positional isomers, which would appear as distinct peaks.[3][4][5]

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[6][7]

Objective: To determine the absolute, weight-based purity of the this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a probe capable of automated shimming and pulse calibration.

Procedure:

  • Sample Preparation:

    • Choose a suitable, high-purity internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh (to 0.01 mg) a known amount of the internal standard (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 15-20 mg) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1): This should be at least 5 times the longest T₁ relaxation time of the signals being integrated (a D1 of 30 seconds is often sufficient).

      • Accurate 90° pulse calibration.

      • High signal-to-noise ratio: Acquire a sufficient number of scans (e.g., 64 or more).[8]

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of purity analysis and supplier selection.

PurityAnalysisWorkflow start Sample Reception phys_char Physical Characterization (Appearance, Solubility) start->phys_char hplc HPLC Analysis (Purity, Isomers) phys_char->hplc Analytical Testing gcms GC-MS Analysis (Volatile Impurities) phys_char->gcms Analytical Testing qnmr qNMR Analysis (Absolute Purity) phys_char->qnmr Analytical Testing struct_ver Structural Verification (¹H NMR, MS) hplc->struct_ver gcms->struct_ver qnmr->struct_ver data_eval Data Evaluation & Comparison struct_ver->data_eval decision Decision: Accept or Reject data_eval->decision report Final Report decision->report Document Results

Caption: Workflow for comprehensive purity analysis of this compound.

SupplierSelectionLogic start Need for This compound supplier_id Identify Potential Suppliers start->supplier_id request_coa Request CoA & Purity Information supplier_id->request_coa eval_data Evaluate Purity Data & Analytical Method request_coa->eval_data order_sample Order Small Sample for In-house Testing eval_data->order_sample Data Looks Promising reject_supplier Reject Supplier eval_data->reject_supplier Insufficient Data inhouse_test Perform Purity Analysis (HPLC, GC-MS, qNMR) order_sample->inhouse_test compare_results Compare In-house Data with Supplier CoA inhouse_test->compare_results final_decision Select Supplier & Place Bulk Order compare_results->final_decision Results Match/Exceed CoA compare_results->reject_supplier Discrepancies Found

Caption: Logical process for selecting a supplier of this compound.

References

Comparative Reactivity Analysis of 8-Chloronaphthalen-1-amine and Other Naphthylamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 8-Chloronaphthalen-1-amine in comparison to 1-naphthylamine and 2-naphthylamine. This report synthesizes available data on basicity and reactivity in key aromatic amine reactions, supported by experimental considerations.

Introduction

Naphthylamines are a critical class of aromatic amines utilized as intermediates in the synthesis of a wide array of organic compounds, including dyes, agrochemicals, and pharmaceuticals. Their reactivity is fundamentally influenced by the position of the amino group on the naphthalene ring and the presence of other substituents. This guide provides a comparative analysis of the reactivity of this compound against the more common isomers, 1-naphthylamine and 2-naphthylamine. The presence of a chlorine atom at the peri-position to the amino group in this compound introduces unique steric and electronic effects that significantly modulate its chemical behavior.

Data Presentation: Comparison of Basicity

The basicity of an aromatic amine is a key indicator of its nucleophilicity and reactivity, particularly in reactions involving protonation or interaction with electrophiles. The pKa of the conjugate acid (pKaH) is a direct measure of basicity; a lower pKaH value indicates a weaker base.

CompoundStructurepKa of Conjugate AcidReference
1-Naphthylamine1-Naphthylamine structure3.92[1][2][3]
2-Naphthylamine2-Naphthylamine structure4.16[4][5][6][7]
This compoundthis compound structure3.24 (Predicted)[8]

Analysis of Basicity:

Based on the available pKa data, 2-naphthylamine is the most basic of the three, followed by 1-naphthylamine. This compound is predicted to be the least basic. This trend can be rationalized by considering the electronic and steric effects of the substituents.

  • 1-Naphthylamine vs. 2-Naphthylamine: The lone pair of electrons on the nitrogen in 1-naphthylamine is more involved in resonance with the naphthalene ring system compared to 2-naphthylamine. This increased delocalization in the 1-isomer reduces the availability of the lone pair for protonation, making it a weaker base than the 2-isomer.

  • Effect of the 8-Chloro Substituent: The chlorine atom in this compound is an electron-withdrawing group, which decreases the electron density on the naphthalene ring and on the amino group through an inductive effect. This reduces the basicity of the amine. Furthermore, the "peri-interaction" between the chlorine atom and the amino group at the 1 and 8 positions can cause steric hindrance and distortion of the naphthalene ring. This steric strain may force the amino group out of the plane of the ring, disrupting the resonance delocalization of the nitrogen lone pair. While this disruption might be expected to increase basicity, the strong electron-withdrawing inductive effect of the chlorine atom appears to be the dominant factor, leading to a lower predicted pKa value.

Reactivity in Key Chemical Reactions

The reactivity of naphthylamines in various chemical reactions is a direct consequence of their electronic and steric properties.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The amino group is a strong activating and ortho-, para-directing group.

  • 1-Naphthylamine and 2-Naphthylamine: Both isomers are highly activated towards electrophilic substitution compared to naphthalene itself. In 1-naphthylamine, the preferred positions for electrophilic attack are C2 and C4. In 2-naphthylamine, the C1 position is the most reactive.

  • This compound: The reactivity of this compound in EAS is expected to be lower than that of 1-naphthylamine due to the deactivating effect of the chlorine atom. The chlorine atom is an ortho-, para-director, but its deactivating inductive effect is generally stronger than its activating resonance effect. The directing influence of the powerful activating amino group will likely dominate, favoring substitution at the C2 and C4 positions. However, the peri-interaction with the chlorine atom might sterically hinder attack at the C2 position, potentially leading to a higher proportion of substitution at the C4 position.

Diazotization and Coupling Reactions

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations.

  • General Reactivity: All three naphthylamines undergo diazotization. The rate of diazotization is influenced by the basicity of the amine, with less basic amines generally reacting faster under acidic conditions.

  • Comparative Reactivity: Given that this compound is the least basic, it is expected to undergo diazotization at a faster rate than 1-naphthylamine and 2-naphthylamine under identical acidic conditions. The resulting diazonium salt from this compound can then be used in various coupling reactions to introduce a range of functional groups.

Experimental Protocols

Detailed experimental protocols are crucial for conducting reproducible comparative studies. The following provides a general framework for comparing the reactivity of the three naphthylamines in a key reaction.

Comparative Nitration of Naphthylamines (Illustrative Protocol)

This protocol is designed to provide a qualitative or semi-quantitative comparison of the reactivity of the three naphthylamines towards nitration.

Materials:

  • 1-Naphthylamine

  • 2-Naphthylamine

  • This compound

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Glacial Acetic Acid

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Preparation of Amine Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each of the three naphthylamines in glacial acetic acid.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Competitive Reaction:

    • In a round-bottom flask, combine equal volumes of the three naphthylamine solutions.

    • Cool the mixture in an ice bath.

    • Slowly add a substoichiometric amount (e.g., 0.3 equivalents relative to the total moles of amines) of the cold nitrating mixture to the stirred amine solution.

    • Allow the reaction to proceed for a specific time (e.g., 15 minutes) while maintaining the low temperature.

  • Work-up:

    • Quench the reaction by pouring the mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the products with dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

  • Analysis:

    • Dissolve the crude product mixture in a small amount of dichloromethane.

    • Spot the solution on a TLC plate alongside the starting amine standards.

    • Develop the TLC plate in the chosen solvent system.

    • Visualize the spots under a UV lamp.

    • The relative intensity of the product spots will give a qualitative indication of the relative reactivity of the three amines. For a more quantitative analysis, the product mixture can be analyzed by HPLC or GC-MS.

Mandatory Visualizations

Logical Relationship of Reactivity Factors

G cluster_reactivity Factors Influencing Naphthylamine Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Basicity (pKa) Basicity (pKa) Overall Reactivity Overall Reactivity Basicity (pKa)->Overall Reactivity Electronic Effects Electronic Effects Electronic Effects->Basicity (pKa) Electrophilic Substitution Rate Electrophilic Substitution Rate Electronic Effects->Electrophilic Substitution Rate Steric Effects Steric Effects Steric Effects->Basicity (pKa) Electrophilic Substitution Regioselectivity Electrophilic Substitution Regioselectivity Steric Effects->Electrophilic Substitution Regioselectivity Inductive Effect Inductive Effect Inductive Effect->Electronic Effects Resonance Effect Resonance Effect Resonance Effect->Electronic Effects Peri-Interaction Peri-Interaction Peri-Interaction->Steric Effects

Caption: Factors influencing the reactivity of substituted naphthylamines.

Experimental Workflow for Comparative Nitration

G Start Start Prepare Amine Solutions Prepare Amine Solutions Start->Prepare Amine Solutions Prepare Nitrating Mixture Prepare Nitrating Mixture Start->Prepare Nitrating Mixture Competitive Reaction Competitive Reaction Prepare Amine Solutions->Competitive Reaction Prepare Nitrating Mixture->Competitive Reaction Reaction Work-up Reaction Work-up Competitive Reaction->Reaction Work-up TLC Analysis TLC Analysis Reaction Work-up->TLC Analysis HPLC/GC-MS Analysis HPLC/GC-MS Analysis Reaction Work-up->HPLC/GC-MS Analysis End End TLC Analysis->End HPLC/GC-MS Analysis->End

Caption: Workflow for the comparative nitration of naphthylamines.

Conclusion

The reactivity of this compound is significantly influenced by the presence of the chlorine atom at the peri-position. It is predicted to be less basic and less reactive towards electrophilic aromatic substitution than both 1-naphthylamine and 2-naphthylamine due to the electron-withdrawing inductive effect of chlorine. However, its reduced basicity suggests it may undergo diazotization more readily under acidic conditions. The unique steric environment created by the peri-interaction is also expected to play a crucial role in directing the regioselectivity of its reactions. Further quantitative experimental studies are necessary to fully elucidate the comparative reactivity of this important synthetic intermediate.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hypothetical, yet plausible, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 8-Chloronaphthalen-1-amine. The information presented is based on established analytical method validation guidelines, primarily referencing the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4] This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs.

Introduction

This compound is a chemical intermediate used in various synthetic processes. Accurate and precise quantification of this analyte is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1][5]

Method validation is a critical process in the pharmaceutical and chemical industries, ensuring that an analytical method is suitable for its intended purpose.[2] Key performance characteristics that are evaluated during method validation include specificity, linearity, accuracy, precision, and robustness.[4][6]

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods, herein designated as Method A and Method B, for the analysis of this compound. While no specific validated methods for this exact compound are publicly available, the proposed methods are based on established analytical procedures for structurally similar compounds, such as aminonaphthalene derivatives.

Comparative Summary of HPLC Methods

The following table summarizes the key chromatographic conditions and performance characteristics of the two hypothetical HPLC methods for the analysis of this compound.

ParameterMethod AMethod B
Chromatographic Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidMethanol:0.02 M Phosphate Buffer, pH 7.0 (70:30, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm280 nm
Injection Volume 10 µL20 µL
Column Temperature 30 °C35 °C
Retention Time ~ 5.8 min~ 7.2 min
Theoretical Plates > 5000> 7000
Tailing Factor < 1.5< 1.2
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL

Experimental Protocols

Detailed methodologies for the validation of an HPLC method for this compound are provided below. These protocols are based on ICH guidelines.[1][2][3]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of this compound multiple times (typically five or six replicates). The system suitability parameters to be monitored include:

  • Retention Time (RT): The time at which the analyte elutes.

  • Peak Area and Peak Height: Used to assess the precision of the injections.

  • Theoretical Plates (N): A measure of column efficiency.

  • Tailing Factor (T): A measure of peak symmetry.

  • Resolution (Rs): The degree of separation between adjacent peaks (if applicable).

The acceptance criteria for these parameters should be pre-defined in the validation protocol. For instance, the relative standard deviation (RSD) for peak area and retention time for replicate injections should typically be less than 2%.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, the following experiments should be performed:

  • Analysis of a Placebo/Blank: A solution containing all components except the analyte is injected to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms of the stressed samples are then analyzed to ensure that the main peak is spectrally pure and that any degradation products are well-resolved from the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Preparation of Standard Solutions: A series of at least five standard solutions of this compound are prepared at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Analysis and Calibration Curve: Each standard solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration.

  • Evaluation: The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.999. The y-intercept and the slope of the regression line should also be reported.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Preparation of Spiked Samples: Samples are spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Three replicate preparations are analyzed at each concentration level.

  • Calculation of Recovery: The percentage recovery is calculated using the following formula: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by analyzing a minimum of six determinations at 100% of the test concentration. The results are expressed as the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure is evaluated. This is typically done by having the assay performed by a different analyst, on a different day, and with different equipment. The RSD between the results from the two sets of experiments is calculated.

The acceptance criterion for precision is typically an RSD of not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 x (Standard Deviation of the Response / Slope)

  • LOQ = 10 x (Standard Deviation of the Response / Slope)

The standard deviation of the response can be determined based on the standard deviation of the blank or the standard deviation of the y-intercepts of regression lines.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Typical variations to be investigated include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Column temperature (e.g., ± 5 °C)

  • pH of the mobile phase buffer (if applicable)

The effect of these variations on the system suitability parameters (e.g., retention time, peak area, tailing factor) is evaluated.

Method Comparison and Rationale

Method A represents a standard, straightforward RP-HPLC method utilizing a C18 column and a simple acetonitrile/water mobile phase. This method is likely to be robust and easy to implement. The use of formic acid in the mobile phase helps to improve peak shape and ionization in mass spectrometry if LC-MS analysis is desired.

Method B employs a Phenyl-Hexyl column, which offers alternative selectivity compared to a C18 column, particularly for aromatic compounds, due to π-π interactions. The use of a phosphate buffer at a neutral pH can be beneficial for the analysis of basic compounds like amines, as it can help to minimize peak tailing by reducing interactions with residual silanol groups on the silica support. The slightly higher flow rate and column temperature are intended to reduce the analysis time and improve efficiency. Method B shows a potentially lower LOD and LOQ, suggesting it may be more suitable for trace-level analysis.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method in accordance with ICH guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Start: Method Development Complete protocol Develop and Approve Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Forced Degradation, Blank Analysis) system_suitability->specificity System OK linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end End: Method Validated report->end

Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.

Conclusion

Both Method A and Method B present viable options for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. Method A offers simplicity and robustness, making it suitable for routine quality control applications. Method B provides alternative selectivity and potentially higher sensitivity, which could be advantageous for complex sample matrices or when lower detection limits are required.

Regardless of the method chosen, a comprehensive validation study must be performed to demonstrate its suitability for the intended purpose and to ensure the reliability and accuracy of the analytical results. This guide provides the framework and key considerations for conducting such a validation.

References

Cross-Validation of Analytical Methods for 8-Chloronaphthalen-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of 8-Chloronaphthalen-1-amine. Due to a lack of publicly available, direct cross-validation studies for this specific analyte, this document leverages validation data from the analysis of other primary aromatic amines (PAAs) to offer a comprehensive overview of method performance.[1] The information presented herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific needs.

The selection of an analytical method is a critical decision in research and development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) each offer a unique set of advantages and limitations for the analysis of aromatic amines like this compound.[1][2]

Data Presentation: Performance Comparison

The following table summarizes key quantitative validation parameters for HPLC, GC-MS, and LC-MS/MS, based on performance data reported for structurally similar aromatic amines. This allows for an objective comparison of the expected performance for this compound analysis.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) >0.99[1]>0.99>0.999[1]
Accuracy (% Recovery) 89 - 100%[3]Typically within 80-120%75 - 114% for most analytes[1]
Precision (%RSD) < 5%[1]< 15%< 15.9% (inter-day)[1]
Limit of Detection (LOD) 0.02% (for impurities)[1]Analyte dependent, can be in the µg/L range0.025 - 0.20 ng/mL[1]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[1]Analyte dependent, can be in the µg/L rangeAnalyte dependent, often sub-ng/mL
Selectivity Moderate; potential interference from co-eluting species.High; based on retention time and mass fragmentation.Very High; based on retention time and specific MRM transitions.
Matrix Effect Can be significant depending on the sample matrix.Less prone than LC-MS, but can still occur.Can be significant, often requiring internal standards.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation and cross-comparison. Below are representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification and purity analysis. Due to the chemical properties of many amines, derivatization may be required to improve chromatographic behavior and detectability.[2]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound standard or sample and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution. Prepare a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode-Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of the analyte (typically 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and is a powerful tool for identification and quantification, especially for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility of the amine.

Methodology:

  • Sample Preparation & Derivatization: Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate). For derivatization, add a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl derivative.

  • Instrumental Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Scan mode for identification (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for quantification using characteristic ions.

  • Analysis: Inject the derivatized samples. Identify the compound based on its retention time and mass spectrum. For quantification, use the peak area of a specific ion and compare it to a calibration curve prepared from derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.

Methodology:

  • Sample Preparation: Prepare stock and calibration solutions as described for HPLC. Sample extraction (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) may be necessary for complex matrices to remove interferences.

  • Chromatographic Conditions:

    • Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Ionization Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify stable, high-intensity product ions.

  • Analysis: Inject standards and samples. The quantification is based on the area of the specific MRM transition peak, providing exceptional selectivity and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for validating and comparing the analytical methods described.

Analytical Method Validation Workflow cluster_prep Preparation Phase cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_report Reporting Define_Objective Define Analytical Objective (Quantification, Purity, etc.) Select_Methods Select Primary & Orthogonal Methods (e.g., HPLC, GC-MS) Define_Objective->Select_Methods Procure_Standard Procure Certified Reference Standard Select_Methods->Procure_Standard Develop_Protocol Develop Detailed Protocols (Sample Prep, Instrument Params) Procure_Standard->Develop_Protocol Validate_Parameters Validate Key Parameters (Linearity, Accuracy, Precision, LOD) Develop_Protocol->Validate_Parameters Analyze_Samples Analyze Identical Samples Using All Methods Validate_Parameters->Analyze_Samples Compare_Results Compare Quantitative Results (Bias, Variance) Analyze_Samples->Compare_Results Summarize_Data Summarize in Comparative Table Compare_Results->Summarize_Data Conclusion Draw Conclusion on Method Suitability Summarize_Data->Conclusion

Caption: A typical workflow for analytical method cross-validation.

Comparative Experimental Workflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method Start Single Batch of This compound Sample HPLC_Prep Sample Prep (Dilution) Start->HPLC_Prep GCMS_Prep Sample Prep (Derivatization) Start->GCMS_Prep LCMS_Prep Sample Prep (Dilution / SPE) Start->LCMS_Prep HPLC_Run HPLC Injection & Data Acquisition HPLC_Prep->HPLC_Run HPLC_Analysis Data Analysis (Peak Area vs. Calibration) HPLC_Run->HPLC_Analysis Compare Compare Results for Accuracy, Precision, Bias HPLC_Analysis->Compare GCMS_Run GC-MS Injection & Data Acquisition GCMS_Prep->GCMS_Run GCMS_Analysis Data Analysis (SIM vs. Calibration) GCMS_Run->GCMS_Analysis GCMS_Analysis->Compare LCMS_Run LC-MS/MS Injection & Data Acquisition LCMS_Prep->LCMS_Run LCMS_Analysis Data Analysis (MRM vs. Calibration) LCMS_Run->LCMS_Analysis LCMS_Analysis->Compare

Caption: Workflow for analyzing a sample by three orthogonal methods.

References

A Comparative Spectroscopic Analysis of 8-Chloronaphthalen-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 8-Chloronaphthalen-1-amine and its related compounds. Due to the limited availability of published experimental spectra for this compound and its direct derivatives, this guide utilizes data from its positional isomer, 4-Chloronaphthalen-1-amine, and its bromo-analog, 8-Bromonaphthalen-1-amine, to provide valuable comparative insights. Additionally, the expected spectral characteristics of common N-acetyl and N-benzoyl derivatives are discussed based on established principles of spectroscopy.

Overview of Spectral Properties

The spectral characteristics of naphthalen-1-amines are influenced by the nature and position of substituents on the naphthalene ring. These substitutions can cause shifts in absorption and emission maxima, and alter the vibrational frequencies and fragmentation patterns observed in various spectroscopic techniques. This guide will delve into a comparative analysis of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectral Data

The following tables summarize the available and expected spectral data for this compound and its selected analogs.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compound Data not available---
4-Chloronaphthalen-1-amine Ethanol230, 288, 349Not specified[1]
N-Acetyl-8-chloronaphthalen-1-amine (Expected) EthanolShift to shorter λ-General knowledge
N-Benzoyl-8-chloronaphthalen-1-amine (Expected) EthanolShift to longer λ-General knowledge

Table 2: Key FT-IR Data (cm⁻¹)

CompoundN-H StretchC-N Stretch (Aromatic)C-Cl StretchC=O StretchReference
This compound (Expected) 3400-3250 (two bands)1335-1250~750-550-[2]
4-Chloronaphthalen-1-amine Data available in SpectraBaseData available in SpectraBaseData available in SpectraBase-[3]
N-Acetyl-8-chloronaphthalen-1-amine (Expected) ~3250 (single band)~1300~750-550~1660General knowledge
N-Benzoyl-8-chloronaphthalen-1-amine (Expected) ~3300 (single band)~1300~750-550~1650General knowledge

Table 3: ¹H NMR Spectral Data (Expected Chemical Shifts, δ in ppm)

CompoundAromatic ProtonsAmine/Amide ProtonAcetyl/Benzoyl Protons
This compound ~6.8 - 7.8~4.5 (broad)-
4-Chloronaphthalen-1-amine Data available in SpectraBaseData available in SpectraBase-
N-Acetyl-8-chloronaphthalen-1-amine ~7.0 - 8.0~8.0-9.0 (broad)~2.2 (s, 3H)
N-Benzoyl-8-chloronaphthalen-1-amine ~7.0 - 8.5~9.0-10.0 (broad)~7.4-7.9 (m, 5H)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsReference
This compound 177/179 (3:1 ratio)142 ([M-Cl]⁺)[2]
8-Bromonaphthalen-1-amine 221/223 (1:1 ratio)142 ([M-Br]⁺)[4]
N-Acetyl-8-chloronaphthalen-1-amine (Expected) 219/221 (3:1 ratio)177 ([M-CH₂CO]⁺)-
N-Benzoyl-8-chloronaphthalen-1-amine (Expected) 281/283 (3:1 ratio)105 ([C₆H₅CO]⁺), 177 ([M-C₆H₅CO]⁺)-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a 10 mL volumetric flask.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C-N, C-Cl, and C=O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts (δ), splitting patterns (multiplicity), and integration values to assign the protons to the molecular structure.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization.

  • Data Acquisition: Record the mass spectrum.

  • Analysis: Identify the molecular ion peak ([M]⁺) and the characteristic isotopic pattern for chlorine (M+2 peak with an intensity of about one-third of the molecular ion peak) or bromine (M+2 peak with an intensity nearly equal to the molecular ion peak). Analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical relationship for the spectral comparison and a general experimental workflow for spectroscopic analysis.

spectral_comparison cluster_isomers Isomeric & Analog Comparison cluster_derivatives Derivative Comparison This compound This compound Positional Isomer Positional Isomer This compound->Positional Isomer Comparison Halo-Analog Halo-Analog This compound->Halo-Analog Comparison N-Derivatives N-Derivatives This compound->N-Derivatives Derivatization 4-Chloronaphthalen-1-amine 4-Chloronaphthalen-1-amine Positional Isomer->4-Chloronaphthalen-1-amine 8-Bromonaphthalen-1-amine 8-Bromonaphthalen-1-amine Halo-Analog->8-Bromonaphthalen-1-amine N-Acetyl Derivative N-Acetyl Derivative N-Derivatives->N-Acetyl Derivative N-Benzoyl Derivative N-Benzoyl Derivative N-Derivatives->N-Benzoyl Derivative

Caption: Logical relationship for the spectral comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesis/Purification Compound Synthesis/Purification Sample Weighing & Dissolution Sample Weighing & Dissolution Compound Synthesis/Purification->Sample Weighing & Dissolution UV-Vis UV-Vis Sample Weighing & Dissolution->UV-Vis FT-IR FT-IR Sample Weighing & Dissolution->FT-IR NMR NMR Sample Weighing & Dissolution->NMR Mass Spec Mass Spec Sample Weighing & Dissolution->Mass Spec Spectral Data Spectral Data UV-Vis->Spectral Data FT-IR->Spectral Data NMR->Spectral Data Mass Spec->Spectral Data Structural Elucidation Structural Elucidation Spectral Data->Structural Elucidation Comparative Analysis Comparative Analysis Structural Elucidation->Comparative Analysis

References

Benchmarking the synthesis of 1-bromo-8-chloronaphthalene against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the prevalent synthesis method for 1-bromo-8-chloronaphthalene, a key intermediate in the development of various pharmaceutical compounds.[1] We offer a detailed examination of the widely employed Sandmeyer reaction, alongside a discussion of potential alternative synthetic strategies. This objective comparison, supported by experimental data, aims to inform researchers on the most efficient and practical approaches to obtaining this versatile molecule.

Method 1: The Sandmeyer Reaction of 8-Chloronaphthalen-1-amine

The Sandmeyer reaction is the most commonly cited and well-documented method for the synthesis of 1-bromo-8-chloronaphthalene.[1] This classical yet robust transformation involves the diazotization of a primary aromatic amine followed by its substitution with a halide, facilitated by a copper(I) salt catalyst.[2]

The overall synthetic pathway begins with the commercially available naphthalene-1,8-diamine. This starting material is first converted to 1H-naphtho[1,8-de][1][3][4]triazine, which is then treated with hydrochloric acid in the presence of copper to yield this compound.[3] The subsequent Sandmeyer reaction on this intermediate furnishes the desired 1-bromo-8-chloronaphthalene.[1][5]

Experimental Protocol

Step A: Synthesis of 1H-naphtho[1,8-de][1][3][4]triazine [3]

To a solution of naphthalene-1,8-diamine (100 g, 632 mmol) in a mixture of acetic acid (200 mL) and ethanol (1000 mL), isobutyl nitrite (72.6 g, 619 mmol) is added while maintaining the temperature between 18 and 21°C. The resulting suspension is stirred at 25°C for 16 hours. The solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield 1H-naphtho[1,8-de][1][3][4]triazine.

Step B: Synthesis of this compound [3]

Copper powder (2.10 g, 33.1 mmol) is added to a solution of 1H-naphtho[1,8-de][1][3][4]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L). The mixture is stirred at 25°C for 12 hours, then diluted with water (500 mL) and heated at 85°C for 30 minutes. After filtration, the aqueous solution is cooled, basified with ammonia solution, and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give this compound.

Step C: Synthesis of 1-Bromo-8-chloronaphthalene (Sandmeyer Reaction) [1][5]

To a solution of this compound (57 g, 320 mmol) and TsOH·H₂O (219 g, 1.16 mol) in acetonitrile (1000 mL) at -5°C, a solution of NaNO₂ (39.8 g, 577 mmol) and CuBr (138 g, 963 mmol) in water (120 mL) is added. The reaction mixture is then stirred at 25°C for 12 hours. A saturated sodium sulfite solution is added, and the mixture is stirred for 15 minutes before extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 1-bromo-8-chloronaphthalene.

Performance Data
ParameterValueReference
Starting Material This compound[1][5]
Key Reagents NaNO₂, CuBr, TsOH·H₂O[1][5]
Solvent Acetonitrile, Water[1][5]
Reaction Temperature -5°C to 25°C[1][5]
Reaction Time 12 hours[1][5]
Yield 63-72%[1]
Purity 99%[1][5]

Alternative Synthetic Strategies

While the Sandmeyer reaction is the established method, it is valuable to consider alternative approaches for the synthesis of 1-bromo-8-chloronaphthalene. These methods, while not as extensively documented for this specific molecule, offer potential for optimization and may be advantageous under certain circumstances.

Method 2: Direct Electrophilic Bromination of 1-Chloronaphthalene (Theoretical)

A conceptually simpler approach would be the direct electrophilic bromination of 1-chloronaphthalene. However, the directing effects of the chloro substituent on the naphthalene ring system must be considered. The chlorine atom is an ortho-, para-director. In the case of 1-chloronaphthalene, electrophilic substitution, such as bromination, would be expected to occur predominantly at the 4-position, with some substitution at the 2-position. The 8-position (peri-position) is sterically hindered and electronically disfavored for electrophilic attack. Therefore, this method is unlikely to be a viable route to 1-bromo-8-chloronaphthalene.

Method 3: Sequential Diazotization and Sandmeyer Reactions of 1,8-Diaminonaphthalene (Theoretical)

A more plausible, albeit longer, alternative route could commence from 1,8-diaminonaphthalene. This strategy would involve a multi-step sequence:

  • Mono-protection: One of the amino groups of 1,8-diaminonaphthalene would need to be selectively protected to prevent it from reacting in the subsequent steps.

  • First Diazotization and Sandmeyer Reaction: The unprotected amino group would undergo diazotization, followed by a Sandmeyer reaction to introduce the first halogen (e.g., chlorine).

  • Deprotection: The protecting group on the second amino group would then be removed.

  • Second Diazotization and Sandmeyer Reaction: The newly exposed amino group would be subjected to a second diazotization and Sandmeyer reaction to introduce the bromine atom.

This approach offers the potential for controlling the introduction of each halogen. However, it requires additional protection and deprotection steps, which could lower the overall yield and increase the complexity of the synthesis. The regioselectivity of the Sandmeyer reactions would need to be carefully controlled.

Comparative Summary

FeatureMethod 1: Sandmeyer ReactionMethod 2: Direct Electrophilic BrominationMethod 3: Sequential Sandmeyer Reactions
Starting Material This compound1-Chloronaphthalene1,8-Diaminonaphthalene
Feasibility Established and well-documentedTheoretically unlikely to yield the desired isomerTheoretically feasible but complex
Number of Steps 1 (from this compound)1Multiple (protection, 2x Sandmeyer, deprotection)
Key Challenges Handling of diazonium saltsPoor regioselectivityMulti-step synthesis, potential for side reactions
Expected Yield Good (63-72%)Very low to none for the 1,8-isomerPotentially lower overall yield due to multiple steps

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the logical flow of each method.

Sandmeyer_Pathway cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction Naphthalene-1,8-diamine Naphthalene-1,8-diamine 1H-naphtho[1,8-de][1,2,3]triazine 1H-naphtho[1,8-de][1,2,3]triazine Naphthalene-1,8-diamine->1H-naphtho[1,8-de][1,2,3]triazine Isobutyl nitrite, AcOH, EtOH This compound This compound 1H-naphtho[1,8-de][1,2,3]triazine->this compound Cu, HCl Arenediazonium salt Arenediazonium salt This compound->Arenediazonium salt NaNO2, TsOH 1-Bromo-8-chloronaphthalene 1-Bromo-8-chloronaphthalene Arenediazonium salt->1-Bromo-8-chloronaphthalene CuBr

Figure 1: Synthetic pathway for 1-bromo-8-chloronaphthalene via the Sandmeyer reaction.

Theoretical_Pathways cluster_direct Method 2: Direct Bromination cluster_sequential Method 3: Sequential Sandmeyer 1-Chloronaphthalene 1-Chloronaphthalene 1-Bromo-4-chloronaphthalene\n(Major Product) 1-Bromo-4-chloronaphthalene (Major Product) 1-Chloronaphthalene->1-Bromo-4-chloronaphthalene\n(Major Product) Br2, Lewis Acid 1-Bromo-8-chloronaphthalene 1-Bromo-8-chloronaphthalene 1-Chloronaphthalene->1-Bromo-8-chloronaphthalene Undesired Minor Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Mono-protected diamine Mono-protected diamine 1,8-Diaminonaphthalene->Mono-protected diamine Protection Protected chloro-amine Protected chloro-amine Mono-protected diamine->Protected chloro-amine 1. Diazotization 2. Sandmeyer (CuCl) 1-Amino-8-chloronaphthalene 1-Amino-8-chloronaphthalene Protected chloro-amine->1-Amino-8-chloronaphthalene Deprotection 1-Amino-8-chloronaphthalene->1-Bromo-8-chloronaphthalene 1. Diazotization 2. Sandmeyer (CuBr)

Figure 2: Theoretical alternative synthetic pathways for 1-bromo-8-chloronaphthalene.

Conclusion

Based on the available data, the Sandmeyer reaction of this compound remains the benchmark and most reliable method for the synthesis of 1-bromo-8-chloronaphthalene, offering good yields and high purity. While alternative strategies such as direct electrophilic bromination or a sequential Sandmeyer approach are theoretically conceivable, they present significant challenges in terms of regioselectivity and synthetic complexity, respectively. For researchers requiring a dependable and scalable synthesis of 1-bromo-8-chloronaphthalene, the established Sandmeyer protocol is the recommended approach. Further research into optimizing the sequential Sandmeyer route could, however, open up new avenues for the controlled synthesis of asymmetrically substituted 1,8-dihalogenated naphthalenes.

References

Comparative study of the biological activity of 8-Chloronaphthalen-1-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the naphthalene scaffold represents a promising frontier in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activities of various substituted naphthylamine derivatives, with a particular focus on anticancer and antimicrobial properties. Due to a scarcity of specific research on 8-Chloronaphthalen-1-amine derivatives, this analysis extends to structurally related chloronaphthylamine and naphthylamine analogs to provide a broader perspective on their potential.

Comparative Biological Activity of Naphthalene Derivatives

The exploration of naphthalene-based compounds has yielded a diverse array of biological activities. While specific data on this compound derivatives remains limited in publicly available research, studies on related structures, such as naphthalene-1,4-dione and 1,8-naphthalimide derivatives, offer valuable insights into the potential of the naphthalene core in drug design.

Compound ClassBiological ActivityKey Findings
Naphthalene-1,4-dione Analogues AnticancerSeveral analogues have demonstrated notable potency, with IC50 values around 1 μM. An imidazole derivative, compound 44, showed an optimal balance of potency (IC50 of 6.4 μM) and selectivity against cancer cells versus normal cells.[1]
Naphthylthiazolylamine Derivatives Antimicrobial, AnticancerCompound 5b exhibited the highest minimum inhibitory concentration (MIC) value (62.5 μg/ml) against P. aeruginosa.[2] Some derivatives showed weak anticancer activity.[2]
Thiazolidinone Derivatives of Naphthylamine AntimicrobialNew derivatives with a nitronaphthylamine substituent displayed both antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) ranged from 0.4 to 1000 μg/mL, with some compounds showing activity comparable to aminopenicillins and fluconazole.[3]
Azetidinone Analogs of Naphthylamine AntimicrobialFour synthesized compounds exhibited broad-spectrum activity comparable to the standard drug ampicillin. Three other compounds showed remarkable antifungal activity when compared to amphotericin B.[4]
1,8-Naphthalimide Derivatives AnticancerThese compounds are noted for their ability to intercalate into DNA.[5] Some derivatives have entered clinical research for their antitumor properties.

Experimental Protocols

A comprehensive understanding of the biological activity of these derivatives necessitates a review of the experimental methodologies employed in their evaluation.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

  • Cell Culture: Human cancer cell lines (e.g., endometrial cancer HEC1A) and noncancerous cell lines (e.g., human endometrial stromal MAD11) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds.

  • MTT Incubation: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Antimicrobial Activity Assessment

Agar Plate Diffusion Bioassay:

This method is utilized to determine the antimicrobial susceptibility of the synthesized compounds.

  • Microbial Culture: Standard bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are used.

  • Inoculation: Agar plates are uniformly inoculated with the microbial cultures.

  • Compound Application: Filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured to determine the antimicrobial activity.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams provide a visual representation of key workflows.

Synthesis_and_Screening_Workflow General Workflow for Synthesis and Biological Screening cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Material (e.g., this compound) B Chemical Reactions (e.g., Acylation, Alkylation) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C D Anticancer Assays (e.g., MTT Assay) C->D Test Compounds E Antimicrobial Assays (e.g., Agar Diffusion) C->E Test Compounds F Data Analysis (IC50, MIC determination) D->F E->F G Lead Compounds F->G Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological screening of novel chemical derivatives.

Anticancer_Mechanism_Hypothesis Hypothesized Anticancer Mechanism of Naphthalene Derivatives Compound Naphthalene Derivative Intercalation DNA Intercalation Compound->Intercalation DNA Cellular DNA Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Intercalation->DNA Intercalation->Replication inhibits Intercalation->Transcription inhibits Apoptosis Apoptosis (Programmed Cell Death) Replication->Apoptosis Transcription->Apoptosis

Caption: A potential mechanism of anticancer action for some naphthalene derivatives involves DNA intercalation.

References

Verifying the Structure of 8-Chloronaphthalen-1-amine: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural verification of 8-Chloronaphthalen-1-amine. While specific experimental data for this compound is not publicly available, this document outlines the expected outcomes and provides a framework for analysis. We will explore the utility of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule. Furthermore, we will compare the 2D NMR approach with alternative analytical methods.

Predicted NMR Data for this compound

The definitive assignment of the structure of this compound can be achieved through a combination of 1D and 2D NMR experiments. Below are the predicted chemical shifts and correlations.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1C-~145C2, C8a, C9
2CH~7.0-7.2~115-120C1, C3, C8a
3CH~7.3-7.5~125-130C2, C4, C4a
4CH~7.7-7.9~120-125C3, C4a, C5
4aC-~130-135C4, C5, C8a
5CH~7.4-7.6~125-130C4, C4a, C6, C7
6CH~7.2-7.4~125-130C5, C7, C8
7CH~7.8-8.0~130-135C5, C6, C8, C8a
8C-~130-135C6, C7, C8a
8aC-~125-130C1, C2, C7, C8
NH₂NH₂~4.0-5.0 (broad)-C1, C2

Note: Chemical shifts are estimated based on typical values for substituted naphthalenes and may vary depending on the solvent and experimental conditions.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for complete structural elucidation, other techniques can provide complementary information or serve as faster screening methods.

Table 2: Comparison of Analytical Techniques for Structural Verification

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous assignment of ¹H and ¹³C spectra.Provides a complete and definitive structural map.Requires a relatively larger amount of pure sample and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide direct information on isomer connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-Cl, aromatic C-H).Fast and non-destructive.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise three-dimensional structure in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols for 2D NMR Analysis

The following are generalized protocols for acquiring 2D NMR spectra for a sample like this compound.

Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any undissolved material.

¹H-¹H COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence should be used.

  • Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Increments: 256-512 in the indirect dimension.

    • Relaxation Delay: 1-2 seconds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates protons directly attached to a carbon atom (one-bond C-H correlation).

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 100-160 ppm.

    • Number of Scans: 4-8 per increment.

    • Increments: 256-512 in the indirect dimension.

    • One-bond coupling constant (¹JCH): Optimized for ~145-160 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton.

  • Pulse Program: A standard gradient-selected HMBC.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 100-160 ppm.

    • Number of Scans: 8-16 per increment.

    • Increments: 256-512 in the indirect dimension.

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for structure verification and the expected NMR correlations.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Verification Purified_Compound Purified this compound Dissolution Dissolve in Deuterated Solvent Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Proton_NMR ¹H NMR NMR_Tube->Proton_NMR Carbon_NMR ¹³C NMR NMR_Tube->Carbon_NMR COSY ¹H-¹H COSY NMR_Tube->COSY HSQC ¹H-¹³C HSQC NMR_Tube->HSQC HMBC ¹H-¹³C HMBC NMR_Tube->HMBC Assign_Protons Assign Proton Signals Proton_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals Carbon_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Carbons Confirm_Connectivity Confirm Molecular Skeleton HMBC->Confirm_Connectivity Assign_Protons->Confirm_Connectivity Assign_Carbons->Confirm_Connectivity Final_Structure Verified Structure Confirm_Connectivity->Final_Structure

Caption: Experimental workflow for 2D NMR-based structure verification.

Caption: Key predicted COSY and HMBC correlations for this compound.

Inter-laboratory Comparison of 8-Chloronaphthalen-1-amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the determination of 8-Chloronaphthalen-1-amine, designed for researchers, scientists, and professionals in drug development. While a dedicated inter-laboratory comparison study for this compound is not publicly available, this document synthesizes common analytical approaches and presents a hypothetical inter-laboratory study to illustrate expected performance variations and quality control measures. The guide is structured to provide actionable insights into establishing and evaluating analytical protocols for this compound.

Data Presentation: Hypothetical Inter-laboratory Comparison

An inter-laboratory comparison (ILC) is a crucial exercise to assess the proficiency and comparability of analytical results among different laboratories.[1] In a typical ILC, a homogenous sample with a known concentration of the analyte is distributed to participating laboratories. The reported results are then statistically evaluated to determine each laboratory's performance.

The following table summarizes hypothetical results from an ILC for the analysis of this compound in a spiked plasma sample. The assigned value for the sample is 25.0 µg/L. Performance is often assessed using Z-scores, which indicate how far a laboratory's result is from the consensus value.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound (Assigned Value: 25.0 µg/L)

Laboratory IDMethodMean Measured Concentration (µg/L)Standard Deviation (µg/L)Recovery (%)Z-ScorePerformance Evaluation
Lab 01GC-MS24.51.298.0-0.5Satisfactory
Lab 02HPLC-UV26.82.5107.21.8Questionable
Lab 03UPLC-MS/MS25.20.8100.80.2Satisfactory
Lab 04GC-MS23.11.592.4-1.9Satisfactory
Lab 05HPLC-UV28.53.1114.03.5Unsatisfactory
Lab 06UPLC-MS/MS24.90.999.6-0.1Satisfactory
Lab 07GC-MS21.52.086.0-3.5Unsatisfactory
Lab 08UPLC-MS/MS25.51.1102.00.5Satisfactory

Note: Z-scores are calculated based on a consensus mean and standard deviation derived from robust statistical analysis of the participants' data. A common interpretation is: |Z| ≤ 2 is satisfactory, 2 < |Z| < 3 is questionable, and |Z| ≥ 3 is unsatisfactory.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to ensuring the reproducibility and comparability of analytical results. Below is a representative protocol for the analysis of this compound in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.[2][3]

2.1. Scope

This protocol describes the quantitative determination of this compound in human plasma.

2.2. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

  • Formic acid (FA) (LC-MS grade)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

2.3. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 1.0 mL of plasma, add 25 µL of internal standard working solution (e.g., 1 µg/mL in MeOH). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of MeOH followed by 5 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% MeOH in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of ACN.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

2.4. UPLC-MS/MS Analysis

  • Chromatographic System: UPLC system equipped with a heated electrospray ionization (HESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 178.0 > 127.0)

    • Internal Standard: Precursor ion > Product ion (e.g., m/z 185.0 > 134.0)

2.5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the accuracy and precision of the analytical run.[4]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound, from sample receipt to final data reporting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging Thawing Sample Thawing SampleReceipt->Thawing Spiking Internal Standard Spiking Thawing->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Integration Peak Integration UPLC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Figure 1. Experimental workflow for this compound analysis.

3.2. Quality Assurance & Quality Control (QA/QC) Scheme

A robust QA/QC scheme is essential for generating reliable and defensible analytical data. The diagram below outlines the logical relationships between different QA/QC components in the analytical process.

qa_qc_scheme cluster_method_validation Method Validation cluster_routine_analysis Routine Analysis QA/QC cluster_data_review Data Review & Approval Specificity Specificity & Selectivity MethodValidation Validated Analytical Method Specificity->MethodValidation Linearity Linearity & Range Linearity->MethodValidation Accuracy Accuracy Accuracy->MethodValidation Precision Precision (Repeatability & Intermediate) Precision->MethodValidation LOD_LOQ LOD & LOQ LOD_LOQ->MethodValidation Stability Analyte Stability Stability->MethodValidation SystemSuitability System Suitability Test (SST) RoutineAnalysis Routine Sample Analysis SystemSuitability->RoutineAnalysis CalibrationCheck Calibration Curve Verification CalibrationCheck->RoutineAnalysis QC_Samples QC Samples (Low, Mid, High) QC_Samples->RoutineAnalysis Blank_Samples Blank & Double Blank Samples Blank_Samples->RoutineAnalysis PeerReview Peer Review of Data QAAudit QA Unit Audit PeerReview->QAAudit FinalApproval Final Approval QAAudit->FinalApproval MethodValidation->RoutineAnalysis DataGenerated Generated Analytical Data RoutineAnalysis->DataGenerated DataGenerated->PeerReview

Figure 2. Logical relationships in a QA/QC scheme for analytical testing.

References

Assessing Lot-to-Lot Variability of Commercial 8-Chloronaphthalen-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of chemical reagents is paramount to the reproducibility and reliability of experimental results. Lot-to-lot variability in commercial chemicals such as 8-Chloronaphthalen-1-amine can introduce significant deviations in synthetic yields, impurity profiles, and biological assays. This guide provides a framework for assessing the lot-to-lot variability of commercial this compound, offering a comparison with potential alternatives and detailing experimental protocols for robust quality control.

Comparison of Analytical Techniques for Quality Control

The assessment of lot-to-lot variability relies on a suite of analytical techniques to identify and quantify the active ingredient and any impurities. The choice of method depends on the specific requirements of the application, from simple purity checks to comprehensive impurity profiling.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationApplication
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation and identification of major organic impurities.[1][2]>98%[3]Routine identity and purity check.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity and separation of isomers and related impurities.[]>99% (area %)High-sensitivity purity assessment and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by molecular weight and fragmentation pattern.[5][6]N/AIn-depth impurity identification and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.[6]N/ADetection of residual solvents and volatile by-products.
Melting Point Indication of overall purity.Reported as a range (e.g., 87-88 °C for 1-bromo-8-chloronaphthalene)[2]A rapid, albeit less specific, check of purity.

Experimental Protocols

To ensure a thorough comparison between different lots of this compound, the following experimental protocols are recommended.

¹H NMR Spectroscopy for Identity and Purity Confirmation
  • Objective: To confirm the chemical structure of this compound and to identify the presence of any significant organic impurities.

  • Methodology:

    • Dissolve a precisely weighed sample (typically 5-10 mg) of each lot of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Integrate the signals and compare the chemical shifts and coupling constants to a reference spectrum or literature data.[2][7]

    • Purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity signals.

HPLC for Quantitative Purity Assessment
  • Objective: To accurately quantify the purity of this compound and to detect non-volatile impurities.

  • Methodology:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier) is commonly used for aromatic amines.

    • Stationary Phase: A C18 reverse-phase column is a suitable choice.

    • Sample Preparation: Prepare standard solutions of a reference standard of this compound at known concentrations. Prepare solutions of each lot to be tested at the same concentration.

    • Injection and Detection: Inject equal volumes of the standard and sample solutions into the HPLC system. Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Quantification: Calculate the purity of each lot by comparing the peak area of the main component to the total peak area of all components (area percent method) or by using a calibration curve generated from the reference standard.

LC-MS for Impurity Identification
  • Objective: To identify the molecular weights of impurities detected by HPLC.

  • Methodology:

    • Utilize the same HPLC method as described above, but with the detector coupled to a mass spectrometer.

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • Based on the molecular weights and knowledge of the synthetic route of this compound, potential impurity structures can be proposed.[7][8]

Visualization of Workflows and Pathways

Workflow for Assessing Lot-to-Lot Variability

The following diagram outlines a logical workflow for the systematic assessment of lot-to-lot variability of this compound.

cluster_0 Initial Screening cluster_1 Detailed Analysis cluster_2 Decision A Receive New Lot of this compound B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D ¹H NMR Spectroscopy C->D E HPLC Purity Analysis D->E F LC-MS Impurity ID E->F G Compare Data to Reference Lot & Specifications F->G H Accept or Reject Lot G->H

Caption: Workflow for the quality assessment of new lots of this compound.

Potential Synthetic Impurities

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthesis involves the reduction of a nitro-substituted naphthalene.[8]

cluster_impurities Potential Impurities A 1-Chloro-8-nitronaphthalene (Starting Material) B Reduction (e.g., Sn/HCl) A->B I3 Isomeric Amines A->I3 Isomeric Impurity in SM C This compound (Product) B->C I1 Unreacted Starting Material B->I1 Incomplete Reaction I2 Over-reduction Products B->I2 Side Reaction I4 Residual Metals (from catalyst) B->I4 Process Impurity

Caption: Potential impurities in the synthesis of this compound.

Alternatives to this compound

The selection of an alternative compound depends heavily on the specific application. For instance, in synthetic chemistry, other substituted naphthalenamines or related aromatic amines might be suitable.

Alternative CompoundKey FeaturesPotential Applications
1-Naphthylamine Unsubstituted parent compound.General building block in organic synthesis.
Other Isomers (e.g., 4-Chloronaphthalen-1-amine) Different substitution pattern may alter reactivity and physical properties.[9]Exploring structure-activity relationships.
8-Bromonaphthalen-1-amine Bromo-substituent offers different reactivity in cross-coupling reactions.[10]Applications requiring a heavier halogen.
5-Chloro-8-nitro-1-naphthoyl (NNap) protected amines A protecting group for amines that can be an alternative where the amine needs to be revealed under specific conditions.[11]Protecting group chemistry in multi-step synthesis.

Conclusion

A systematic approach to assessing the lot-to-lot variability of this compound is critical for ensuring experimental reproducibility. By implementing a suite of analytical techniques, including NMR, HPLC, and LC-MS, researchers can confidently qualify new batches of this reagent. This guide provides a foundational framework for establishing in-house quality control procedures, ultimately leading to more reliable and robust scientific outcomes. The principles of managing reagent lot-to-lot variability are crucial for consistent laboratory results over time.[12][13]

References

Safety Operating Guide

Proper Disposal of 8-Chloronaphthalen-1-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Chloronaphthalen-1-amine, a chemical requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Adherence to proper disposal protocols is crucial to mitigate these risks.

Hazard Summary

A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal.

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Causes skin irritationSkin Irritation (Category 2)[1]P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Causes serious eye irritationEye Irritation (Category 2A)[1]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)P273: Avoid release to the environment.[4]

Experimental Protocols: Disposal Procedures

The following step-by-step guide outlines the required procedures for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • PPE: Wear appropriate personal protective equipment, including:

    • Nitrile or other chemically resistant gloves. Inspect gloves prior to use.[3]

    • Safety goggles and a face shield.[3]

    • A lab coat or other protective clothing to prevent skin contact.[3]

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and sealed container for collecting waste this compound and any materials contaminated with it. The container should be made of a material compatible with chlorinated organic compounds.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[5] This is a halogenated organic waste and should be segregated accordingly.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste and disposed of in the same designated container.

3. Spill Management:

  • Minor Spills: For small spills, carefully collect the material using an absorbent, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into the designated hazardous waste container.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Environmental Protection: Prevent spilled material from entering drains or waterways, as it is very toxic to aquatic life.[3]

4. Labeling and Storage of Waste:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[6] The storage area should be cool, dry, and well-ventilated.[7]

5. Final Disposal:

  • Regulatory Compliance: The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Waste Generated (Solid or Liquid) fume_hood->waste_generation spill_event Spill Occurs fume_hood->spill_event collect_waste Collect Waste in a Designated Container waste_generation->collect_waste contain_spill Contain Spill with Absorbent Material spill_event->contain_spill segregate_waste Segregate as Halogenated Organic Waste collect_waste->segregate_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste disposal_request Arrange for Pickup by Licensed Waste Disposal store_waste->disposal_request end End: Proper Disposal disposal_request->end collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Chloronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 8-Chloronaphthalen-1-amine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Summary

This compound is a hazardous chemical that requires careful handling. Key hazards are summarized below.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H312: Harmful in contact with skin (potential)Acute toxicity, dermal (Category 4)[1]
H332: Harmful if inhaled (potential)Acute toxicity, inhalation (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.

Glove Selection

Due to the absence of specific breakthrough time data for this compound, recommendations are based on data for 1-Chloronaphthalene , a structurally similar compound. These recommendations should provide a strong basis for protection, but it is crucial to immediately replace gloves upon any sign of contamination.

Glove MaterialBreakthrough Time (minutes) for 1-ChloronaphthaleneRating
Neoprene> 360Excellent
Natural Rubber> 480Excellent
Nitrile> 480Excellent
Polyvinyl Chloride (PVC)> 480Excellent
Butyl Rubber> 480Excellent

Source: Ansell 8th Edition Chemical Resistance Guide[2]

Recommendation: Double gloving with nitrile or neoprene gloves is recommended for enhanced protection.

Respiratory Protection

Selection of respiratory protection depends on the concentration and form of the chemical being handled.

ConditionRecommended Respirator
Handling of solid material (weighing, transfer)A NIOSH-approved air-purifying respirator (APR) with a P100 particulate filter is required. If there is a potential for vapor exposure, a combination organic vapor/P100 cartridge is recommended.
Handling of solutions or in case of spillsA NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. For higher concentrations or in poorly ventilated areas, a full-face respirator with multi-gas/vapor cartridges or a powered air-purifying respirator (PAPR) should be used.[3][4][5][6][7] A full-facepiece provides the additional benefit of eye and face protection.
Concentrations exceeding occupational exposure limitsA self-contained breathing apparatus (SCBA) operated in a positive-pressure mode is required.
Eye and Body Protection
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Body Protection: A chemically resistant lab coat must be worn. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Operational Plan: Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid in Ventilated Enclosure prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Labeling
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be disposed of as hazardous waste in a designated container.

Disposal Procedure
  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Incompatible Materials for Disposal: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or acid chlorides, as this could lead to vigorous or violent reactions.

Emergency Procedures

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile, close the laboratory door and prevent entry.

    • Contact your institution's emergency response team or EHS immediately.[8][9][10][11][12]

    • Provide details of the spilled chemical.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloronaphthalen-1-amine
Reactant of Route 2
8-Chloronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.